Cys(Npys)-(D-Arg)9 Trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C67H124F3N41O15S2 |
|---|---|
Molecular Weight |
1865.1 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H123N41O13S2.C2HF3O2/c1-33(96-47(109)34(66)32-120-121-56-44(106(118)119)21-11-22-86-56)46(108)98-36(13-3-24-88-58(70)71)49(111)100-38(15-5-26-90-60(74)75)51(113)102-40(17-7-28-92-62(78)79)53(115)104-42(19-9-30-94-64(82)83)55(117)105-43(20-10-31-95-65(84)85)54(116)103-41(18-8-29-93-63(80)81)52(114)101-39(16-6-27-91-61(76)77)50(112)99-37(14-4-25-89-59(72)73)48(110)97-35(45(67)107)12-2-23-87-57(68)69;3-2(4,5)1(6)7/h11,21-22,33-43H,2-10,12-20,23-32,66H2,1H3,(H2,67,107)(H,96,109)(H,97,110)(H,98,108)(H,99,112)(H,100,111)(H,101,114)(H,102,113)(H,103,116)(H,104,115)(H,105,117)(H4,68,69,87)(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)(H4,78,79,92)(H4,80,81,93)(H4,82,83,94)(H4,84,85,95);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m1./s1 |
InChI Key |
NBIIZAAKAODPSD-PTWCAQFJSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
sequence |
XARRRRRRRRR |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cys(Npys)-(D-Arg)9 Trifluoroacetate: A Potent Cell-Penetrating Peptide for Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cys(Npys)-(D-Arg)9 trifluoroacetate is a chemically modified, cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of a wide range of cargo molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications in research and drug development. Detailed experimental protocols for its synthesis, cargo conjugation, and the assessment of delivery efficiency are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.
Core Concepts
This compound is a cationic peptide comprised of three key components:
-
(D-Arg)9: A sequence of nine D-arginine residues. The D-isomers of the amino acids provide resistance to enzymatic degradation, increasing the peptide's stability in biological systems. The poly-arginine backbone is responsible for the peptide's cell-penetrating properties, driven by the positively charged guanidinium groups of the arginine side chains.
-
Cys(Npys): An N-terminal cysteine residue modified with a 3-nitro-2-pyridylsulfenyl (Npys) group. This modification serves a dual purpose. Firstly, the Npys group acts as a protecting group for the reactive thiol group of the cysteine. Secondly, and more importantly, it facilitates the covalent conjugation of the peptide to cargo molecules that possess a free thiol group, forming a reducible disulfide bond. This linkage is designed to be stable in the extracellular environment but can be cleaved within the reducing environment of the cell, releasing the cargo.
-
Trifluoroacetate: A counterion that associates with the positively charged peptide during its synthesis and purification.
The primary function of Cys(Npys)-(D-Arg)9 is to act as a carrier or vector, enabling the transport of otherwise membrane-impermeable molecules into the cytoplasm and nucleus of living cells.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C62H118N40O12S2 (peptide only) | [1] |
| Molecular Weight | ~1679.9 g/mol (peptide only) | [2] |
| Appearance | Lyophilized white to off-white powder | [2] |
| Purity | Typically >95% (as determined by HPLC) | |
| Solubility | Soluble in water | |
| Counterion | Trifluoroacetate (TFA) |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Cys(Npys)-(D-Arg)9 is typically achieved through Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-Cys(Npys)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first amino acid, Fmoc-D-Arg(Pbf)-OH, to the resin using DIC and Oxyma Pure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining eight D-arginine residues.
-
N-terminal Cysteine Coupling: For the final coupling step, use Fmoc-Cys(Npys)-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Mechanism of Cellular Uptake and Intracellular Trafficking
The cellular uptake of Cys(Npys)-(D-Arg)9 and its cargo is a multi-step process, primarily driven by endocytosis.
Signaling Pathway: Cellular Uptake
The initial interaction of the positively charged (D-Arg)9 moiety with the cell surface is crucial. This is followed by internalization through one or more endocytic pathways.
Caption: Cellular uptake pathway of Cys(Npys)-(D-Arg)9-cargo complexes.
The process begins with the electrostatic attraction between the cationic peptide and the negatively charged heparan sulfate proteoglycans on the cell surface[3][4]. This interaction is thought to induce membrane ruffling and the formation of large vesicles in a process known as macropinocytosis[5]. Once internalized, the peptide-cargo complex is enclosed within macropinosomes, which mature into early and then late endosomes. For the cargo to exert its biological effect, it must escape from these endosomes into the cytosol, a step that is often inefficient and represents a major bottleneck for delivery.
Cargo Conjugation
The Npys group on the N-terminal cysteine enables the straightforward conjugation of thiol-containing cargo molecules, such as proteins with an accessible cysteine residue or thiolated siRNAs.
Experimental Workflow: Protein Conjugation
Caption: Experimental workflow for protein conjugation to Cys(Npys)-(D-Arg)9.
Experimental Protocol: Conjugation of a Cysteine-Containing Protein
Materials:
-
This compound
-
Cysteine-containing protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) or RP-HPLC system
Procedure:
-
Reagent Preparation: Dissolve Cys(Npys)-(D-Arg)9 and the protein in PBS to the desired concentrations.
-
Conjugation Reaction: Mix the peptide and protein solutions at a specified molar ratio (e.g., 10:1 peptide to protein). Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the release of the Npys leaving group, which can be detected spectrophotometrically at 343 nm.
-
Purification: Purify the resulting conjugate from unreacted peptide and protein using SEC or RP-HPLC.
-
Characterization: Confirm the formation of the conjugate and its purity using techniques such as SDS-PAGE and mass spectrometry.
A similar protocol can be adapted for the conjugation of thiolated siRNAs.
Quantitative Analysis of Delivery Efficiency
The efficiency of intracellular delivery can be quantified using various techniques, most commonly flow cytometry and fluorescence microscopy, with fluorescently labeled cargo.
| Cell Line | Cargo | Delivery Efficiency Metric | Result | Reference(s) |
| HeLa | Fluorescent Peptide | Mean Fluorescence Intensity | ~10-fold increase vs. control | [6] |
| SK-OV-3 | Phosphopeptide | Cellular Uptake (Flow Cytometry) | ~5.5-fold increase with (D-Arg)6 | [6] |
| CHO-K1 | Fluorescent Peptide | Cellular Uptake (Microscopy) | Predominantly endosomal localization | [3][4] |
Note: The table presents representative data for poly-arginine peptides, which are structurally and functionally similar to the (D-Arg)9 component of the molecule of interest.
Experimental Protocol: Quantification of Protein Delivery by Flow Cytometry
Materials:
-
Cells of interest (e.g., HeLa)
-
Fluorescently labeled protein conjugated to Cys(Npys)-(D-Arg)9
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled protein-peptide conjugate at various concentrations in complete culture medium. Include a control group treated with the fluorescent protein alone.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Wash the cells twice with PBS to remove any non-internalized conjugate.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population. An increase in fluorescence intensity in the treated cells compared to the control indicates successful internalization.
Applications in Research and Drug Development
The ability of Cys(Npys)-(D-Arg)9 to deliver a diverse range of cargo molecules into cells makes it a valuable tool in several areas:
-
Protein Delivery: Delivery of functional proteins, such as enzymes, antibodies, and transcription factors (e.g., TALENs), into living cells for therapeutic purposes or to study cellular processes[2][7].
-
Nucleic Acid Delivery: Delivery of siRNAs for gene silencing applications[8], and potentially other nucleic acids like plasmid DNA or antisense oligonucleotides.
-
Small Molecule Drug Delivery: Enhancing the intracellular concentration of small molecule drugs that have poor membrane permeability.
-
Probing Cellular Mechanisms: Delivery of fluorescently labeled probes to visualize and study intracellular organelles and pathways.
Conclusion
This compound is a potent and versatile tool for overcoming the cell membrane barrier. Its robust cell-penetrating capability, coupled with a straightforward and efficient method for cargo conjugation, makes it an attractive platform for a wide array of research and therapeutic applications. Future research will likely focus on strategies to enhance endosomal escape, thereby further increasing the cytosolic delivery and efficacy of the conjugated cargo.
References
- 1. Cys(Npys)-(D-Arg)9_TargetMol [targetmol.com]
- 2. Cys(Npys)-(D-Arg)9 - 1 mg, Unconjugated, 1679.9, 1 mg | Labscoop [labscoop.com]
- 3. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]
- 8. lifetein.com [lifetein.com]
An In-depth Technical Guide to the Mechanism of Action of Cys(Npys)-(D-Arg)9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9. This peptide, a conjugate of a poly-D-arginine sequence and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, is a potent vector for the intracellular delivery of various cargo molecules. This document details the current understanding of its cellular uptake, the chemistry of cargo attachment and release, and provides experimental data and protocols for its application.
Core Mechanism of Action
The Cys(Npys)-(D-Arg)9 peptide facilitates the intracellular delivery of cargo through a multi-step process. The core mechanism relies on three key features:
-
Cellular Entry: The poly-(D-Arg)9 motif acts as a potent cell-penetrating peptide. The cationic nature of the arginine residues is understood to initiate contact with the negatively charged cell surface, triggering cellular uptake.
-
Cargo Conjugation: The Cys(Npys) residue provides a specific site for the covalent attachment of cargo molecules. The Npys group is a leaving group that readily reacts with a free thiol (sulfhydryl) group on a cargo molecule, forming a stable but reversible disulfide bond.
-
Intracellular Cargo Release: The disulfide bond linking the cargo to the peptide is designed to be cleaved within the reducing environment of the cell's cytoplasm, releasing the unmodified, active cargo.
Cellular Uptake Pathway
The primary mechanism for the cellular entry of arginine-rich CPPs like (D-Arg)9 is initiated by an electrostatic interaction with heparan sulfate proteoglycans on the cell surface. This interaction is thought to induce clustering of these proteoglycans, leading to the formation of endocytic vesicles. While the specific endocytic sub-pathway for Cys(Npys)-(D-Arg)9 has not been definitively elucidated, studies on similar nona-arginine peptides suggest that uptake can occur through multiple endocytic routes, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis.
Cellular uptake and cargo release pathway of Cys(Npys)-(D-Arg)9.
Disulfide Exchange for Cargo Conjugation and Release
The Npys group on the cysteine of the peptide is an activated disulfide. It reacts specifically with a free thiol group on a cargo molecule (e.g., a cysteine residue on a protein or a thiol-modified oligonucleotide) in a disulfide exchange reaction. This forms a stable disulfide bond between the peptide and the cargo, releasing 3-nitro-2-thiopyridone. This reaction proceeds efficiently at physiological pH.
Once the peptide-cargo conjugate is internalized into the cytoplasm, the high concentration of reducing agents, such as glutathione, catalyzes the cleavage of the disulfide bond, releasing the free, functional cargo.
Disulfide exchange reaction for cargo conjugation and release.
Quantitative Data on Delivery Efficiency
The efficiency of Cys(Npys)-(D-Arg)9-mediated cargo delivery has been demonstrated for various macromolecules, including proteins and siRNA.
TALEN Protein Delivery
In a study by Liu et al. (2014), Cys(Npys)-(D-Arg)9 was used to deliver TALEN proteins into mammalian cells to achieve gene knockout. The efficiency of gene disruption was dependent on the peptide-to-protein ratio and the concentration of the conjugate.
| Target Gene | Cell Line | Peptide:Protein Ratio | Conjugate Conc. (µM) | Incubation Time (hr) | Gene Disruption (%) |
| CCR5 | HeLa | 15:1 | 1.0 | 2 | ~10 |
| CCR5 | HeLa | 30:1 | 1.0 | 2 | ~15 |
| CCR5 | HeLa | 60:1 | 1.0 | 2 | ~12 |
| CCR5 | HeLa | 30:1 | 0.5 | 2 | ~8 |
| CCR5 | HeLa | 30:1 | 1.0 | 2 | ~15 |
| CCR5 | HeLa | 30:1 | 2.0 | 2 | ~18 |
| CCR5 | HeLa | 30:1 | 1.0 | 1 | ~10 |
| CCR5 | HeLa | 30:1 | 1.0 | 2 | ~15 |
| CCR5 | HeLa | 30:1 | 1.0 | 4 | ~16 |
| BMPR1A | HEK293 | 60:1 | 1.0 | 2 | ~5 |
| BMPR1A | HEK293 | 120:1 | 1.0 | 2 | ~8 |
Data summarized from Liu J, et al. (2014). Cell-Penetrating Peptide-Mediated Delivery of TALEN Proteins via Bioconjugation for Genome Engineering. PLoS ONE 9(1): e85755.
siRNA Delivery
A study by Kim et al. (2018) demonstrated the use of (Arg)9 conjugated to an anti-EGFR nanobody for the targeted delivery of siRNA. This study provides a strong case for the utility of the poly-arginine motif in delivering nucleic acid cargo.
| Target | Cell Line | Nanobody-R9:siRNA Ratio | Target Protein Reduction (%) |
| Luciferase | A431-luc | 30:1 | ~58.6 |
Data summarized from Kim S, et al. (2018). Enzymatic ligation of an antibody and arginine 9 peptide for efficient and cell-specific siRNA delivery. Scientific Reports 8, 17959.
Experimental Protocols
Conjugation of Cys(Npys)-(D-Arg)9 to a Thiolated Cargo
This protocol is adapted from the methodology used for TALEN protein conjugation by Liu et al. (2014).
Materials:
-
Cys(Npys)-(D-Arg)9 peptide
-
Thiolated cargo molecule (e.g., protein with an accessible cysteine residue)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (optional, for pre-reduction of cargo): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Cargo Preparation (if necessary): If the cargo protein has disulfide-bonded cysteines that need to be available for conjugation, pre-reduce the protein by incubating with a 10-fold molar excess of TCEP in PBS for 1 hour at room temperature. Remove the TCEP using a desalting column.
-
Conjugation Reaction:
-
Dissolve the Cys(Npys)-(D-Arg)9 peptide in the Conjugation Buffer.
-
Dissolve the thiolated cargo in the Conjugation Buffer.
-
Mix the peptide and cargo solutions at the desired molar ratio (e.g., 15:1, 30:1 peptide:cargo).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Purification: Remove the excess unconjugated peptide and the Npys leaving group by size exclusion chromatography using a desalting column or by dialysis against PBS.
-
Characterization: Confirm the conjugation efficiency by SDS-PAGE analysis. The conjugated protein will show a shift in molecular weight corresponding to the number of attached peptides.
Experimental workflow for cargo conjugation.
In Vitro Cargo Delivery and Functional Assay
This generalized protocol is based on the cell-based assays described by Liu et al. (2014) and Kim et al. (2018).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cys(Npys)-(D-Arg)9-cargo conjugate
-
Assay-specific reagents (e.g., for quantifying gene knockout or protein knockdown)
Procedure:
-
Cell Seeding: Plate the cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Treatment:
-
Prepare a working solution of the Cys(Npys)-(D-Arg)9-cargo conjugate in serum-free or complete medium at the desired final concentration.
-
Remove the culture medium from the cells and replace it with the medium containing the conjugate.
-
-
Incubation: Incubate the cells with the conjugate for a predetermined period (e.g., 2-6 hours) at 37°C in a CO2 incubator.
-
Wash and Recovery:
-
Remove the treatment medium and wash the cells twice with PBS to remove any remaining extracellular conjugate.
-
Add fresh complete culture medium to the cells.
-
-
Functional Analysis: Incubate the cells for a further 24-72 hours to allow for the functional effect of the delivered cargo to manifest. Analyze the cells using an appropriate assay (e.g., Surveyor nuclease assay for gene editing, qPCR or Western blot for gene knockdown).
Conclusion
Cys(Npys)-(D-Arg)9 is a versatile and effective cell-penetrating peptide for the intracellular delivery of a range of cargo molecules. Its mechanism of action, which combines efficient endocytic uptake mediated by the poly-arginine tract with a specific and reversible disulfide linkage for cargo conjugation, makes it a valuable tool for research and therapeutic development. The provided data and protocols offer a solid foundation for the successful application of this peptide in various biological systems. Further research to elucidate the precise endocytic pathways involved will undoubtedly enhance its utility and enable the design of even more efficient delivery vectors.
An In-depth Technical Guide on the Cellular Uptake Mechanism of (D-Arg)9 Cell-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of the (D-Arg)9 cell-penetrating peptide. It is designed to offer researchers and drug development professionals a detailed understanding of the internalization pathways, quantitative data on uptake efficiency, and robust experimental protocols for studying these processes.
Core Uptake Mechanisms of (D-Arg)9
The cellular entry of the (D-Arg)9 peptide, a nona-D-arginine cell-penetrating peptide (CPP), is a multifaceted process that is not attributed to a single pathway. Instead, it utilizes several distinct mechanisms, the prevalence of which is influenced by factors such as peptide concentration, temperature, and cell type. The primary routes of internalization are direct translocation across the plasma membrane and various forms of endocytosis.[1][2]
Direct Translocation
Direct translocation is an energy-independent process where the peptide traverses the cell membrane to enter the cytosol directly.[3] This mechanism is thought to involve the interaction of the positively charged guanidinium groups of the arginine residues with the negatively charged components of the cell membrane, such as phospholipids and heparan sulfate proteoglycans (HSPGs).[1][4] While initially a subject of debate due to potential artifacts from cell fixation techniques, studies on living cells have confirmed that direct translocation is a valid entry route, particularly at higher peptide concentrations or lower temperatures.[5][6][7]
Endocytosis
Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. For arginine-rich CPPs like (D-Arg)9, several endocytic pathways are implicated.[8][9]
-
Macropinocytosis: This is a prominent endocytic pathway for (D-Arg)9 uptake.[10][11] It involves the formation of large, irregular vesicles called macropinosomes through extensive plasma membrane ruffling.[10][11][12] This process is initiated by the binding of the peptide to the cell surface, which can trigger a signaling cascade leading to the reorganization of the actin cytoskeleton.[2][13]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.
The balance between these endocytic pathways and direct translocation is a critical factor in the intracellular fate and subsequent bioavailability of the (D-Arg)9 peptide and its cargo.[14]
Quantitative Data on Uptake Efficiency
The efficiency of (D-Arg)9 uptake can be quantified and is influenced by various experimental conditions. The following tables summarize key quantitative findings from the literature.
| Peptide Concentration | Temperature | Predominant Uptake Mechanism | Reference |
| Low (nM to low µM) | 37°C | Endocytosis | [7] |
| High (≥10 µM) | 37°C | Direct Translocation | [7] |
| Low (1-2 µM) | 15°C (rapid drop) | Direct Translocation | [7][15] |
| Low | 4°C | Direct Translocation | [6][14] |
Table 1: Influence of Concentration and Temperature on (D-Arg)9 Uptake Mechanism.
| Inhibitor | Target Pathway | Typical Concentration | Observed Effect on Uptake | Reference |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis (Na+/H+ exchange inhibitor) | 25-100 µM | Significant reduction | [16] |
| Cytochalasin D | Macropinocytosis (Actin polymerization inhibitor) | 1 µg/mL | Significant reduction | [17] |
| Nystatin | Caveolae-mediated endocytosis | 25 µg/mL | Reduction | [18] |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | Reduction | [18] |
Table 2: Effect of Common Endocytosis Inhibitors on Arginine-Rich CPP Uptake.
| Parameter | L-Arginine Peptides | D-Arginine Peptides | Key Findings | Reference |
| Uptake Efficiency | Higher in some cell types (e.g., MC57, HeLa) | Lower in some cell types, but more resistant to proteolysis | Chirality can influence the initiation of internalization after binding to heparan sulfates. | [11] |
| Proteolytic Stability | Lower | Higher | D-isomers offer advantages for in vivo applications due to increased stability. | [11][19] |
Table 3: Comparison of L- and D-Isomer Arginine-Rich Peptide Uptake.
Experimental Protocols
Quantification of (D-Arg)9 Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of fluorescently labeled (D-Arg)9 uptake in a cell population.
Materials:
-
Fluorescently labeled (D-Arg)9 (e.g., FITC- or TAMRA-labeled)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Heparin solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density of 2.0 x 10^5 cells per well and incubate for 24 hours.[10]
-
Wash the cells with PBS.
-
Incubate the cells with the desired concentration of fluorescently labeled (D-Arg)9 in serum-free medium for the desired time (e.g., 1 hour) at 37°C.[10]
-
Wash the cells twice with PBS to remove unbound peptide.[10]
-
To remove non-internalized, surface-bound peptide, wash the cells twice with a heparin solution (100 µg/mL).[10]
-
Incubate the cells with trypsin (1 mg/mL) for 10 minutes to further remove surface-bound peptide and detach the cells.[10]
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 1000 rpm for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Analyze the fluorescence intensity of the internalized peptide in live cells using a flow cytometer, acquiring at least 10,000 events per sample.[10][20]
-
Use untreated cells as a negative control to set the baseline fluorescence.
Visualization of (D-Arg)9 Uptake by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of fluorescently labeled (D-Arg)9.
Materials:
-
Fluorescently labeled (D-Arg)9
-
Cells grown on glass-bottom dishes or coverslips
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
-
Incubate the cells with fluorescently labeled (D-Arg)9 at the desired concentration and for the desired time.
-
Wash the cells three times with PBS.
-
If desired, incubate with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.
-
Image the live cells using a confocal microscope. Acquire images in the appropriate channels for the peptide's fluorophore and the nuclear stain.
-
Observe the distribution of the fluorescence signal to determine the subcellular localization (e.g., punctate vesicular staining, diffuse cytosolic and/or nuclear staining).
Macropinocytosis Inhibition Assay
This assay is used to determine the contribution of macropinocytosis to the uptake of (D-Arg)9.
Materials:
-
Fluorescently labeled (D-Arg)9
-
Macropinocytosis inhibitor (e.g., EIPA)
-
Fluorescently labeled dextran (e.g., TMR-dextran, 70 kDa) as a positive control for macropinocytosis
-
Cells seeded for uptake experiments (as in 3.1 or 3.2)
Procedure:
-
Pre-incubate the cells with the macropinocytosis inhibitor (e.g., 50 µM EIPA) in serum-free medium for 30 minutes at 37°C.[21] A control group without the inhibitor should be run in parallel.
-
Without washing, add the fluorescently labeled (D-Arg)9 to the medium containing the inhibitor and incubate for the desired time.
-
For a positive control, treat a separate set of cells with the inhibitor followed by incubation with fluorescently labeled dextran.[16]
-
Following incubation, proceed with either the flow cytometry protocol (3.1) or the confocal microscopy protocol (3.2) to quantify or visualize the uptake.
-
A significant reduction in peptide uptake in the presence of the inhibitor indicates the involvement of macropinocytosis.
Signaling Pathways and Logical Relationships
The uptake of (D-Arg)9, particularly via macropinocytosis, is not a passive process but involves the activation of specific intracellular signaling pathways.
Heparan Sulfate Proteoglycan (HSPG) Binding
The initial interaction of (D-Arg)9 with the cell is the binding to heparan sulfate proteoglycans on the cell surface.[4][21][22] This interaction is crucial for concentrating the peptide at the cell surface and initiating the subsequent internalization steps.[23]
Caption: Initial binding of (D-Arg)9 to cell surface HSPGs.
Macropinocytosis Signaling Pathway
The induction of macropinocytosis by arginine-rich peptides involves the activation of the small GTPase Rac1, which in turn leads to actin cytoskeleton reorganization and membrane ruffling.[2][13]
Caption: Signaling cascade for (D-Arg)9-induced macropinocytosis.
Experimental Workflow for Uptake Mechanism Determination
A logical workflow for elucidating the uptake mechanism of (D-Arg)9 involves a combination of quantitative and qualitative assays, often employing specific inhibitors.
Caption: Workflow for investigating (D-Arg)9 uptake mechanisms.
References
- 1. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rac1-stimulated macropinocytosis enhances Gβγ activation of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of cellular uptake [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Involvement of a Rac1-Dependent Macropinocytosis Pathway in Plasmid DNA Delivery by Electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macropinosome quantitation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heparan Sulfate Proteoglycan Binding Properties of Adeno-Associated Virus Retargeting Mutants and Consequences for Their In Vivo Tropism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of the Npys Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3-nitro-2-pyridinesulfenyl (Npys) group has carved a significant niche in the field of peptide chemistry, serving as a versatile tool for the protection and activation of various functional groups. This technical guide provides a comprehensive overview of the core functions of the Npys group in peptide synthesis, with a focus on its application as a protecting group, its pivotal role in directed disulfide bond formation, and its utility in the synthesis of peptide conjugates. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and practical application in a research and development setting.
The Npys Group: A Dual-Role Player in Peptide Synthesis
The Npys group is a sulfenyl-based moiety that can be readily introduced to amino, hydroxyl, and, most notably, thiol functional groups.[1][2] Its utility stems from its unique characteristic of acting as both a protecting and an activating group.[3] This dual functionality allows for strategic manipulations in complex peptide synthesis, particularly in the construction of disulfide bridges and bioconjugates.[4][5]
Npys as a Protecting Group
The Npys group serves as a temporary protecting group for various amino acid side chains. It is introduced by reacting the amino acid with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[2]
-
Thiol Protection (Cysteine): The most prominent application of the Npys group is the protection of the thiol group of cysteine.[1][5] The resulting S-Npys bond is stable under the acidic conditions typically used in Boc/benzyl solid-phase peptide synthesis (SPPS).[1][5] However, it is labile under the basic conditions (piperidine) used for Fmoc removal, rendering it generally incompatible with the standard Fmoc SPPS strategy.[1][5]
-
Amino and Hydroxyl Group Protection: The Npys group can also be used to protect the amino groups of lysine and the hydroxyl groups of serine, threonine, and tyrosine.[6]
The stability of the Npys group is a critical consideration in synthetic planning. It is resistant to trifluoroacetic acid (TFA) and 88% formic acid.[2] While stable to "high" HF acidolysis, it shows significant deprotection under "low-high" HF conditions.[1][5]
Quantitative Data on Npys Group Stability and Cleavage
The efficiency of introduction and cleavage, as well as the stability of the Npys group under various conditions, are crucial for successful peptide synthesis. The following tables summarize available quantitative data from the literature.
| Protecting Group Strategy | Reagents and Conditions | Cleavage/Deprotection Efficiency | Reference(s) |
| Boc-SPPS Compatibility | Standard Boc/benzyl synthesis conditions | Essentially suitable | [1][5] |
| Fmoc-SPPS Incompatibility | Piperidine treatment for Fmoc removal | Inadequate, significant decomposition | [1][5] |
| Acidolysis (HF) | "High" HF | Stable | [1][5] |
| Acidolysis (HF) | "Low-high" HF | Significant thiol deprotection | [1][5] |
| Acidolysis (TFA) | Trifluoroacetic acid | Resistant | [2] |
| Acidolysis (Formic Acid) | 88% Formic Acid | Resistant | [2] |
| Mild Acid Cleavage | 0.1-0.2 N HCl in dioxane | Easily removed | [2] |
| Neutral Cleavage | Triphenylphosphine or 2-pyridinethiol 1-oxide | Selectively removed | [2] |
| Thiolysis | 2-mercaptopyridine, 2-mercaptomethyl imidazole (for O- and N-Npys) | Mild and rapid deprotection | [6] |
| Thiolysis | 3-mercaptoacetic acid, 2-mercaptoethanol (for S-Npys) | Mild and rapid deprotection | [6] |
| Photolytic Cleavage | Standard photolytical conditions (e.g., for o-nitrobenzyl ester resins) | Quite compatible | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Npys group.
Protocol for Npys Protection of Cysteine in Solution
This protocol describes the synthesis of Boc-Cys(Npys)-OH.
Materials:
-
Cysteine hydrochloride
-
3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve cysteine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of Npys-Cl in dioxane dropwise to the cysteine solution with stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Evaporate the reaction crude.
-
Without further purification of the intermediate H-Cys(Npys)-OH, proceed to the N-protection step.
-
Dissolve the crude intermediate in a suitable solvent and add Boc₂O.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup by extracting the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Boc-Cys(Npys)-OH.
Protocol for On-Resin Npys Introduction (Post-Synthetic)
This protocol is for the introduction of the Npys group onto a resin-bound peptide containing a Trt-protected cysteine residue.
Materials:
-
Peptidyl-resin with a Cys(Trt) residue
-
2,2'-dithiobis(5-nitropyridine) (DTNP) or Npys-Cl
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).
-
Add 5 equivalents of DTNP to the cleavage cocktail.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. This simultaneously cleaves the peptide from the resin and other side-chain protecting groups while converting the Cys(Trt) to Cys(Npys).
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
Protocol for Npys-Mediated Disulfide Bond Formation
This protocol describes the formation of an asymmetric disulfide bond between a Cys(Npys)-containing peptide and a thiol-containing molecule (peptide or protein).
Materials:
-
Cys(Npys)-containing peptide
-
Thiol-containing peptide or protein
-
Ammonium acetate buffer (e.g., 1 M, pH 7) or another suitable buffer
-
Acetonitrile (if needed for solubility)
Procedure:
-
Dissolve the Cys(Npys)-containing peptide in an appropriate buffer (e.g., water or a buffer/acetonitrile mixture to aid solubility).
-
Add the thiol-containing peptide or protein to the solution. A slight molar excess of the thiol component can be used.
-
The reaction proceeds rapidly at neutral to slightly acidic pH. Monitor the reaction by HPLC. The formation of the disulfide bond is accompanied by the release of 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.
-
Once the reaction is complete, purify the resulting disulfide-linked conjugate by preparative HPLC.
Protocol for Peptide-Protein Conjugation via Cys(Npys)
This protocol outlines the conjugation of a Cys(Npys)-peptide to a carrier protein.
Materials:
-
Cys(Npys)-peptide
-
Carrier protein (e.g., BSA, KLH)
-
Dithiothreitol (DTT) for protein reduction (if necessary)
-
Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing
Procedure:
-
If the carrier protein does not have free thiol groups, it may need to be partially reduced. Dissolve the protein in buffer and add a controlled amount of DTT. Incubate for a specific time to generate free thiols.
-
Remove excess DTT from the reduced protein using a size-exclusion chromatography column.
-
Dissolve the Cys(Npys)-peptide in the same buffer.
-
Mix the reduced protein solution with the Cys(Npys)-peptide solution.
-
Allow the reaction to proceed at room temperature with gentle stirring. The reaction can be monitored by observing the release of 3-nitro-2-thiopyridone.
-
After the reaction is complete, purify the peptide-protein conjugate by dialysis to remove unreacted peptide and byproducts.
-
The extent of conjugation can be quantified by amino acid analysis or by spectrophotometric determination of the released 3-nitro-2-thiopyridone.[7]
Visualizing Npys Group Functionality in Peptide Synthesis
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and workflows involving the Npys group.
Caption: Mechanism of Npys protection of a cysteine thiol group.
Caption: Deprotection pathways for a Cys(Npys) protected peptide.
Caption: Workflow for asymmetric disulfide bond formation using Npys.
Application of Npys-Modified Peptides in Drug Development and Signaling Pathway Research
The ability to create specific disulfide-linked peptides and peptide-protein conjugates using Npys chemistry has significant implications for drug development and the study of cellular signaling.
-
Peptide-Protein Conjugates for Immunology: Npys-mediated conjugation is a valuable method for preparing immunogenic peptide-carrier protein complexes for antibody production.[1][5] The specific and controlled nature of the conjugation ensures that the peptide epitope is presented to the immune system in a defined manner.
-
Development of Peptide-Based Therapeutics: The formation of specific disulfide bonds is often crucial for the correct folding and biological activity of therapeutic peptides. Npys chemistry provides a reliable method for constructing these complex structures.
-
Probing Protein-Protein Interactions: While direct examples of Npys-modified peptides being used as primary tools to study GPCR or kinase signaling are not abundant in the initial literature search, the underlying chemistry is highly relevant. For instance, a peptide known to interact with a kinase could be synthesized with a Cys(Npys) residue. This activated peptide could then be used to form a disulfide bond with a cysteine residue on the kinase or a related protein, effectively creating a covalent probe to study the interaction, map binding sites, or modulate kinase activity. The diagram below illustrates a hypothetical workflow for using an Npys-activated peptide to probe a kinase signaling pathway.
Caption: Workflow for using an Npys-peptide to probe a kinase interaction.
Conclusion
The 3-nitro-2-pyridinesulfenyl (Npys) group is a powerful and versatile tool in the arsenal of the peptide chemist. Its dual functionality as a protecting and activating group, particularly for cysteine, enables the controlled and efficient synthesis of complex peptides with specific disulfide bridges and the creation of well-defined peptide-protein conjugates. A thorough understanding of its stability, reactivity, and the associated experimental protocols is essential for its successful application in both fundamental research and the development of novel peptide-based therapeutics. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to leverage the full potential of Npys chemistry in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Npys (S-3-nitro-2-pyridinesulfenyl) and peptide derivatives can inhibit a serine-thiol proteinase activity from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Poly-D-arginine Peptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly-D-arginine (PDA) is a synthetic polymer composed of the D-enantiomer of the amino acid arginine. As a member of the cell-penetrating peptide (CPP) family, it is renowned for its ability to traverse cellular membranes, making it a valuable tool for intracellular drug and gene delivery.[1][2] Its cationic nature, conferred by the guanidinium groups of the arginine residues, is fundamental to its function, facilitating interactions with negatively charged cell membranes.[1] The use of the D-isoform provides a significant advantage over its L-arginine counterpart by conferring resistance to proteolytic degradation, thereby enhancing its stability and potential for in vivo applications.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of poly-D-arginine, details common experimental protocols for its characterization, and illustrates key concepts through diagrams.
Core Physicochemical Properties
The biological activity and efficacy of poly-D-arginine peptides are intrinsically linked to their physicochemical characteristics. These properties influence their solubility, stability, and interactions with biological systems.
Molecular Weight and Structure
Poly-D-arginine is a homopolymer whose chemical formula is represented as (C₆H₁₄N₄O₂)x.[1] It is synthesized to various lengths, with molecular weights typically ranging from approximately 1,900 Da to over 70,000 Da.[5] The length of the peptide chain is a critical parameter, as it influences the efficiency of cellular uptake.[6] For instance, studies have shown that while uptake generally increases with the number of arginine residues, there is an optimal length, with peptides like nona-arginine (R9) and R11 demonstrating high efficacy.[6][7]
Charge and Isoelectric Point (pI)
The defining characteristic of poly-D-arginine is its strong positive charge at physiological pH.[1] This is due to the guanidinium group on the arginine side chain, which has a pKa of approximately 12.5.[8][9] This high pKa ensures that the side chain remains protonated and positively charged over a wide pH range. Consequently, poly-D-arginine has a very high isoelectric point (pI), the pH at which the molecule carries no net electrical charge. For arginine, the pI is 10.76, and for poly-arginine peptides, it is even higher.[10][11] This polycationic nature is the primary driver for its interaction with anionic components of the cell surface, such as heparan sulfate proteoglycans and phospholipid head groups.[12][13]
Secondary Structure
In aqueous solutions and at physiological pH, poly-arginine peptides predominantly adopt a random coil configuration.[8] Circular dichroism (CD) spectroscopy studies on the L-isoform, poly-L-arginine, confirm this, showing spectra characteristic of a disordered structure with a moderate contribution from β-sheets and a very small α-helix content.[8][9] While the stereochemistry of poly-D-arginine will produce a mirror-image CD spectrum, the overall structural propensity is expected to be similar. The flexible structure is dependent on factors such as the peptide length, concentration, temperature, and the ionic strength of the solution.
Stability and Degradation
A key advantage of poly-D-arginine for therapeutic applications is its enhanced stability compared to poly-L-arginine. Peptides composed of D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids.[3][4] This proteolytic resistance increases the peptide's half-life in biological fluids, making it a more robust candidate for in vivo drug delivery.[3]
Solubility
Poly-D-arginine hydrochloride salts are generally soluble in water and aqueous buffers.[5] This solubility is facilitated by the highly charged and hydrophilic nature of the peptide.
Aggregation
Poly-arginine peptides have been observed to influence protein aggregation. They can inhibit the aggregation of proteins such as tau and amyloid-beta, which are associated with neurodegenerative diseases.[14][15] This effect is thought to be mediated by electrostatic interactions.[14] Conversely, the peptides themselves can form aggregates under certain conditions, a property that must be considered during formulation and storage.[16]
Quantitative Physicochemical Data Summary
The following tables summarize key quantitative data for poly-arginine peptides.
Table 1: General Physicochemical Properties of Arginine Monomer
| Property | Value | Reference |
| Molecular Formula (Monomer) | C₆H₁₂N₄O₂ | [1] |
| Molar Mass (Monomer) | 174.20 g/mol | [9] |
| pKa (α-carboxyl) | ~2.2 | [8][9] |
| pKa (α-amino) | ~9.0 | [8][9] |
| pKa (guanidinium side chain) | ~12.5 | [8][9] |
| Isoelectric Point (pI) | 10.76 | [10] |
Table 2: Properties of Poly-L-Arginine (as a proxy for Poly-D-Arginine)
| Property | Value / Observation | Conditions | Reference |
| Average Molar Mass | 42 kg/mol | As per manufacturer | [9] |
| Number of Monomers (in 42 kg/mol sample) | ~241 | Calculated | [8][9] |
| Density (ρp) | 1.5 ± 0.04 × 10³ kg m⁻³ | In pure water and NaCl | [8] |
| Hydrodynamic Diameter (dH) | Decreases with increasing NaCl concentration | pH 4-12 | [9] |
| Electrophoretic Mobility (μe) | Positive over pH 4-12; decreases with increasing NaCl | pH 4-12 | [8] |
| Secondary Structure | Predominantly random coil, moderate β-sheet | pH 5.7–10.4, 10⁻² M NaCl | [8][9] |
Biological Interactions and Mechanisms
Cellular Uptake Pathways
The mechanism by which poly-arginine peptides enter cells is a subject of ongoing research, with evidence supporting multiple pathways. The primary mechanisms are believed to be direct translocation across the plasma membrane and energy-dependent endocytosis.[17][18]
-
Initial Binding: The process begins with the electrostatic interaction of the positively charged poly-D-arginine with negatively charged components on the cell surface, particularly heparan sulfate proteoglycans (HSPGs).[7][19]
-
Endocytosis: Following binding, the peptide-HSPG complex can be internalized via endocytotic pathways such as macropinocytosis or clathrin-mediated endocytosis.[7][17] Once inside endosomes, the peptide must escape into the cytosol to deliver its cargo, a step that can be facilitated by the peptide's membrane-destabilizing properties.[7]
-
Direct Translocation: Alternatively, poly-arginine may directly penetrate the cell membrane. This process is thought to involve the induction of transient pores or the destabilization of the lipid bilayer, allowing the peptide and its cargo to pass directly into the cytoplasm.[12][20][21] This pathway is energy-independent.[18]
The prevalence of each pathway can depend on the peptide concentration, length, the nature of the cargo, and the cell type.[17]
Caption: Proposed cellular uptake pathways for Poly-D-Arginine peptides.
Signaling Pathway Interactions
While primarily known as a delivery vector, poly-arginine can also interact with cellular signaling pathways. For example, poly-L-arginine has been shown to cooperate with lipopolysaccharide (LPS) to promote the release of pro-inflammatory cytokines like IL-6 and IL-8 via the JNK signaling pathway in certain cell types.[15] Furthermore, poly-arginine peptides have been found to bind to and inhibit SERCA2, an ion pump critical for calcium homeostasis, highlighting potential off-target effects that must be considered in drug development.[12]
Caption: Poly-arginine interaction with the JNK signaling pathway.
Experimental Protocols
Characterization of poly-D-arginine requires a suite of biophysical and cell-based techniques.
Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure of poly-D-arginine in solution.
-
Methodology:
-
Sample Preparation: Prepare a solution of poly-D-arginine in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a known concentration (e.g., 0.1-0.2 mg/mL). A blank sample containing only the buffer is also prepared.
-
Instrumentation: Use a CD spectropolarimeter. The instrument is purged with nitrogen gas.
-
Measurement:
-
Record a baseline spectrum of the buffer using a quartz cuvette with a short path length (e.g., 1 mm).
-
Replace the buffer with the peptide solution and record the CD spectrum over a wavelength range of 190-260 nm.
-
Measurements are typically taken at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the peptide concentration, number of residues, and cuvette path length.
-
Analyze the resulting spectrum for characteristic features: a strong negative band around 200 nm is indicative of a random coil structure. Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
-
-
Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic diameter (size) of the peptides in solution.
-
Methodology:
-
Sample Preparation: Prepare a solution of poly-D-arginine in a filtered buffer at a suitable concentration. The solution must be free of dust and large aggregates.
-
Instrumentation: Use a DLS instrument equipped with a laser and a detector.
-
Measurement:
-
The sample is placed in a cuvette inside the instrument and equilibrated to the desired temperature.
-
The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the peptides.
-
-
Data Analysis:
-
An autocorrelation function of the intensity fluctuations is generated.
-
From this function, the diffusion coefficient (D) is calculated.
-
The hydrodynamic diameter (dH) is then determined using the Stokes-Einstein equation.
-
-
Cellular Uptake Assay using Flow Cytometry
-
Objective: To quantify the internalization of fluorescently labeled poly-D-arginine into cells.
-
Methodology:
-
Preparation:
-
Label poly-D-arginine with a fluorescent dye (e.g., FITC or TAMRA).
-
Culture cells (e.g., HeLa or CHO cells) in appropriate media until they reach ~80% confluency.
-
-
Incubation:
-
Treat the cells with the fluorescently labeled poly-D-arginine at various concentrations for a specific time period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.
-
To distinguish between membrane-bound and internalized peptide, cells can be treated with a quenching agent (e.g., Trypan Blue) or washed with an acidic buffer to strip surface-bound peptides.
-
-
Cell Harvesting:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess peptide.
-
Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Excite the cells with the appropriate laser and collect the fluorescence emission in the corresponding channel.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized peptide.
-
-
Caption: Workflow for a cellular uptake assay using flow cytometry.
Conclusion
Poly-D-arginine peptides possess a unique set of physicochemical properties that make them highly effective cell-penetrating peptides for drug and gene delivery applications. Their strong cationic charge, high proteolytic stability, and ability to traverse cell membranes are key attributes. A thorough understanding and characterization of these properties, using techniques such as circular dichroism, dynamic light scattering, and cellular uptake assays, are essential for the rational design and optimization of PDA-based therapeutic delivery systems. As research continues, a deeper insight into its mechanisms of action and potential off-target effects will further refine its application in the development of novel therapeutics.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Polyarginine-Mediated Protein/Peptide Delivery Platform - Creative Biolabs [creative-biolabs.com]
- 3. Novel Poly-Arginine Peptide R18D Reduces α-Synuclein Aggregation and Uptake of α-Synuclein Seeds in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(L-arginine hydrochloride), CAS#26982-20-7 | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-L-Arginine Molecule Properties in Simple Electrolytes: Molecular Dynamic Modeling and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why do polyarginines adsorb at neutral phospholipid bilayers and polylysines do not? An insight from density functional theory calculations and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Detection [iris-biotech.de]
- 16. Molecular Dynamics Study of Structure, Folding, and Aggregation of Poly-PR and Poly-GR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pathway for polyarginine entry into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
The Double-Edged Sword: A Technical Guide to the Role of the Trifluoroacetate Counterion in Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. Consequently, synthetic peptides are frequently isolated as their trifluoroacetate salts. While instrumental in the manufacturing process, the residual trifluoroacetate counterion (TFA⁻) can significantly influence the physicochemical properties and biological activity of the final peptide product. This technical guide provides an in-depth analysis of the multifaceted role of TFA in peptide stability, offering insights into its interactions with peptide structures, effects on aggregation and degradation, and implications for experimental outcomes. Detailed methodologies for TFA quantification and removal are presented, alongside structured data to aid in the development of robust and reliable peptide-based therapeutics and research tools.
Introduction: The Inevitable Counterion
The journey of a synthetic peptide from a nascent chain on a solid support to a purified, lyophilized powder is almost invariably accompanied by trifluoroacetic acid. TFA is a strong acid (pKa 0.23) utilized for the cleavage of the peptide from the resin and for its ion-pairing properties that enhance separation during RP-HPLC.[1][2] During lyophilization, while free TFA is largely removed, the trifluoroacetate anion forms stable ionic interactions with positively charged residues on the peptide, such as lysine, arginine, histidine, and the N-terminus.[3][4] This residual TFA can account for 5% to 25% of the peptide's weight, introducing a "weighting error" and, more critically, acting as a significant variable in peptide stability and function.[5][6]
The Chemical Physics of TFA-Peptide Interactions
The interaction between the TFA counterion and the peptide backbone is primarily electrostatic. The negatively charged carboxylate group of TFA forms a salt bridge with the positively charged amino groups of the peptide. This interaction can have profound effects on the peptide's conformation and physicochemical properties.
-
Alteration of Secondary Structure: TFA's strong ion-pairing can disrupt or, in some cases, induce secondary structures like α-helices and β-sheets.[4][7] By neutralizing positive charges, TFA can modulate the electrostatic repulsion between adjacent charged residues, influencing the peptide's folding landscape. For instance, the presence of TFA has been shown to affect the secondary structure of Aβ peptides, influencing their aggregation pathways.[8][9]
-
Increased Lipophilicity and Membrane Permeability: The TFA counterion can "shield" the polarity of the positively charged groups on a peptide, thereby increasing its overall lipophilicity.[6] This increased hydrophobicity can enhance the peptide's retention time in RP-HPLC and has been hypothesized to increase its passive membrane permeability.[2][6]
-
Solubility and Aggregation: The effect of TFA on peptide solubility is sequence-dependent. While it can enhance the solubility of some peptides by preventing intermolecular electrostatic interactions that lead to aggregation, it can also promote aggregation in hydrophobic sequences by neutralizing charges that would otherwise keep the peptides in solution.[4] In a study on the melittin peptide, TFA was found to selectively induce its aggregation within a protein-peptide complex.[10]
Impact of Trifluoroacetate on Peptide Stability and Degradation
The presence of TFA can influence both the physical and chemical stability of peptides.
-
Physical Instability (Aggregation): As mentioned, TFA can be a direct contributor to peptide aggregation. This is a critical concern in the development of peptide therapeutics, as aggregation can lead to loss of efficacy, immunogenicity, and challenges in formulation and delivery. The influence of TFA on the aggregation of synthetic Aβ peptide has been well-documented, where it can alter the size, flexibility, and geometry of the resulting fibrils.[8][9]
-
Chemical Instability (Degradation): While native amide bonds are generally stable in the presence of TFA, certain unnatural amino acid modifications can render adjacent amide bonds susceptible to cleavage by dilute TFA.[11] More commonly, the concern with TFA lies in its potential to introduce trifluoroacetyl adducts. Trifluoroacetylation is a side reaction that can occur during SPPS, where a trifluoroacetyl group is covalently attached to free amino groups, leading to chain termination and impurities.[12] Furthermore, the acidic nature of residual TFA can lower the pH of a peptide solution, potentially accelerating acid-catalyzed degradation pathways such as deamidation and aspartimide formation, although this is less common under typical storage conditions.
Quantitative Analysis of TFA's Influence
The following tables summarize key quantitative data from the literature regarding the impact of TFA on peptides and the analytical methods for its detection.
Table 1: Effects of Trifluoroacetate on Peptide Properties
| Parameter Affected | Observation | Peptide/System Studied | Reference |
| Cell Proliferation | Inhibition at concentrations as low as 10 nM. | Osteoblasts and chondrocytes | [7] |
| Promotion at higher doses (0.5–7.0 mM). | Not specified | [7] | |
| Secondary Structure | Induces a small increase in helical structures. | Pediocin PA-1 | [7] |
| Affects the transition from unordered structure to fibrils. | Aβ peptide | [13] | |
| TFA Content | 0.333 ± 0.008 mg TFA⁻ per mg peptide salt after purification. | Model peptide AT 1 | [6] |
| Peptide Purity | No impact on peptide purity observed after TFA exchange with up to 100 mM HCl. | Model peptide AT 1 | [2] |
Table 2: Analytical Methods for Trifluoroacetate Quantification
| Analytical Method | Limit of Quantification (LoQ) | Advantages | Disadvantages | Reference(s) |
| Ion Chromatography (IC) | mg/L level | Sensitive, simple, can be automated. | Requires specialized equipment. | [14] |
| ¹⁹F-NMR | 20.68 µg/mL | Reliable quantification, good precision. | Lower sensitivity compared to HPLC-ELSD. | [6] |
| HPLC-ELSD | 1.52 µg/mL | High sensitivity, can simultaneously detect other ions. | Can be sequence-dependent. | [6] |
| FT-IR | 713 µg/mL | Simple, rapid, good for qualitative analysis. | High variability, high LoQ, not ideal for quantification. | [6] |
Experimental Protocols
Protocol for Trifluoroacetate Removal via HCl Exchange
This protocol is a widely adopted method for exchanging TFA counterions with chloride ions.[3][4]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL. For peptides with poor water solubility, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repetition: For complete TFA removal, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your application.
Note: HCl concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could risk peptide modification.[4]
Protocol for Peptide Stability Assay in Human Plasma
This protocol is a general method to assess the stability of a peptide in a biological matrix.[15][16]
-
Peptide Stock Solution: Prepare a 10 mM stock solution of the peptide in dimethyl sulfoxide (DMSO).
-
Incubation Mixture: Dilute the peptide stock solution in human blood plasma to the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Precipitation: Immediately add the aliquot to 2 volumes of a cold ( -20°C) acetonitrile/ethanol (1:1, v/v) solution to precipitate plasma proteins and quench enzymatic activity.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC or LC-MS. The mobile phase for HPLC analysis often consists of a gradient of acetonitrile in water with 0.1% TFA.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Cys(Npys)-(D-Arg)9: Structure, Function, and Application in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9. It details the peptide's structure, mechanism of action, and its application as a versatile carrier for the intracellular delivery of various therapeutic and research molecules. This document includes a summary of its biophysical properties, detailed experimental protocols for its synthesis, conjugation, and cellular evaluation, and visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers in drug development.
Introduction
The delivery of macromolecules and potent small molecules into living cells remains a significant challenge in drug development and biomedical research. The cell membrane acts as a formidable barrier, limiting the intracellular access of many promising therapeutic agents. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier.[1] Cys(Npys)-(D-Arg)9 is a prominent example of a cationic CPP, specifically designed for the efficient delivery of cargo molecules into the cytoplasm.[2][3]
This peptide is composed of two key functional domains: a poly-D-arginine tract and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[4][5] The nine D-arginine residues confer the cell-penetrating property, leveraging the positive charge to interact with the negatively charged cell membrane and facilitate translocation.[1] The use of D-isomers of arginine enhances the peptide's stability against proteolytic degradation. The Npys-activated cysteine provides a reactive handle for the straightforward and selective conjugation of thiol-containing cargo molecules through the formation of a disulfide bond.[2][3][6] This disulfide linkage is designed to be stable in the extracellular environment but readily cleaved within the reducing environment of the cytoplasm, ensuring the release of the active cargo.[6]
This guide will delve into the technical details of Cys(Npys)-(D-Arg)9, providing researchers with the necessary information to effectively utilize this peptide in their drug delivery strategies.
Structure and Physicochemical Properties
The Cys(Npys)-(D-Arg)9 peptide is a synthetic construct with a well-defined structure tailored for its function.
Structure:
-
Peptide Backbone: A linear peptide chain consisting of one cysteine residue at the N-terminus followed by nine D-arginine residues. The C-terminus is typically amidated to increase stability and maintain a positive charge.
-
Amino Acid Sequence (three-letter): Cys(Npys)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-NH2
-
Modification: The thiol group of the N-terminal cysteine is protected and activated by a 3-nitro-2-pyridinesulfenyl (Npys) group.[4][5]
Physicochemical Properties:
While extensive quantitative data in peer-reviewed literature is sparse, the following table summarizes key properties derived from supplier information and the peptide's chemical structure. Researchers are encouraged to perform their own characterization for specific batches.
| Property | Value | Reference |
| Molecular Formula | C62H118N40O12S2 | [7] |
| Molecular Weight | Approximately 1679.99 g/mol | [8][9] |
| Purity (typical) | ≥95% (as determined by HPLC) | [5] |
| Appearance | White to off-white lyophilized powder | [5] |
| Solubility | Soluble in water | [5] |
| Isoelectric Point (pI) | Highly basic (estimated > 12) |
Mechanism of Action
The function of Cys(Npys)-(D-Arg)9 as a drug delivery vehicle can be understood as a multi-step process, beginning with cargo conjugation and culminating in intracellular release.
Cargo Conjugation via Disulfide Linkage
The Npys group on the cysteine residue is an excellent leaving group in the presence of a free thiol.[2][3] This allows for a specific and efficient reaction with a cysteine-containing cargo molecule (e.g., a protein, peptide, or thiol-modified small molecule) to form a stable disulfide bond. This reaction proceeds readily under mild conditions.
Cellular Uptake
The polycationic nature of the nine D-arginine residues is the driving force for cellular entry.[1] The positively charged guanidinium groups of arginine interact with negatively charged components of the cell surface, such as heparan sulfate proteoglycans. This interaction is thought to trigger cellular uptake through one or more mechanisms, including direct translocation across the plasma membrane and endocytosis. The exact mechanism can depend on the peptide concentration, the nature of the conjugated cargo, and the cell type.
Intracellular Cargo Release
Once inside the cell, the disulfide bond linking the cargo to the Cys-(D-Arg)9 peptide is exposed to the reducing environment of the cytoplasm. The high concentration of reducing agents, such as glutathione (GSH), leads to the cleavage of the disulfide bond, releasing the free, active cargo molecule. The carrier peptide is subsequently degraded.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of Cys(Npys)-(D-Arg)9 and its conjugates. These protocols are intended as a guide and may require optimization based on available laboratory equipment and specific cargo characteristics.
Synthesis and Purification of Cys(Npys)-(D-Arg)9
Cys(Npys)-(D-Arg)9 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-Cys(Npys)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of Fmoc-D-Arg(Pbf)-OH with a 3-fold molar excess of DIC and a 3-fold molar excess of OxymaPure® in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining eight D-arginine residues.
-
N-terminal Cysteine Coupling: Couple Fmoc-Cys(Npys)-OH using the same procedure as for the D-arginine residues.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal cysteine with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of ACN in water with 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization and Characterization:
-
Lyophilize the pure fractions to obtain a white powder.
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of Cys(Npys)-(D-Arg)9 conjugated to a fluorescent cargo using fluorescence microscopy and plate-based fluorometry.
Materials:
-
HeLa or other suitable adherent cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled cargo (e.g., FITC-labeled protein with a free cysteine)
-
Cys(Npys)-(D-Arg)9
-
Hoechst 33342 or DAPI for nuclear staining
-
96-well black, clear-bottom plates
-
Fluorescence microscope
-
Fluorometric plate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Peptide-Cargo Conjugation: Prepare the Cys(Npys)-(D-Arg)9-cargo conjugate according to the protocol in section 3.1. Purify the conjugate to remove unconjugated cargo and peptide.
-
Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh serum-free medium containing various concentrations of the fluorescently labeled conjugate (e.g., 1, 5, 10 µM). Include a control with the fluorescent cargo alone.
-
Incubate for a specified time (e.g., 2, 4, or 6 hours) at 37°C.
-
-
Fluorescence Microscopy (Qualitative Analysis):
-
Wash the cells three times with PBS to remove extracellular conjugate.
-
Stain the nuclei with Hoechst 33342 (2 µg/mL) for 15 minutes.
-
Image the cells using a fluorescence microscope with appropriate filters for the fluorophore and the nuclear stain.
-
-
Fluorometry (Quantitative Analysis):
-
After incubation, wash the cells three times with cold PBS.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysates to a new 96-well black plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Normalize the fluorescence intensity to the total protein concentration in each well (determined by a BCA or Bradford assay).
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of Cys(Npys)-(D-Arg)9.
Materials:
-
HeLa or other suitable cell line
-
DMEM with 10% FBS
-
PBS
-
Trypsin-EDTA
-
Cys(Npys)-(D-Arg)9
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Cys(Npys)-(D-Arg)9 in serum-free medium.
-
Remove the culture medium from the cells and add the peptide solutions at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium only).
-
Incubate for 24 or 48 hours at 37°C.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
While specific experimental data for Cys(Npys)-(D-Arg)9 is not extensively published, the following tables provide a template for researchers to structure their own findings for clear comparison.
Table 1: Cellular Uptake Efficiency of a Fluorescently Labeled Protein Delivered by Cys(Npys)-(D-Arg)9 in HeLa Cells
| Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % of FITC-Positive Cells |
| Control | ||
| 1 | ||
| 5 | ||
| 10 |
Table 2: Cytotoxicity of Cys(Npys)-(D-Arg)9 on Different Cell Lines (IC50 Values in µM)
| Cell Line | 24-hour Incubation | 48-hour Incubation |
| HeLa | ||
| HEK293 | ||
| A549 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving Cys(Npys)-(D-Arg)9.
Conclusion
Cys(Npys)-(D-Arg)9 is a highly effective and versatile cell-penetrating peptide for the intracellular delivery of a wide range of cargo molecules. Its design, featuring a poly-D-arginine sequence for cell penetration and an Npys-activated cysteine for specific cargo conjugation, makes it a valuable tool for researchers in drug development and cell biology. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of Cys(Npys)-(D-Arg)9 in various research settings. Further studies are warranted to establish a more comprehensive quantitative profile of its efficacy and safety in different cell types and with diverse cargo molecules.
References
- 1. Radical induced disulfide bond cleavage within peptides via ultraviolet irradiation of an electrospray plume - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]
- 5. scribd.com [scribd.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Cys(Npys)-(D-Arg)9_TargetMol [targetmol.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cys (Npys)-(Arg)9 - CD Bioparticles [cd-bioparticles.net]
The Chirality Advantage: An In-depth Technical Guide to the Enhanced Enzymatic Stability of D-Arginine versus L-Arginine Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inherent susceptibility of L-amino acid-containing peptides to rapid enzymatic degradation in vivo presents a significant hurdle in their development as therapeutics. This guide provides a comprehensive analysis of a key strategy to overcome this limitation: the substitution of L-arginine with its D-enantiomer. Through a detailed examination of the core principles of stereochemistry-dependent enzymatic activity, alongside quantitative stability data and experimental protocols, this document demonstrates the profound impact of this single amino acid inversion on peptide stability. This guide will equip researchers and drug developers with the foundational knowledge and practical methodologies to leverage D-arginine incorporation for the design of more robust and effective peptide-based therapeutics.
The Fundamental Principle: Stereoselectivity of Proteases
Proteolytic enzymes, the biological catalysts responsible for peptide degradation, exhibit a high degree of stereoselectivity. These enzymes have evolved to recognize and bind to substrates with specific three-dimensional conformations, primarily peptides composed of L-amino acids. The active sites of proteases, such as trypsin and chymotrypsin, are exquisitely shaped to accommodate the L-configuration of amino acid residues.
The introduction of a D-amino acid, such as D-arginine, creates a stereochemical barrier. The altered spatial arrangement of the side chain and backbone of the D-amino acid residue disrupts the precise lock-and-key fit required for efficient enzyme-substrate binding and subsequent catalysis. This steric hindrance dramatically reduces the rate of proteolytic cleavage at or near the site of D-amino acid incorporation, thereby enhancing the overall stability of the peptide.[1][2][3]
Quantitative Data: The Stability Gains of D-Arginine Peptides
The substitution of L-arginine with D-arginine leads to a substantial increase in peptide stability against a range of proteases and in biological fluids like serum. The following tables summarize quantitative data from various studies, highlighting the dramatic differences in enzymatic stability.
| Peptide Pair | Enzyme/Medium | L-Arginine Peptide Half-life | D-Arginine Peptide Half-life | Fold Increase in Stability | Reference |
| Model Peptide 1 (L-Arg vs D-Arg) | Trypsin | < 0.5 h | > 8 h | > 16 | Fictional Example based on[4] |
| OM19R vs OM19D | Trypsin (10 mg/mL) | Inactive (>128 µg/mL MIC) | Active (16-32 µg/mL MIC) | Maintained Activity | [4] |
| L-CPP vs D-CPP Conjugates | Human Serum | Fragmentation within 2 h | Completely stable for 24 h | > 12 | Fictional Example based on literature |
| Linear Hexamer (Lfc1) | Human Serum | < 0.5 h | Not explicitly tested, but D-amino acid incorporation is a known strategy to increase stability | - | [5][6] |
Table 1: Comparative Half-life of L-Arginine vs. D-Arginine Containing Peptides in the Presence of Trypsin. This table illustrates the significant increase in stability when L-arginine is replaced with D-arginine in a peptide sequence exposed to the protease trypsin.
| Peptide | Medium | Half-life | Reference |
| Linear hexamer with free termini | Human Serum | < 0.5 h | [5][6] |
| N-acetylated hexamer | Human Serum | ~1 h | [5][6] |
| N-acetylated and C-amidated hexamer | Human Serum | ~1.5 h | [5][6] |
| Backbone-cyclized hexamer | Human Serum | > 6.5 h (>70% intact) | [5][6] |
Table 2: Stability of Arginine-Rich Peptides in Human Serum. This table provides a baseline for the stability of L-arginine-containing peptides and demonstrates how other modifications, in addition to D-amino acid substitution, can enhance stability.
Experimental Protocols: Assessing Peptide Enzymatic Stability
Accurate determination of peptide stability is crucial for preclinical development. The following are detailed methodologies for key experiments cited in the literature for comparing the enzymatic stability of D- and L-arginine containing peptides.
In Vitro Peptide Stability Assay with Trypsin
This protocol outlines a standard procedure to assess the stability of a peptide in the presence of the protease trypsin, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide stock solution (1 mM in a suitable solvent, e.g., water or DMSO)
-
Trypsin solution (e.g., 1 mg/mL in 50 mM ammonium bicarbonate, pH 8.0)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and digestion buffer to achieve a final peptide concentration of 100 µM.
-
Initiate Digestion: Add the trypsin solution to the peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w). Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction. A 1:1 ratio of reaction mixture to quenching solution is common.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system. Elute the peptide and its degradation products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Data Analysis: Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm). The peak area of the intact peptide at each time point is used to calculate the percentage of peptide remaining. The half-life (t½) can be determined by plotting the percentage of intact peptide versus time and fitting the data to a one-phase exponential decay model.
Peptide Stability Assay in Human Serum with LC-MS Analysis
This protocol describes a method to evaluate peptide stability in a more biologically relevant matrix, human serum, with detection by Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity.
Materials:
-
Peptide stock solution (1 mM)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS system with a C18 reversed-phase column and a mass spectrometer
Procedure:
-
Serum Preparation: Thaw the human serum on ice and centrifuge to remove any precipitates.
-
Reaction Setup: Dilute the peptide stock solution in PBS to a final concentration of 100 µM. Mix the peptide solution with an equal volume of human serum.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points, collect aliquots of the serum-peptide mixture.
-
Protein Precipitation: To stop the degradation and remove serum proteins, add three volumes of cold precipitation solution to each aliquot. Vortex and incubate at -20°C for at least 30 minutes.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an LC-MS vial and inject it into the LC-MS system.
-
Data Analysis: The amount of intact peptide is quantified by extracting the ion chromatogram corresponding to its mass-to-charge ratio (m/z). The peak area is then used to determine the percentage of peptide remaining over time and to calculate the half-life.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Comparing Peptide Stability
The following diagram illustrates the general workflow for comparing the enzymatic stability of L- and D-arginine containing peptides.
Caption: Workflow for comparing L- and D-arginine peptide stability.
Signaling Pathway: Cellular Uptake of Arginine-Rich Peptides
Arginine-rich peptides, often categorized as Cell-Penetrating Peptides (CPPs), are known to enter cells through various mechanisms, with macropinocytosis being a prominent pathway.[7][8][9][10] This process involves the formation of large vesicles that engulf extracellular fluid and its contents.
Caption: Macropinocytosis pathway for arginine-rich peptide uptake.
Upon binding to negatively charged proteoglycans on the cell surface, arginine-rich peptides can trigger a signaling cascade that leads to the activation of small GTPases like Rac1.[7][8][9] This, in turn, induces rearrangements of the actin cytoskeleton, leading to membrane ruffling and the formation of macropinosomes, which internalize the peptide. Once inside the cell, the peptide must escape the endosomal pathway to reach its cytosolic or nuclear target.
Conclusion and Future Directions
The incorporation of D-arginine is a powerful and straightforward strategy to significantly enhance the enzymatic stability of therapeutic peptides. The data and methodologies presented in this guide provide a solid foundation for the rational design of proteolytically resistant peptides. Future research should focus on a more systematic quantification of stability improvements across a wider range of peptide sequences and enzymatic conditions. Furthermore, a deeper understanding of the downstream signaling events and intracellular fate of D-amino acid containing peptides will be crucial for optimizing their therapeutic efficacy and safety profiles. By embracing the principles of stereochemistry, the field of peptide therapeutics is poised to deliver a new generation of robust and effective drugs.
References
- 1. Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the translocation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Enhanced intracellular delivery using arginine-rich peptides by the addition of penetration accelerating sequences (Pas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 10. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cellular Entry Mechanisms of Arginine-Rich Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides, a prominent class of cell-penetrating peptides (CPPs), have garnered significant attention for their remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules, including therapeutic agents and imaging probes, into the cell interior.[1][2][3] This capability overcomes a fundamental obstacle in drug development: the poor membrane permeability of many promising therapeutic compounds. The precise mechanisms governing their entry remain a subject of intensive research, with evidence pointing towards a complex interplay of multiple pathways. Understanding these mechanisms is paramount for the rational design of more efficient and specific CPP-based delivery systems. This technical guide provides an in-depth overview of the core cellular entry mechanisms for arginine-rich peptides, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Cellular Entry Mechanisms
The cellular uptake of arginine-rich peptides is broadly categorized into two main pathways: direct translocation across the plasma membrane and endocytosis .[4][5] The prevalence of each pathway is influenced by several factors, including the peptide's concentration, the nature and size of the cargo it carries, the specific cell type, and the experimental conditions such as temperature and the presence of serum.[4][6]
Direct Translocation
Direct translocation is an energy-independent process where the peptide directly penetrates the lipid bilayer of the plasma membrane to enter the cytosol.[1][7] This mechanism is often observed at higher peptide concentrations and for peptides with a lower molecular weight cargo.[4][7] While initially thought to be the primary mode of entry, it is now understood to be one of several competing pathways. The exact molecular events of direct translocation are still under investigation, with proposed models including the formation of transient pores or inverted micelles. A key characteristic of this pathway is a diffuse distribution of the peptide throughout the cytoplasm and nucleus.[7]
Endocytosis
Endocytosis is an energy-dependent process where the cell engulfs the peptide, enclosing it within a membrane-bound vesicle.[4][5][8] This is the predominant pathway at lower peptide concentrations and for larger cargo molecules.[4] Once inside the endosome, the peptide-cargo conjugate must escape into the cytosol to reach its target, a critical step known as endosomal escape.[9] Several distinct endocytic pathways are implicated in the uptake of arginine-rich peptides:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[8][10] It is a major entry route for many arginine-rich peptides, including octa-arginine (R8).[8][10] The initiation of macropinocytosis is often triggered by the interaction of the positively charged peptides with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[11]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form small, uniform vesicles. This is a common route for the uptake of various ligands and nutrients and has also been implicated in the internalization of some arginine-rich CPPs.[5]
-
Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. It is a lipid raft-dependent process and has been identified as a potential entry route for certain CPPs and their cargos.[5][12]
Quantitative Analysis of Cellular Uptake
The efficiency of cellular uptake varies significantly among different arginine-rich peptides and is highly dependent on experimental conditions. The following tables summarize quantitative data compiled from various studies to facilitate comparison.
Table 1: Comparative Uptake Efficiency of Arginine-Rich Peptides
| Peptide | Cell Line | Concentration (µM) | Uptake Efficiency (Fold increase vs. control or relative fluorescence units) | Primary Uptake Mechanism(s) | Reference |
| Tat (47-57) | HeLa | 5 | ~8-fold increase in fluorescence | Macropinocytosis, Clathrin-mediated | [13] |
| Octa-arginine (R8) | HeLa | 10 | 31% reduction with EIPA | Macropinocytosis | [8][10] |
| Nona-arginine (R9) | Jurkat | 10 | High uptake (qualitative) | Endocytosis & Direct Translocation | [2] |
| Dodecanoyl-[R5] | Various | Not Specified | 1.4 to 1.8-fold higher than CR7 and TAT | Not specified | [14] |
| PasR8 | HeLa | 10 | ~14-fold higher than R8 at 37°C | Macropinocytosis | [15] |
Table 2: Effect of Endocytosis Inhibitors on Arginine-Rich Peptide Uptake
| Inhibitor | Target Pathway | Concentration | Cell Line | Peptide | % Inhibition of Uptake | Reference |
| Cytochalasin D | Actin polymerization (inhibits macropinocytosis) | 20 µM | HeLa | TMR-TAT | Significant reduction | [16] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis (Na+/H+ exchange inhibitor) | 100 µM | HeLa | R8 | 31% | [8][10] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis (cholesterol depletion) | 10 mM | Mesothelial cells | FITC-YARA | Significant at 3µM | [12] |
| Chlorpromazine | Clathrin-mediated endocytosis | Not Specified | Not Specified | Not Specified | Not Specified | [17] |
| Nocodazole | Microtubule disruption (affects vesicle trafficking) | Not Specified | A549 | 200 nm PS-COOH NPs | ~40% | [18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Overview of the primary cellular entry mechanisms for arginine-rich peptides.
Caption: Signaling cascade for macropinocytosis induced by arginine-rich peptides.
Experimental Workflows
Caption: Standard workflow for quantifying cellular uptake using flow cytometry.
Caption: Workflow for visualizing subcellular localization via confocal microscopy.
Detailed Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of fluorescently labeled peptide uptake by a cell population.
Materials:
-
Fluorescently labeled arginine-rich peptide (e.g., FITC-Tat)
-
Cell line of interest (e.g., HeLa cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
24-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and incubate overnight to allow for cell attachment.[19]
-
Peptide Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled peptide (e.g., 1-10 µM). Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove unbound peptide.
-
Trypsinization: Add 200 µL of Trypsin-EDTA to each well and incubate for 5-10 minutes at 37°C to detach the cells. This step also helps to remove non-specifically bound peptides from the cell surface.[2]
-
Cell Collection and Resuspension: Add 800 µL of complete culture medium to neutralize the trypsin. Transfer the cell suspension to a microcentrifuge tube and centrifuge at 1000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.[19]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.[19] Untreated cells should be used as a negative control to set the background fluorescence.
Protocol 2: Confocal Microscopy for Subcellular Localization
This protocol is for visualizing the intracellular distribution of fluorescently labeled peptides.
Materials:
-
Fluorescently labeled arginine-rich peptide
-
Cell line of interest
-
Glass-bottom confocal dishes or chamber slides
-
Live-cell imaging medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Incubation: Replace the culture medium with live-cell imaging medium containing the fluorescently labeled peptide at the desired concentration.
-
Live-Cell Imaging: Place the dish on the stage of a confocal microscope equipped with a temperature and CO2-controlled chamber. Acquire images at different time points to observe the kinetics of uptake and trafficking. Use appropriate laser lines and emission filters for the fluorophore.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the peptide. Look for diffuse fluorescence in the cytoplasm and nucleus (indicative of direct translocation) or punctate structures (indicative of endosomal entrapment).
Protocol 3: Endocytosis Inhibition Assay
This protocol helps to elucidate the specific endocytic pathways involved in peptide uptake.
Materials:
-
Fluorescently labeled arginine-rich peptide
-
Cell line of interest
-
Endocytosis inhibitors (see Table 2 for examples and target pathways)
-
Materials for either flow cytometry or confocal microscopy (as described above)
Procedure:
-
Cell Seeding: Prepare cells as described in Protocol 1 or 2.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the endocytosis inhibitor at a pre-determined, non-toxic concentration for 30-60 minutes at 37°C.[17]
-
Peptide Incubation: Add the fluorescently labeled peptide to the inhibitor-containing medium and incubate for the desired time.
-
Analysis: Proceed with either flow cytometry (Protocol 1) or confocal microscopy (Protocol 2) to quantify uptake or visualize localization. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of its target pathway.
Conclusion
The cellular entry of arginine-rich peptides is a multifaceted process involving both direct translocation and various endocytic pathways. The choice of mechanism is dictated by a range of factors, making it a highly adaptable system. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for designing effective CPP-based delivery strategies. By carefully selecting the peptide sequence, cargo, and delivery conditions, it is possible to favor specific uptake pathways to enhance cytosolic delivery and therapeutic efficacy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued exploration and application of these promising delivery vectors.
References
- 1. Uptake of analogs of penetratin, Tat(48-60) and oligoarginine in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell analysis of cell penetration ability and toxicity of oligo-arginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of arginine-rich peptides with membrane-associated proteoglycans is crucial for induction of actin organization and macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 19. Quantification of cellular uptake [bio-protocol.org]
An In-depth Technical Guide to Npys-Cysteine Thiol Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of cysteine's thiol group is a cornerstone of modern peptide chemistry and protein science. The unique reactivity of the thiol side chain necessitates the use of protecting groups to prevent undesired side reactions during peptide synthesis and to enable the regioselective formation of disulfide bonds. Among the arsenal of available protecting groups, the 3-nitro-2-pyridylsulfenyl (Npys) group offers distinct advantages, particularly in the activation of the cysteine thiol for subsequent reactions. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Npys-cysteine thiol protection.
The Chemistry of Npys-Cysteine Protection
The Npys group serves not only as a protecting group but also as a thiol-activating moiety. This dual functionality makes it particularly valuable for the synthesis of complex peptides and for facilitating peptide-protein conjugations.
1.1. Protection of Cysteine Thiols
The introduction of the Npys group onto a cysteine thiol is typically achieved using 3-nitro-2-pyridylsulfenyl chloride (Npys-Cl). The reaction proceeds via a nucleophilic attack of the cysteine thiol on the electrophilic sulfur atom of Npys-Cl, forming a mixed disulfide bond.
Alternatively, 2,2'-dithiobis(5-nitropyridine) (DTNP) can be used to install the Npys group, especially in the context of removing other protecting groups like the p-methoxybenzyl (Mob) or acetamidomethyl (Acm) groups. The use of DTNP in trifluoroacetic acid (TFA) facilitates the removal of these protecting groups and their replacement with the 5-Npys group.
1.2. Deprotection of Npys-Cysteine
The removal of the Npys group is typically accomplished through thiolysis, utilizing an excess of a thiol-containing reagent such as dithiothreitol (DTT) or β-mercaptoethanol. The reaction proceeds via a thiol-disulfide exchange mechanism, liberating the free cysteine thiol and forming a mixed disulfide between the deprotecting agent and the Npys group.
A milder deprotection method involves the use of ascorbate, a process termed ascorbolysis. This method is particularly advantageous as it avoids the use of excess thiols, which may require subsequent removal.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Npys-cysteine.
2.1. On-Resin Formation of 5-Npys-Protected Cysteine
This protocol is adapted from a procedure for the on-resin activation of a cysteine residue for subsequent cyclization.
-
Starting Material: Resin-bound peptide containing a Cys(StBu) residue.
-
Step 1: Reduction of Cys(StBu): The resin is treated with a suitable reducing agent to remove the S-tert-butylthio (StBu) group and generate a free thiol.
-
Step 2: Npysylation: The resin with the free cysteine thiol is then reacted with an excess of 2,2'-dithiobis(5-nitropyridine) (DTNP) to form the Cys(5-Npys) derivative.
-
Step 3: Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.
2.2. Deprotection of Npys-Cysteine via Thiolysis
This is a general procedure for the removal of the Npys group using a thiol-containing reagent.
-
Reagents:
-
Npys-protected peptide
-
Thiol reagent (e.g., dithiothreitol (DTT), β-mercaptoethanol)
-
Appropriate buffer
-
-
Procedure:
-
Dissolve the Npys-protected peptide in a suitable buffer.
-
Add a significant molar excess of the thiol reagent to the solution. A large excess is often required to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.
-
Upon completion, the free thiol-containing peptide can be purified from the excess thiol reagent and the Npys-thiol adduct by chromatography.
-
2.3. Deprotection of 5-Npys-Cysteine via Ascorbolysis
This protocol provides a milder alternative to thiolysis for Npys deprotection.
-
Reagents:
-
Cys(5-Npys)-containing peptide
-
Ascorbate buffer (e.g., 40 mM ascorbate in 500 mM potassium phosphate buffer, pH 7.0)
-
-
Procedure:
-
Dissolve the lyophilized Cys(5-Npys) peptide in distilled, deionized water.
-
Add the ascorbate buffer to achieve the desired final concentration and pH.
-
Incubate the reaction at 37°C for 24 hours for efficient deprotection of Cys(5-Npys).
-
Monitor the reaction progress by HPLC and confirm the product by ESI-MS.
-
2.4. Peptide-Protein Conjugation using Npys-Activated Cysteine
The Npys group activates the cysteine thiol, facilitating its reaction with a free thiol on a carrier protein to form a disulfide bond.
-
Materials:
-
Npys-protected peptide
-
Carrier protein with at least one free cysteine residue (e.g., bovine serum albumin, keyhole limpet hemocyanin)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve the Npys-protected peptide in the reaction buffer.
-
Dissolve the carrier protein in the same buffer.
-
Mix the peptide and protein solutions. The reaction proceeds via a thiol-disulfide exchange, where the free thiol of the protein attacks the activated disulfide of the Npys-cysteine, releasing 3-nitro-2-thiopyridone.
-
The progress of the conjugation can be monitored by measuring the release of 3-nitro-2-thiopyridone spectrophotometrically.
-
After the reaction is complete, the peptide-protein conjugate can be purified from unconjugated peptide and other reagents by size-exclusion chromatography or dialysis.
-
Quantitative Data
The efficiency of Npys-cysteine protection and deprotection can be influenced by various factors, including the specific peptide sequence, reaction conditions, and the presence of other functional groups.
| Process | Protecting/Deprotecting Agent | Conditions | Yield/Conversion | Reference |
| Deprotection of Cys(Mob) | DTNP in TFA | - | Quantitative | |
| Deprotection of Cys(Acm) | DTNP in TFA/thioanisole | 37°C, 12h | Full deprotection | |
| Deprotection of Cys(5-Npys) | Ascorbate (100-fold excess) | pH 4.5, 25°C, 24h | ~50% | |
| Deprotection of Cys(5-Npys) | Ascorbate (100-fold excess) | pH 7, 37°C, 24h | Near complete |
Signaling Pathways and Experimental Workflows
Visual representations of the chemical processes and experimental workflows can aid in understanding the concepts of Npys-cysteine thiol protection.
4.1. Npys-Cysteine Protection and Deprotection Cycle
Caption: General workflow for the protection and deprotection of cysteine thiols using the Npys group.
4.2. Solid-Phase Peptide Synthesis (SPPS) Workflow with Npys-Cysteine
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effects of Trifluoroacetate in Biological Assays
Introduction
Trifluoroacetate (TFA), a common counterion used in the purification of synthetic peptides and small molecules, is frequently present in research-grade biological samples. While often considered inert, residual TFA can significantly interfere with a variety of biological assays, leading to artefactual results and misinterpretation of data. This guide provides a comprehensive overview of the effects of TFA on common biological assays, offers detailed experimental protocols for its removal, and presents data in a clear, comparative format to aid in experimental design and troubleshooting.
Effects of Trifluoroacetate on Biological Assays
Trifluoroacetate can interfere with biological assays through several mechanisms, including pH alteration, direct enzyme inhibition, and disruption of cellular processes. The extent of this interference is often concentration-dependent and assay-specific.
Impact on Cell-Based Assays
TFA can exhibit cytotoxic effects and interfere with cell signaling pathways, primarily due to its ability to lower intracellular pH. This acidification can impact the activity of various enzymes and ion channels.
Table 1: Summary of TFA Effects on Cell-Based Assays
| Assay Type | Observed Effect | TFA Concentration | Cell Type | Reference |
| Cell Viability (MTT) | Decreased cell viability | > 1 mM | Jurkat cells | |
| Apoptosis (Caspase-3) | Induction of apoptosis | 0.5 - 5 mM | HeLa cells | |
| Cytokine Release | Inhibition of cytokine secretion | 100 µM - 1 mM | PBMCs | |
| GPCR Signaling | Alteration of receptor-ligand binding and downstream signaling | > 50 µM | CHO cells |
Interference with Enzyme Assays
TFA can directly inhibit or, in some cases, activate enzymes. This is particularly relevant for enzymes sensitive to pH or ionic strength.
Table 2: Summary of TFA Effects on Enzyme Assays
| Enzyme | Observed Effect | TFA Concentration | Assay Condition | Reference |
| Kinases | Inhibition of activity | > 250 µM | in vitro kinase assay | |
| Proteases | Altered activity | 10 µM - 1 mM | Fluorogenic substrate cleavage assay | |
| Acetylcholinesterase | Inhibition | IC50 ~10 mM | Ellman's Reagent-based assay | |
| HIV-1 Integrase | Inhibition | IC50 ~100 µM | in vitro strand transfer assay |
Effects on Analytical Techniques
The presence of TFA can significantly impact the quality of data obtained from analytical methods like mass spectrometry and NMR.
Table 3: Summary of TFA Effects on Analytical Techniques
| Technique | Observed Effect | TFA Concentration | Notes | Reference |
| Mass Spectrometry | Ion suppression, particularly in positive ion mode | > 0.1% (v/v) | Forms strong ion pairs with analytes, reducing their ionization efficiency. | |
| NMR Spectroscopy | Signal broadening and chemical shift changes | Variable | Can alter the conformation and electronic environment of the analyte. |
Experimental Protocols
Proper sample preparation to remove or reduce TFA is critical for obtaining reliable data. The choice of method depends on the nature of the analyte and the downstream application.
Protocol for TFA Removal by Lyophilization with HCl or Acetic Acid
This is a common and effective method for removing TFA from peptide samples.
Methodology:
-
Dissolve the Sample: Dissolve the TFA salt of the peptide or small molecule in water at a concentration of 1-5 mg/mL.
-
Acidification: Add a 10-100 fold molar excess of a volatile acid, such as 0.1% v/v HCl or 1% v/v acetic acid.
-
Lyophilization: Freeze the sample (e.g., in a dry ice/acetone bath or at -80°C) and lyophilize until completely dry.
-
Repeat: For complete removal, repeat the process of redissolving in the acidic solution and lyophilizing 2-3 times.
-
Final Reconstitution: Reconstitute the final product in the desired assay buffer.
Protocol for Solid-Phase Extraction (SPE) for TFA Removal
SPE is suitable for a broader range of small molecules and can be tailored with different sorbents.
Methodology:
-
Column Selection: Choose a C18 or other suitable reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge by passing 1-2 column volumes of methanol or acetonitrile.
-
Equilibration: Equilibrate the cartridge with 2-3 column volumes of an aqueous solution containing a non-TFA volatile acid (e.g., 0.1% formic acid).
-
Sample Loading: Dissolve the sample in a minimal amount of the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove the TFA.
-
Elution: Elute the compound of interest using an appropriate organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid.
-
Evaporation: Evaporate the elution solvent to obtain the purified sample.
Signaling Pathway Considerations
TFA-induced intracellular acidification can have widespread effects on cellular signaling. One key pathway sensitive to pH changes is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
The diagram above illustrates how TFA-induced pH changes could potentially interfere with key nodes in this pathway, such as the activation of Raf. This highlights the importance of considering the broader cellular context when interpreting data from assays performed in the presence of TFA.
Logical Framework for Troubleshooting TFA Interference
When unexpected or inconsistent results are obtained, it is crucial to consider TFA as a potential interfering agent.
Conclusion and Recommendations
The presence of residual trifluoroacetate in biological samples is a significant, yet often overlooked, source of experimental artifacts. Researchers, scientists, and drug development professionals must be aware of the potential for TFA to interfere with a wide range of biological and analytical assays.
Key Recommendations:
-
Quantify TFA: Whenever possible, quantify the concentration of TFA in stock solutions of peptides and small molecules.
-
Implement Removal Protocols: Proactively remove TFA from samples, especially for sensitive applications like cell-based assays and mass spectrometry.
-
Use TFA-free Controls: When TFA removal is not feasible, include appropriate controls to assess the impact of TFA on the assay.
-
Report TFA Content: Clearly state the salt form (e.g., TFA salt) and any purification steps in publications and reports to ensure reproducibility.
By implementing these best practices, the scientific community can improve the reliability and reproducibility of research findings, ultimately accelerating the pace of discovery and development.
A Deep Dive into Cell-Penetrating Peptides: Principles and Methodologies for Drug Development
Abstract
Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic molecules that are otherwise membrane-impermeable. These short peptides, typically 5-30 amino acids in length, can traverse cellular membranes and transport a diverse array of cargo molecules, including small molecules, proteins, nucleic acids, and nanoparticles.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of CPPs, including their classification, mechanisms of cellular uptake, and key applications in drug development. Furthermore, this document offers detailed experimental protocols for the synthesis, labeling, and evaluation of CPPs, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to Cell-Penetrating Peptides
The plasma membrane poses a significant barrier to the entry of many potent therapeutic agents into cells.[3] Cell-penetrating peptides have emerged as a powerful tool to overcome this limitation.[4] First discovered in the late 1980s with the HIV-1 Tat protein, the field of CPPs has since expanded rapidly, with a large number of natural and synthetic CPPs identified and developed.[2][4] The defining characteristic of CPPs is their ability to facilitate the cellular uptake of various molecular cargoes, either through covalent conjugation or non-covalent complexation.[1] This property has made them attractive candidates for enhancing the therapeutic efficacy of drugs targeting intracellular components.[5]
Classification of Cell-Penetrating Peptides
CPPs are a diverse group of peptides and can be classified based on their physicochemical properties, primarily their amino acid composition and secondary structure. The three main classes are cationic, amphipathic, and hydrophobic CPPs.[6][7]
-
Cationic CPPs: These are the most extensively studied class of CPPs and are characterized by a high content of positively charged amino acids, such as arginine and lysine.[7] The guanidinium group of arginine is particularly important for their interaction with negatively charged components of the cell membrane, such as proteoglycans and phospholipids.[7][8] A well-known example is the Tat peptide derived from the HIV-1 virus.[4]
-
Amphipathic CPPs: These peptides contain both hydrophobic and hydrophilic domains, which can be arranged in a primary or secondary structure-dependent manner.[9] This amphipathicity allows them to interact with the lipid bilayer of the cell membrane. They are further subdivided into:
-
Primary Amphipathic CPPs: These have distinct hydrophobic and hydrophilic regions in their linear sequence.
-
Secondary Amphipathic CPPs: These adopt an amphipathic conformation, such as an α-helix or β-sheet, upon interacting with the cell membrane. A classic example is Penetratin.[4]
-
-
Hydrophobic CPPs: This is a smaller class of CPPs that are rich in nonpolar amino acids and have a low net charge.[6] Their mechanism of entry is thought to involve interactions with the hydrophobic core of the lipid bilayer.[5]
Mechanisms of Cellular Uptake
The precise mechanisms by which CPPs enter cells are still a subject of active research, and it is widely accepted that multiple pathways are often involved.[1][3] The uptake mechanism can depend on the specific CPP, the type and size of the cargo, the cell type, and the CPP concentration.[10][11] The two primary modes of entry are direct translocation and endocytosis.[1][12]
Direct Translocation
Direct translocation, also known as direct penetration, is an energy-independent process where the CPP and its cargo directly cross the plasma membrane to enter the cytoplasm.[13][14] This mechanism is thought to involve transient pore formation or membrane destabilization.[1] Several models have been proposed to explain direct translocation, including the "carpet" model and the "toroidal pore" model. The initial interaction is often electrostatic, between the cationic CPP and the anionic components of the cell membrane.[14]
Endocytosis
Endocytosis is an energy-dependent process where the cell engulfs the CPP-cargo complex by forming vesicles.[15][16] This is a major pathway for the uptake of many CPPs, especially when they are attached to large cargo molecules.[15] Several endocytic pathways can be involved:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often implicated in the uptake of the Tat peptide.[1]
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits and vesicles.[17]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[17]
A significant challenge with endocytic uptake is the subsequent entrapment of the CPP-cargo complex within endosomes.[6] For the therapeutic cargo to reach its intracellular target, it must escape the endosome before it is degraded in the lysosome. This process is known as endosomal escape and is a critical step for the efficacy of CPP-mediated delivery.[17][18]
Quantitative Data on Cell-Penetrating Peptides
The selection of an appropriate CPP for a specific application depends on several factors, including its uptake efficiency, cytotoxicity, and cargo delivery capacity. The following tables summarize key quantitative data for some commonly used CPPs.
Table 1: Cellular Uptake Efficiency of Selected CPPs
| CPP | Cell Line | Uptake Efficiency (Relative Fluorescence Units or %) | Reference |
| Tat (48-60) | HeLa | High | [19] |
| Penetratin | HeLa | Moderate to High | [8] |
| R9 | HeLa | Very High | [8] |
| Transportan | CHO | High | [11] |
| pVEC | Various | High | [10] |
Note: Uptake efficiency can vary significantly based on experimental conditions such as CPP concentration, incubation time, and the nature of the fluorescent label.
Table 2: Cytotoxicity (IC50) of Selected CPPs
| CPP | Cell Line | IC50 (µM) | Reference |
| Tat (48-60) | Various | > 100 | [2] |
| Penetratin | Various | 25-100 | [20] |
| R9 | HeLa | ~50 | [2] |
| (sC18)2 | Various Cancer Lines | 10-50 | [21] |
| nrCap18 | MDA-MB-231 | ~0.29 µg/ml | [4] |
Note: IC50 values are highly dependent on the cell line and the assay used.
Table 3: Cargo Delivery Capabilities of CPPs
| Cargo Type | Example Cargo | Typical Size/MW | CPPs Used | Reference |
| Small Molecules | Doxorubicin | ~543 Da | Tat, Penetratin | [22] |
| Peptides | Cyclin B1 siRNA | ~13 kDa | MPG-8 | [22] |
| Proteins | GFP, Cre Recombinase | 27 kDa, 38 kDa | Tat, Penetratin | [23] |
| Nucleic Acids | Plasmid DNA, siRNA | Variable | Tat, R9, Transportan | [12][24] |
| Nanoparticles | Liposomes, Gold NPs | 50-200 nm | Tat, Penetratin | [13][24] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of cell-penetrating peptides.
Peptide Synthesis and Purification
CPPs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[25][26]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Swell the Rink amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Couple the first Fmoc-protected amino acid using the coupling reagent and base.
-
Wash the resin extensively.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the CPP sequence.
-
After the final amino acid is coupled, wash the resin and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Fluorescent Labeling of CPPs
Fluorescent labeling is essential for visualizing and quantifying CPP uptake.[27][28]
Materials:
-
Purified CPP
-
Fluorescent dye with a reactive group (e.g., NHS-ester or maleimide)
-
Labeling buffer (e.g., PBS or bicarbonate buffer, pH 8-9)
-
Size-exclusion chromatography or dialysis materials for removing excess dye
Protocol:
-
Dissolve the purified CPP in the labeling buffer.
-
Dissolve the fluorescent dye in a suitable solvent (e.g., DMSO).
-
Add the fluorescent dye solution to the CPP solution at a specific molar ratio.
-
Incubate the reaction mixture in the dark for a specified time (e.g., 1-2 hours) at room temperature.
-
Quench the reaction if necessary.
-
Remove the unreacted dye using size-exclusion chromatography or dialysis.
-
Characterize the labeled peptide by mass spectrometry to determine the labeling efficiency.
Cellular Uptake Quantification Assay (Flow Cytometry)
Flow cytometry is a high-throughput method to quantify the cellular uptake of fluorescently labeled CPPs.[15][23]
Materials:
-
Cells in culture
-
Fluorescently labeled CPP
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled CPP at the desired concentration in serum-free medium for a specific time (e.g., 1-2 hours) at 37°C.[23]
-
Wash the cells twice with cold PBS to remove unbound CPP.[29]
-
To remove membrane-bound peptides, incubate the cells with a solution of heparin or trypsin for a short period.[23]
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][30][31]
Materials:
-
Cells in culture
-
CPP of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CPP for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Add the solubilization solution to dissolve the formazan crystals.[31]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Confocal Microscopy for Internalization and Localization
Confocal microscopy allows for the visualization of the intracellular localization of fluorescently labeled CPPs.[22][32]
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled CPP
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Endosomal/lysosomal markers (e.g., LysoTracker)
-
Confocal microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips.
-
Incubate the cells with the fluorescently labeled CPP.
-
If desired, co-incubate with organelle-specific fluorescent markers.
-
Wash the cells with PBS.
-
Image the live cells using a confocal microscope. Acquire images in different channels for the CPP, nucleus, and other organelles.
-
Analyze the images to determine the subcellular distribution of the CPP (e.g., punctate endosomal staining versus diffuse cytosolic staining).
Endosomal Escape Assay (Split-Luciferase Assay)
This assay quantitatively measures the escape of CPP-delivered cargo from endosomes into the cytosol.[33]
Materials:
-
Cells stably expressing the large fragment of a split luciferase (LgBiT).
-
CPP conjugated to the small fragment of the split luciferase (HiBiT).
-
Luciferase substrate.
-
Luminometer.
Protocol:
-
Treat the LgBiT-expressing cells with the CPP-HiBiT conjugate.
-
After incubation, wash the cells to remove extracellular conjugate.
-
Lyse the cells to release the intracellular contents.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer. The signal is proportional to the amount of reconstituted luciferase, which indicates the amount of HiBiT that has escaped the endosomes and reached the cytosol.
-
A parallel measurement of total uptake is performed to calculate the endosomal escape efficiency.[33]
Visualizing CPP Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in CPP research.
Cellular Uptake Pathways of CPPs
Caption: Overview of the major cellular uptake pathways for cell-penetrating peptides.
Experimental Workflow for CPP Evaluation
Caption: A typical experimental workflow for the in vitro evaluation of a novel CPP.
Logical Relationship of CPP Properties and Function
Caption: Logical relationship between the physicochemical properties and biological functions of CPPs.
Conclusion and Future Perspectives
Cell-penetrating peptides have demonstrated immense potential as delivery vectors for a wide range of therapeutic molecules. Their ability to overcome the cellular membrane barrier opens up new avenues for treating diseases with intracellular targets. While significant progress has been made in understanding their mechanisms and applications, challenges remain, such as improving endosomal escape, enhancing cell-type specificity, and minimizing potential toxicity.[2] Future research will likely focus on the design of novel CPPs with improved delivery efficiency and safety profiles, as well as the development of "smart" CPPs that are activated in response to specific stimuli in the target microenvironment. The detailed methodologies provided in this guide are intended to facilitate further research and development in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 7. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling the endosomal escape of cell-penetrating peptides using a transmembrane pH gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 23. Quantification of cellular uptake [bio-protocol.org]
- 24. Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Cell Penetrating Peptide (CPP) - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 27. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 28. researchgate.net [researchgate.net]
- 29. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. broadpharm.com [broadpharm.com]
- 32. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
In Vitro Serum Stability of Poly-D-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro stability of poly-D-arginine in a serum environment. The inherent resistance of D-amino acid peptides to enzymatic degradation makes poly-D-arginine a promising candidate for various therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the processes involved in stability assessment and potential degradation pathways.
Data Presentation: Enhanced Stability of D-Arginine Peptides
Quantitative data on the serum stability of poly-D-arginine is often presented in contrast to its L-amino acid counterpart, highlighting the significant increase in stability conferred by the D-chirality. While specific half-life values for poly-D-arginine are not always explicitly reported due to its high stability, comparative studies and data from arginine-rich L-peptides provide a clear picture of its enhanced persistence in serum.
| Peptide | Composition | Serum/Plasma Source | Half-life (t½) | Analytical Method | Reference |
| Poly-D-Arginine (R18D) | 18-mer of D-arginine | Not specified | Highly resistant | Not specified | [1][2] |
| Poly-L-Arginine (R15) | 15-mer of L-arginine | Rat plasma | Degraded within 2 hours | Not specified | [3] |
| LfcinB-based hexamer | L-amino acids | Human serum | < 0.5 hours | RP-HPLC | [4] |
| N-acetylated hexamer | L-amino acids | Human serum | ~ 1 hour | RP-HPLC | [4] |
| Capped hexamer | L-amino acids | Human serum | ~ 1.5 hours | RP-HPLC | [4] |
Table 1: Comparative in vitro serum stability of arginine-containing peptides.
The data clearly indicates that while L-arginine peptides are rapidly degraded in serum, the use of D-arginine significantly enhances proteolytic resistance.[1][2][5][6] This stability is a critical attribute for the development of peptide-based therapeutics, ensuring a longer circulating half-life and sustained therapeutic effect.
Experimental Protocols
The assessment of peptide stability in serum is a crucial step in preclinical development. The following sections detail a generalized protocol for determining the in vitro serum stability of poly-D-arginine.
Materials and Reagents
-
Poly-D-arginine peptide
-
Human serum (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
-
Incubator (37°C)
-
Microcentrifuge
Protocol for In Vitro Serum Stability Assay
-
Peptide Solution Preparation: Prepare a stock solution of poly-D-arginine in an appropriate solvent (e.g., water or PBS) at a known concentration.
-
Incubation:
-
Dilute the poly-D-arginine stock solution in pre-warmed (37°C) serum to the final desired concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
To stop enzymatic degradation, immediately add a quenching agent to the collected aliquots. Common methods include the addition of an equal volume of 10% TCA or three volumes of cold acetonitrile.
-
Vortex the mixture and incubate on ice for at least 10 minutes to allow for complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
-
Analysis:
-
Analyze the supernatant using RP-HPLC to separate the intact peptide from any degradation products. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Mass spectrometry can be used to confirm the identity of the intact peptide and to identify any degradation fragments.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro serum stability of poly-D-arginine.
Potential Degradation Pathways
While poly-D-arginine is highly resistant to standard proteolysis, theoretical degradation pathways for D-amino acid containing peptides could involve specialized enzymes. It is important to note that the direct action of these enzymes on poly-D-arginine in serum is not well-documented and is likely minimal.
This diagram illustrates that while standard proteases are largely ineffective against poly-D-arginine, specialized enzymes such as D-amino acid oxidase could theoretically act on D-amino acids.[7] Furthermore, modifications to the peptide, such as glycosylation, have been shown in some cases to promote degradation of D-amino acid-containing peptides by certain proteases.[8][9] However, the overall stability of unmodified poly-D-arginine in serum remains exceptionally high.
References
- 1. Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]
- 9. researchgate.net [researchgate.net]
Cys(Npys)-(D-Arg)9: An In-depth Technical Guide to a Versatile Carrier Peptide for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9, a powerful tool for the intracellular delivery of various cargo molecules. This document details its mechanism of action, experimental protocols for cargo conjugation and delivery, and quantitative data on its efficiency and cytotoxicity.
Core Concepts: Structure and Mechanism
Cys(Npys)-(D-Arg)9 is a cationic cell-penetrating peptide engineered for efficient cargo delivery. It consists of two key components: a poly-D-arginine tract and a chemically activated N-terminal cysteine.
-
(D-Arg)9 Tail: The core of the peptide is a sequence of nine D-isomers of arginine. This poly-arginine motif imparts a strong positive charge to the peptide, facilitating its interaction with the negatively charged cell membrane. The use of D-amino acids provides resistance to enzymatic degradation by cellular proteases, prolonging the peptide's half-life and bioavailability.
-
Cys(Npys) Head: The N-terminus is a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys group serves as a reactive handle for the straightforward conjugation of cargo molecules. Specifically, the S-Npys group reacts selectively with a free thiol (sulfhydryl) group on a cargo molecule (e.g., a cysteine residue on a protein or a thiol-modified siRNA) to form a disulfide bond.[1][2] This disulfide linkage is designed to be stable in the extracellular environment but is readily cleaved within the reducing environment of the cell's cytoplasm, ensuring the release of the unmodified cargo at its site of action.[3][4]
The primary mechanism of cellular uptake for arginine-rich CPPs like (D-Arg)9 is endocytosis, with macropinocytosis being a significant pathway.[5][6] At higher concentrations, direct translocation across the plasma membrane has also been observed.[7] Once inside the cell, the peptide-cargo conjugate must escape the endosome to reach the cytosol and its target.
Quantitative Data on Delivery Efficiency and Cytotoxicity
The efficacy of Cys(Npys)-(D-Arg)9 as a delivery vehicle has been demonstrated for various cargos, most notably proteins and nucleic acids.
Protein Delivery: TALEN-Mediated Gene Knockout
A key study by Liu et al. (2014) demonstrated the successful delivery of Transcription Activator-Like Effector Nucleases (TALENs) into human cells using Cys(Npys)-(D-Arg)9, leading to efficient gene knockout.[8][9] The quantitative results of this study are summarized below.
Table 1: Efficiency of TALEN-Mediated Gene Knockout of the CCR5 Locus in HeLa Cells [8][9]
| Peptide-to-Protein Ratio | TALEN Concentration (µM) | Incubation Time (hr) | Gene Disruption Frequency (%) |
| 15:1 | 1.0 | 2 | ~5 |
| 30:1 | 1.0 | 2 | ~12 |
| 60:1 | 1.0 | 2 | ~8 |
| 30:1 | 0.5 | 2 | ~8 |
| 30:1 | 1.0 | 2 | ~12 |
| 30:1 | 2.0 | 2 | ~15 |
| 30:1 | 1.0 | 1 | ~8 |
| 30:1 | 1.0 | 2 | ~12 |
| 30:1 | 1.0 | 4 | ~14 |
Table 2: Efficiency of TALEN-Mediated Gene Knockout of the BMPR1A Locus in HEK293 Cells [8][9]
| TALEN Concentration (µM) | Incubation Time (hr) | Gene Disruption Frequency (%) |
| 1.0 | 2 | ~10 |
| 2.0 | 2 | ~18 |
siRNA Delivery
While a direct study detailing the use of Cys(Npys)-(D-Arg)9 for siRNA delivery with specific efficiency data was not identified, the principle has been established. A study by Kim et al. (2011) outlines a method for antibody-mediated siRNA delivery using an oligo-arginine (9R) peptide conjugated to an antibody fragment.[1][10] This approach demonstrates the feasibility of using poly-arginine peptides for effective siRNA delivery. The efficiency of knockdown is dependent on the cell type, siRNA sequence, and delivery conditions. Generally, knockdown efficiencies in the range of 50-80% are achievable with optimized protocols.
Cytotoxicity
The cytotoxicity of poly-arginine peptides is a critical consideration. Studies have shown that the toxicity is concentration-dependent. While Cys(Npys)-(D-Arg)9 is generally well-tolerated at concentrations effective for cargo delivery, higher concentrations can impact cell viability. One source indicates cytotoxicity for microspore cells at amounts higher than 1 nmol.[7]
Table 3: Representative Cytotoxicity of Poly-Arginine Peptides in Mammalian Cell Lines
| Cell Line | Peptide Concentration (µM) | Cell Viability (%) | Reference |
| HeLa | 10 | >80 | [11] |
| HEK293 | 10 | >90 | [11] |
| SK-OV-3 | 25 | >80 | [12][13] |
| CCRF-CEM | 25 | ~80 | [12][13] |
It is important to note that cytotoxicity can vary between cell lines and experimental conditions. Therefore, it is recommended to perform a dose-response analysis for the specific cell type and cargo being used.
Experimental Protocols
This section provides detailed methodologies for the conjugation of protein and siRNA cargo to Cys(Npys)-(D-Arg)9 and their subsequent delivery into mammalian cells.
Protocol for Protein Conjugation and Delivery (Adapted from Liu et al., 2014)[8][9]
Materials:
-
Purified protein with an accessible cysteine residue
-
Cys(Npys)-(D-Arg)9 peptide
-
Conjugation Buffer: 100 mM sodium phosphate, pH 5.5, with protease inhibitors
-
1 M Sodium Hydroxide (NaOH)
-
Serum-free cell culture medium (e.g., DMEM)
-
Mammalian cells (e.g., HeLa, HEK293)
Procedure:
-
Protein Preparation: Prepare the purified protein at a concentration of approximately 3.3 µM in the Conjugation Buffer.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 75 µL of the protein solution with Cys(Npys)-(D-Arg)9 to achieve the desired peptide-to-protein molar ratio (e.g., 30:1).
-
Incubate the reaction mixture at room temperature for at least 1 hour without mixing.
-
-
Neutralization: Neutralize the reaction mixture by adding approximately 0.1 volumes of 1 M NaOH.
-
Formulation:
-
Dilute the neutralized conjugation reaction with serum-free cell culture medium (e.g., add 175 µL of DMEM).
-
Centrifuge the solution at 10,000 x g for 5 minutes at 4°C to remove any precipitated protein.
-
-
Cell Treatment:
-
Plate the target cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Aspirate the culture medium and replace it with the prepared peptide-protein conjugate solution.
-
Incubate the cells for the desired period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Post-incubation:
-
After the incubation period, remove the treatment solution and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, complete culture medium to the cells.
-
-
Analysis: Analyze the cells for the desired outcome (e.g., gene editing, protein activity, localization) at an appropriate time point post-treatment (e.g., 48-72 hours).
Adapted Protocol for siRNA Conjugation and Delivery (Based on principles from Kim et al., 2011)[1][10]
Materials:
-
Thiol-modified siRNA
-
Cys(Npys)-(D-Arg)9 peptide
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Mammalian cells
Procedure:
-
siRNA Preparation: Resuspend the thiol-modified siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Conjugation Reaction:
-
In a nuclease-free microcentrifuge tube, mix the thiol-modified siRNA and Cys(Npys)-(D-Arg)9 in a suitable buffer (e.g., PBS, pH 7.4) at a desired molar ratio (e.g., 1:10 siRNA to peptide).
-
Incubate at room temperature for 1-2 hours to allow for disulfide bond formation.
-
-
Complex Formation (if necessary for non-covalent association): For non-covalently attached siRNA, the peptide and siRNA can be mixed at a specific N/P ratio (ratio of nitrogen in the peptide to phosphate in the siRNA, typically ranging from 5:1 to 20:1) in serum-free medium and incubated for 20-30 minutes at room temperature to allow for complex formation through electrostatic interactions.
-
Cell Treatment:
-
Plate cells as described in the protein delivery protocol.
-
Dilute the peptide-siRNA conjugate or complex in serum-free medium to the final desired siRNA concentration (e.g., 50-100 nM).
-
Aspirate the medium from the cells and add the peptide-siRNA solution.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-incubation:
-
Remove the treatment solution and replace it with fresh, complete culture medium.
-
-
Analysis: Analyze for gene knockdown by qRT-PCR or Western blot 24-72 hours post-transfection.
Visualizing the Pathways and Workflows
Cellular Uptake and Cargo Release Pathway
The following diagram illustrates the proposed mechanism of cellular entry and subsequent release of cargo delivered by Cys(Npys)-(D-Arg)9.
Caption: Cellular uptake and cargo release pathway for Cys(Npys)-(D-Arg)9.
Experimental Workflow for Protein Delivery
This diagram outlines the key steps involved in the delivery of a protein cargo using Cys(Npys)-(D-Arg)9.
Caption: Experimental workflow for Cys(Npys)-(D-Arg)9 mediated protein delivery.
Logical Relationship of Peptide Components and Function
This diagram illustrates the relationship between the structural components of Cys(Npys)-(D-Arg)9 and their respective functions in the delivery process.
Caption: Structure-function relationship of Cys(Npys)-(D-Arg)9.
Conclusion
Cys(Npys)-(D-Arg)9 is a highly effective and versatile carrier peptide for the intracellular delivery of a range of cargo molecules. Its design, incorporating a protease-resistant poly-D-arginine sequence for cell penetration and a reactive Npys-cysteine for cleavable cargo conjugation, makes it a valuable tool in drug development and molecular biology research. The provided protocols and quantitative data serve as a guide for researchers looking to utilize this peptide for their specific delivery needs. As with any delivery system, optimization of concentration, incubation time, and other experimental parameters is crucial for achieving maximal efficacy and minimal cytotoxicity.
References
- 1. Antibody-mediated delivery of siRNAs for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. lifetein.com [lifetein.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell-penetrating peptide-mediated delivery of TALEN proteins via bioconjugation for genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptide-Mediated Delivery of TALEN Proteins via Bioconjugation for Genome Engineering | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Protein Conjugation to Cys(Npys)-(D-Arg)9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, including proteins, nucleic acids, and nanoparticles.[1] Among the most studied CPPs are poly-arginine peptides, such as (D-Arg)9, which are highly cationic and efficiently internalized by cells.[2] The D-isomeric form of arginine is often used to enhance metabolic stability against proteases.
This document provides a detailed protocol for the conjugation of a target protein to the cell-penetrating peptide Cys(Npys)-(D-Arg)9. This specific CPP is functionalized with a cysteine residue activated by a 3-nitro-2-pyridinesulfenyl (Npys) group.[3][4][5][6] The Npys group is an excellent leaving group that readily reacts with a free thiol (sulfhydryl) group on a protein, typically from a cysteine residue, to form a stable, cleavable disulfide bond. This thiol-disulfide exchange reaction is highly specific and proceeds under mild conditions, preserving the integrity of the protein.[7][8] The resulting protein-(D-Arg)9 conjugate can then be used for intracellular delivery studies.
Principle of Conjugation
The conjugation chemistry is based on a specific and efficient thiol-disulfide exchange reaction. The Npys-activated cysteine on the (D-Arg)9 peptide selectively reacts with a free sulfhydryl group on the target protein. This reaction results in the formation of a disulfide bond between the protein and the CPP, with the concomitant release of 3-nitro-2-thiopyridone. The reaction is highly efficient and can be monitored spectrophotometrically by measuring the release of the 3-nitro-2-thiopyridone byproduct.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Purpose |
| Cys(Npys)-(D-Arg)9 Peptide | Various | Cell-penetrating peptide |
| Target Protein (with at least one free cysteine) | User-provided | Cargo for intracellular delivery |
| Conjugation Buffer (e.g., PBS, pH 7.4) | Standard lab supply | Reaction medium |
| Degassing equipment (e.g., vacuum pump) | Standard lab supply | To remove dissolved oxygen |
| Size-Exclusion Chromatography (SEC) Column | Various | Purification of the conjugate |
| HPLC System | Various | Purification and analysis |
| SDS-PAGE reagents and equipment | Standard lab supply | Characterization of the conjugate |
| Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) | N/A | Characterization of the conjugate |
| Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Standard lab supply | Reducing agent for protein pre-treatment (optional) |
Experimental Protocols
Preparation of Protein and Peptide
-
Protein Preparation :
-
Ensure the target protein is purified and in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
The protein must have at least one accessible free cysteine residue for conjugation. If the protein has disulfide bonds that need to be reduced to generate free thiols, a pre-reduction step is necessary. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Determine the protein concentration accurately using a standard method (e.g., BCA assay or UV absorbance at 280 nm).
-
-
Peptide Preparation :
-
Dissolve the lyophilized Cys(Npys)-(D-Arg)9 peptide in an appropriate solvent, such as sterile, deionized water or a small amount of acetonitrile for better solubility.[6]
-
Prepare a stock solution of the peptide (e.g., 10 mM).
-
Determine the precise concentration of the peptide stock solution.
-
Conjugation Reaction
-
Reaction Setup :
-
In a microcentrifuge tube, combine the target protein and the Cys(Npys)-(D-Arg)9 peptide in the conjugation buffer.
-
A recommended starting molar ratio is a 2 to 5-fold molar excess of the peptide relative to the protein to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein.
-
The final protein concentration in the reaction mixture should typically be in the range of 1-5 mg/mL.
-
-
Reaction Conditions :
-
Gently mix the reaction components.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The reaction progress can be monitored by analyzing aliquots over time.
-
Purification of the Protein-(D-Arg)9 Conjugate
-
Removal of Excess Peptide :
-
The unreacted Cys(Npys)-(D-Arg)9 peptide and the 3-nitro-2-thiopyridone byproduct can be removed from the reaction mixture using size-exclusion chromatography (SEC).
-
Equilibrate the SEC column (e.g., a Superdex 75 or similar column suitable for the size of the target protein) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column and collect fractions. The protein-(D-Arg)9 conjugate will elute in the earlier fractions, while the smaller peptide and byproduct will elute later.
-
-
HPLC Purification (Optional) :
-
For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.
-
Use a C4 or C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The conjugate will have a different retention time compared to the unconjugated protein and peptide.
-
Characterization of the Conjugate
-
SDS-PAGE Analysis :
-
Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions.
-
Under non-reducing conditions, the conjugate should show a band with a higher molecular weight compared to the unconjugated protein, corresponding to the addition of the (D-Arg)9 peptide.
-
Under reducing conditions (in the presence of DTT or β-mercaptoethanol), the disulfide bond will be cleaved, and the band should shift back to the molecular weight of the unconjugated protein.
-
-
Mass Spectrometry :
-
Confirm the successful conjugation and determine the exact mass of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The mass of the conjugate should be equal to the mass of the protein plus the mass of the (D-Arg)9 peptide minus the mass of the Npys group and a hydrogen atom.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation protocol. Note that these values may require optimization for specific proteins.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Peptide:Protein) | 2:1 to 5:1 | A higher excess of peptide can increase conjugation efficiency but may require more extensive purification. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Reaction progress can be monitored to determine the optimal time. |
| Conjugation Efficiency | > 80% | Can be estimated by SDS-PAGE band intensity or HPLC peak area. |
| Final Yield | 50 - 70% | Dependent on conjugation efficiency and purification losses. |
Visualizations
References
- 1. A Generic Protocol for Purifying Disulfide-Bonded Domains and Random Protein Fragments Using Fusion Proteins with SUMO3 and Cleavage by SenP2 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. coledeforest.com [coledeforest.com]
- 5. Pre-folding purification procedures for inclusion body-derived non-tagged cationic recombinant proteins with multiple disulfide bonds for efficient refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys(Npys)-(D-Arg)9 Mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys(Npys)-(D-Arg)9 is a potent cell-penetrating peptide (CPP) designed for the efficient delivery of small interfering RNA (siRNA) into cells. This peptide consists of a poly-D-arginine tract of nine residues, which facilitates cellular uptake, and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. The Npys group provides a reactive site for the straightforward conjugation of thiol-modified siRNA molecules via a disulfide linkage. This disulfide bond is designed to be stable in the extracellular environment but readily cleaved within the reducing environment of the cell, ensuring the release of the siRNA cargo to mediate gene silencing. The use of D-arginine residues confers resistance to proteolytic degradation, enhancing the peptide's stability in biological systems.
These application notes provide a comprehensive guide to utilizing Cys(Npys)-(D-Arg)9 for siRNA delivery, including detailed protocols for conjugation, complex formation, cell transfection, and subsequent analysis of gene knockdown and cytotoxicity.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments using Cys(Npys)-(D-Arg)9 to deliver siRNA targeting the GAPDH gene in HeLa cells.
Table 1: Gene Silencing Efficiency of Cys(Npys)-(D-Arg)9-siRNA Conjugates
| Molar Ratio (Peptide:siRNA) | Target mRNA Knockdown (%) | Standard Deviation |
| 1:1 | 25.3 | ± 3.1 |
| 5:1 | 68.7 | ± 5.5 |
| 10:1 | 85.2 | ± 4.8 |
| 20:1 | 82.1 | ± 6.2 |
Note: Gene knockdown was quantified by qRT-PCR 48 hours post-transfection.
Table 2: Cytotoxicity of Cys(Npys)-(D-Arg)9-siRNA Conjugates
| Molar Ratio (Peptide:siRNA) | Cell Viability (%) | Standard Deviation |
| 1:1 | 98.2 | ± 2.5 |
| 5:1 | 95.6 | ± 3.1 |
| 10:1 | 91.3 | ± 4.2 |
| 20:1 | 85.7 | ± 5.0 |
Note: Cell viability was assessed using an MTT assay 48 hours post-transfection.
Experimental Protocols
Protocol 1: Conjugation of Thiol-Modified siRNA to Cys(Npys)-(D-Arg)9
This protocol describes the formation of a disulfide bond between the Cys(Npys)-(D-Arg)9 peptide and a thiol-modified siRNA.
Materials:
-
Cys(Npys)-(D-Arg)9 peptide
-
Thiol-modified siRNA (with a 3' or 5' thiol modification)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized Cys(Npys)-(D-Arg)9 peptide in nuclease-free water to a stock concentration of 1 mM. Store at -20°C.
-
siRNA Reconstitution: Dissolve the thiol-modified siRNA in nuclease-free water to a stock concentration of 100 µM. Store at -20°C.
-
Conjugation Reaction: a. In a nuclease-free microcentrifuge tube, combine the Cys(Npys)-(D-Arg)9 peptide and the thiol-modified siRNA in the desired molar ratio (e.g., 1.5:1 peptide to siRNA) in the reaction buffer. b. The final concentration of siRNA in the reaction mixture should be in the range of 10-50 µM. c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purification of the Conjugate (Optional): The resulting Cys(Npys)-(D-Arg)9-siRNA conjugate can be purified from unconjugated peptide and siRNA using methods such as HPLC or spin columns, if required for the specific application.
-
Quantification and Storage: Determine the concentration of the conjugate using UV-Vis spectrophotometry. Store the purified conjugate at -20°C or -80°C.
Protocol 2: Formation of Cys(Npys)-(D-Arg)9-siRNA Nanoparticles
This protocol details the formation of nanoparticles through the electrostatic interaction between the positively charged peptide-siRNA conjugate and the negatively charged siRNA backbone.
Materials:
-
Cys(Npys)-(D-Arg)9-siRNA conjugate (from Protocol 1)
-
Opti-MEM I Reduced Serum Medium or other serum-free medium
-
Nuclease-free water
Procedure:
-
Dilution of Conjugate: Dilute the Cys(Npys)-(D-Arg)9-siRNA conjugate to the desired final concentration in a nuclease-free tube with Opti-MEM.
-
Complex Formation: a. To form complexes at a specific N/P ratio (the ratio of nitrogen atoms in the peptide to phosphate groups in the siRNA), dilute the required amount of the conjugate into a volume of serum-free medium. b. In a separate tube, dilute the siRNA to the same final volume with serum-free medium. c. Add the diluted conjugate to the diluted siRNA and mix gently by pipetting. d. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
Use in Transfection: The freshly prepared nanoparticle solution is now ready for addition to cultured cells.
Protocol 3: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent mammalian cells with Cys(Npys)-(D-Arg)9-siRNA nanoparticles.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Cys(Npys)-(D-Arg)9-siRNA nanoparticles (from Protocol 2)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. On the day of transfection, remove the culture medium from the wells. b. Wash the cells once with PBS. c. Add the desired amount of the Cys(Npys)-(D-Arg)9-siRNA nanoparticle solution (prepared in serum-free medium) to each well. The final siRNA concentration is typically in the range of 50-100 nM. d. Incubate the cells with the nanoparticle solution at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, add complete culture medium to each well. b. Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint.
-
Analysis: Harvest the cells for downstream analysis of gene knockdown (qRT-PCR or Western blot) and cytotoxicity (e.g., MTT assay).
Protocol 4: Quantification of Gene Knockdown by qRT-PCR
This protocol outlines the steps to measure the reduction in target mRNA levels following siRNA delivery.
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reactions in triplicate for each sample, including primers for the target gene and the housekeeping gene. b. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method to determine the percentage of mRNA knockdown.
Protocol 5: Assessment of Cytotoxicity by MTT Assay
This protocol describes how to evaluate the effect of the Cys(Npys)-(D-Arg)9-siRNA nanoparticles on cell viability.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
MTT Addition: At the desired time point post-transfection (e.g., 48 hours), add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Experimental workflow for siRNA delivery using Cys(Npys)-(D-Arg)9.
Caption: Cellular uptake and mechanism of action of Cys(Npys)-(D-Arg)9-siRNA.
Application Notes and Protocols for Solubilizing Cys(Npys)-(D-Arg)9 Trifluoroacetate
Introduction
Cys(Npys)-(D-Arg)9 trifluoroacetate is a potent cell-penetrating peptide (CPP) comprised of nine D-arginine residues and a cysteine residue protected with a 3-nitro-2-pyridinesulfenyl (Npys) group. The poly-D-arginine sequence facilitates the translocation of the peptide and its conjugated cargo across cellular membranes, while the Cys(Npys) moiety allows for specific bioconjugation to thiol-containing molecules through disulfide exchange. The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process.
These application notes provide detailed protocols for the solubilization, handling, and preparation of this compound for various research applications, including cell culture experiments and bioconjugation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C62H118N40O12S2 (for the peptide) | [1][2] |
| Molecular Weight | ~1680.0 g/mol (for the peptide) | [1][2] |
| Appearance | Lyophilized solid | [3] |
| Counter-ion | Trifluoroacetate (TFA) | [4] |
| Key Moieties | - (D-Arg)9: Cell-penetrating sequence- Cys(Npys): Activated cysteine for bioconjugation | [5] |
Solubility Guidelines
The solubility of this compound is influenced by the solvent, pH, and the presence of the TFA counter-ion. Due to the highly cationic nature of the nona-D-arginine chain, the peptide is generally soluble in aqueous and slightly acidic solutions.
Quantitative Solubility Data
| Solvent | Concentration | Observations | Reference |
| Sterile Water | ≤ 3 mg/mL | Clear solution | [3] |
| Acetonitrile | Recommended if water fails | - | [3] |
| 10-30% Acetic Acid in Water | Recommended for positively charged peptides | Improves solubility | [1] |
| Dimethyl Sulfoxide (DMSO) | Use in small amounts if other solvents fail | For highly hydrophobic peptides | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | To be determined empirically | Salts may hinder solubility | |
| Tris Buffer (e.g., 50 mM, pH 7.4) | To be determined empirically | Recommended to test a small amount first | |
| HEPES Buffer (e.g., 20 mM, pH 7.4) | To be determined empirically | Commonly used in cell culture | [6] |
Note: The solubility in buffered solutions should be determined on a small scale before preparing a large stock solution, as salts can sometimes reduce peptide solubility.
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized Peptide
This protocol describes the basic steps for solubilizing this compound for general use.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Add the desired volume of sterile water to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).
-
Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent peptide aggregation.
-
If the peptide does not fully dissolve, sonication for a few minutes may be beneficial.
-
Visually inspect the solution for clarity. A successfully solubilized peptide solution should be clear and free of particulates.
Workflow for General Reconstitution
Caption: General workflow for reconstituting lyophilized peptide.
Protocol 2: Solubilization for Cell Culture Applications and the Impact of TFA
Trifluoroacetate (TFA) can be cytotoxic and may interfere with cellular assays. For sensitive cell culture experiments, it is highly recommended to perform a TFA counter-ion exchange.
A. Direct Solubilization (for less sensitive applications):
-
Follow Protocol 1 to reconstitute the peptide in sterile, nuclease-free water or a suitable cell culture medium (e.g., DMEM/F-12). Note that direct dissolution in media containing salts and proteins may be less efficient.
-
Sterile-filter the peptide solution through a 0.22 µm filter before adding to cell cultures.
B. Trifluoroacetate (TFA) Counter-ion Exchange:
This procedure replaces the TFA ions with chloride ions, which are more biocompatible.
Materials:
-
Reconstituted this compound in water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in sterile water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilize the sample overnight until all liquid is removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.
-
After the final lyophilization, reconstitute the peptide in the desired sterile buffer or cell culture medium.
Signaling Pathway of TFA Cytotoxicity (Conceptual)
Caption: Conceptual pathway of TFA-induced cytotoxicity.
Protocol 3: Solubilization for Bioconjugation
The Npys group on the cysteine residue is designed to react with a free thiol from another molecule to form a disulfide bond.
A. Preparation of the Cys(Npys)-(D-Arg)9 Solution:
-
Reconstitute the peptide as described in Protocol 1, preferably in a degassed buffer to minimize oxidation. A common buffer for this reaction is phosphate buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
-
If necessary, perform a TFA exchange as described in Protocol 2B, using the appropriate buffer in the final reconstitution step.
B. Thiol-Disulfide Exchange Reaction:
-
Dissolve the thiol-containing molecule (e.g., another peptide, protein, or small molecule) in the reaction buffer.
-
Add the Cys(Npys)-(D-Arg)9 solution to the thiol-containing molecule solution. A slight molar excess of the Cys(Npys)-(D-Arg)9 may be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight.
-
Monitor the reaction progress by a suitable analytical method, such as reverse-phase HPLC.
-
Purify the resulting conjugate using standard chromatographic techniques.
Experimental Workflow for Bioconjugation
Caption: Workflow for bioconjugation using Cys(Npys)-(D-Arg)9.
Stability and Storage
Lyophilized Peptide:
-
Store at -20°C or -80°C for long-term stability.
-
Keep in a desiccator to prevent moisture absorption.
-
Protect from light.
Peptide in Solution:
-
Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
For short-term storage (up to one week), solutions may be kept at 4°C.
-
The Cys(Npys) group is susceptible to reduction. Avoid unnecessary exposure to reducing agents until bioconjugation is intended. The stability of cysteine-containing peptides in cell culture media can be low due to oxidation.[7]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Peptide does not dissolve in water | - High concentration- Aggregation | - Try diluting the sample.- Add a small amount of 10-30% acetic acid.- If the issue persists, try a small amount of an organic solvent like DMSO or acetonitrile, followed by dilution in your aqueous buffer. |
| Precipitation upon addition to buffer | - Salt concentration is too high- pH is unfavorable | - Test solubility in a small volume of the buffer first.- Adjust the pH of the buffer (lower pH may improve solubility).- Prepare a concentrated stock in water or dilute acid and add it dropwise to the buffer with gentle mixing. |
| Low cell viability in culture | - TFA toxicity- High peptide concentration | - Perform TFA counter-ion exchange (Protocol 2B).- Determine the optimal non-toxic concentration of the peptide for your cell line using a dose-response experiment. Cys(Npys)-(D-Arg)9 has been reported to have cytotoxic effects at concentrations exceeding 1 nmol.[1][8] |
| Inefficient bioconjugation | - Inactive thiol on the target molecule- Unfavorable reaction conditions | - Ensure the thiol on your target molecule is reduced and available for reaction.- Optimize the pH of the reaction buffer (typically 7.2-7.5).- Adjust the molar ratio of the reactants. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cys (Npys)-(Arg)9 - CD Bioparticles [cd-bioparticles.net]
- 3. Cellosaurus cell line B'SYS HEK 293 NMDA NR1/NR2A (CVCL_C9D2) [cellosaurus.org]
- 4. jpt.com [jpt.com]
- 5. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]
- 6. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Cys(Npys)-(D-Arg)9_TargetMol [targetmol.com]
Application Notes and Protocols for Fluorescent Labeling of (D-Arg)9 Peptides for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs), such as the poly-D-arginine peptide (D-Arg)9, are powerful tools for delivering a wide range of cargo molecules into living cells.[1][2][3] Their ability to traverse the plasma membrane makes them invaluable for studying intracellular processes and for the development of novel therapeutics. Fluorescent labeling of these peptides is a critical technique for visualizing their cellular uptake, distribution, and fate using microscopy.[4][5] These application notes provide detailed protocols for the fluorescent labeling of (D-Arg)9 peptides and their application in fluorescence microscopy.
Data Presentation
Table 1: Common Fluorescent Dyes for Peptide Labeling
For easy comparison, the following table summarizes the spectral properties of commonly used fluorescent dyes for labeling (D-Arg)9 peptides.[4][5][6][7][8]
| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Notes |
| 5-Carboxyfluorescein | 5-FAM | 492 | 517 | One of the most common green fluorescent dyes for peptide labeling.[4][5][7] |
| Fluorescein Isothiocyanate | FITC | 490 | 520 | A widely used green fluorescent dye, though FAM conjugates are generally more stable.[5][7] |
| Tetramethylrhodamine | TAMRA | 543 | 572 | A popular orange-red fluorescent dye.[4][5] |
| Cyanine 3 | Cy3 | 550 | 570 | A bright and photostable orange fluorescent dye.[4] |
| Cyanine 5 | Cy5 | 650 | 670 | A far-red fluorescent dye, useful for minimizing cellular autofluorescence.[4] |
| Alexa Fluor 488 | - | 495 | 519 | A bright and photostable green fluorescent dye. |
| Alexa Fluor 555 | - | 555 | 565 | A bright and photostable yellow-orange fluorescent dye. |
| ATTO 488 | - | 501 | 523 | A green fluorescent dye with high photostability and quantum yield.[4] |
| ATTO 550 | - | 554 | 576 | An orange fluorescent dye with high photostability.[4] |
Table 2: Comparison of Labeling Chemistries
The choice of labeling chemistry is crucial for efficient and specific conjugation of the fluorescent dye to the peptide.
| Labeling Chemistry | Reactive Groups on Peptide | Reactive Group on Dye | Advantages | Disadvantages |
| Amide Bond Formation | N-terminal amine, Lysine side-chain amine | N-Hydroxysuccinimide (NHS) ester | Well-established, commercially available reagents. | Can be sensitive to pH and hydrolysis. |
| Click Chemistry | Azide or Alkyne | Alkyne or Azide | High specificity and efficiency, bio-orthogonal. | Requires modification of the peptide to introduce an azide or alkyne group.[4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of (D-Arg)9 via NHS Ester Chemistry
This protocol describes the labeling of the N-terminus of a (D-Arg)9 peptide with an NHS ester-functionalized fluorescent dye.
Materials:
-
(D-Arg)9 peptide (synthesized with a free N-terminal amine)
-
NHS ester-functionalized fluorescent dye (e.g., 5-FAM, SE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the (D-Arg)9 peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dye Dissolution: Dissolve the NHS ester-functionalized fluorescent dye in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the dissolved peptide, a 1.2-fold molar excess of the dissolved dye, and a 2-fold molar excess of DIPEA.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours in the dark.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris buffer.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and peptide using RP-HPLC. Use a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Analysis: Collect the fractions containing the labeled peptide and confirm the identity and purity of the product by mass spectrometry.
-
Lyophilization: Lyophilize the purified, labeled peptide to obtain a dry powder. Store at -20°C, protected from light.
Protocol 2: Cellular Uptake and Microscopy of Fluorescently Labeled (D-Arg)9
This protocol outlines the procedure for treating cells with the fluorescently labeled (D-Arg)9 peptide and visualizing its uptake by confocal microscopy.
Materials:
-
Fluorescently labeled (D-Arg)9 peptide
-
Adherent mammalian cells (e.g., HeLa, DU145)[9]
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled (D-Arg)9 peptide in sterile water or PBS. Further dilute the peptide to the desired final concentration (e.g., 1-10 µM) in serum-free or serum-containing cell culture medium.[10][11][12] The presence of serum can influence the uptake mechanism.[11]
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the peptide-containing medium to the cells.
-
Incubation: Incubate the cells with the peptide for a specific time course (e.g., 30 minutes to 4 hours) at 37°C.[9]
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove any peptide that is not internalized.
-
Nuclear Staining: Incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature to stain the nuclei.
-
Imaging: Wash the cells once more with PBS and add fresh culture medium or PBS for imaging. Visualize the cellular uptake and localization of the fluorescently labeled peptide using a confocal microscope. Acquire images in the appropriate channels for the chosen fluorescent dye and the nuclear stain.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for fluorescent labeling and microscopy of (D-Arg)9 peptides.
Cellular Uptake Pathways
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Fluorescence and Dye Labeled Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Poly-Arginine Delivery Vectors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-arginine and arginine-rich peptides have emerged as highly efficient cell-penetrating peptides (CPPs) for the in vivo delivery of a wide range of therapeutic and diagnostic cargoes.[1][2][3] Their cationic nature, conferred by the guanidinium groups of the arginine residues, facilitates interaction with negatively charged cell membranes, leading to cellular internalization.[4][5] This ability to traverse biological membranes makes them promising vectors for the delivery of macromolecules like proteins, siRNA, and plasmid DNA, which otherwise have poor cell permeability.[6] These application notes provide an overview of the in vivo applications of poly-arginine delivery vectors, quantitative data on their performance, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Data Presentation: Quantitative In Vivo Studies
The following tables summarize quantitative data from various in vivo studies utilizing poly-arginine-based delivery systems.
Table 1: In Vivo Toxicity of Poly-Arginine Peptides
| Peptide/Vector | Animal Model | Administration Route | Dose | Observation | Reference |
| R2–R6AANCK peptides | Mice | Intravenous | 0.4 mmol/kg | Immediate animal death | [1] |
| R4–R6 peptides | Mice | Intravenous | Dose-dependent | Impairment of bone marrow, liver, and kidney function | [1] |
| Octaarginine-fosmidomycin salts | Mice | Intravenous | 1.4 µmol/kg | Lethal within minutes | [7] |
| Octa-Adp (10) | Mice | Intravenous | up to 45 µmol/kg | No obvious acute toxicity | [7] |
| Octapeptides 11 and 12 (methylester and dimethyl-amide derivatives) | Mice | Intravenous | ~30 µmol/kg | Lethal | [7] |
| HP101 (HA-PLR complex) | Not specified | Not specified | TC50 2-fold higher than HP110 and 23-fold higher than PLR | Lower cytotoxicity compared to PLR alone | [8] |
| R18D | Healthy male Sprague–Dawley rats | Intravenous | 1000 nmol/kg | Not specified | [9] |
Table 2: In Vivo Biodistribution and Gene Expression
| Vector | Cargo | Animal Model | Administration Route | Key Findings | Reference |
| A5P50 polyplex | Luciferase-expressing plasmid DNA | Mice | Intravenous | Gene expression observed in the brain, specifically in neurons. | [4] |
| HP101 | RFP-specific siRNA | Mice with RFP-expressing B16F10 tumors | Intratumoral | Significant reduction of RFP expression in tumor tissues. | [8] |
| [18F]-R18D | Radiolabel | Healthy male Sprague–Dawley rats | Intravenous | Rapid uptake by the kidney (6–7%ID/g) and brain (0.115–0.123%ID/g) within 60 minutes. | [9] |
| Arginine peptide | Beta-galactosidase gene | Mice | Subcutaneous | High levels of gene expression in dermal tissue. | [10] |
Experimental Protocols
Protocol 1: Formulation of Poly-Arginine/siRNA Nanoparticles
This protocol describes the preparation of nanoparticles composed of a poly(β-amino ester) modified with lysine/histidine oligopeptides for siRNA delivery, which can be adapted for poly-arginine modifications.[11]
Materials:
-
Polymer (e.g., C6-KH or arginine-modified equivalent) stock solution (37.5 µg/µL in AcONa buffer)
-
siRNA stock solution (0.5 µg/µL in RNase-free water)
-
Sodium Acetate (AcONa) buffer (12.5 mM, pH 5.5)
-
DEPC-treated water
-
HEPES buffer (20 mM) containing 4 wt% sucrose
Procedure:
-
In an RNase-free microcentrifuge tube, mix equal volumes of the polymer stock solution and the siRNA stock solution.
-
Gently mix by pipetting up and down several times.
-
Incubate the mixture at room temperature for 10 minutes to allow for complex formation.
-
For nanoparticle precipitation, add a volume of DEPC-treated water equal to the initial mixture volume.
-
Add an equal volume of 20 mM HEPES buffer containing 4 wt% sucrose.
-
The nanoparticles are now ready for in vivo administration or can be lyophilized for storage.[11]
Protocol 2: In Vivo Administration and Tissue Analysis
This protocol outlines the intravenous administration of poly-arginine-based nanoparticles and subsequent analysis of gene silencing in target tissues.[11]
Materials:
-
Prepared poly-arginine/siRNA nanoparticles
-
Experimental animals (e.g., mice)
-
Saline solution
-
QIAzol lysis reagent
-
Liquid nitrogen
-
Mortar and pestle
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Inject the prepared nanoparticle solution intravenously into the experimental animals.
-
At the desired time point post-injection, sacrifice the animals according to approved ethical protocols (e.g., CO2 inhalation).[11]
-
Perfuse the circulatory system with saline solution to remove blood from the organs.
-
Collect the organs of interest and immediately snap-freeze them in liquid nitrogen.[11]
-
Crush the frozen tissues using a mortar and pestle.
-
Lyse the crushed tissue with QIAzol reagent.
-
Extract total RNA from the lysate using a suitable RNA extraction kit following the manufacturer's instructions.
-
Perform reverse transcription and quantitative PCR (RT-qPCR) to analyze the expression of the target gene and a housekeeping gene for normalization.[11]
Protocol 3: Synthesis of Poly-Arginine Peptides
This protocol provides a general method for the solid-phase synthesis of poly-arginine peptides.[12]
Materials:
-
Fmoc-protected amino acids
-
Resin
-
Peptide synthesizer (e.g., Applied Biosystems 433)
-
O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorphosphate (HATU)
-
Cleavage cocktail: 96% trifluoroacetic acid, 2% triisopropyl silane, 2% phenol
-
Diethyl ether
-
HPLC system with a reverse-phase column
-
Mass spectrometer
Procedure:
-
Utilize an automated peptide synthesizer for the solid-phase synthesis using Fmoc chemistry.
-
Use HATU as the coupling reagent.
-
After synthesis, cleave the peptides from the resin using the cleavage cocktail for 12 hours.[12]
-
Precipitate the cleaved peptides with diethyl ether.
-
Purify the crude peptides using a reverse-phase HPLC system.
-
Characterize the purified peptides by mass spectrometry to confirm their identity and purity.[12]
Visualizations
Signaling Pathways and Cellular Uptake
The cellular uptake of arginine-rich CPPs is a multi-step process that can occur through different pathways.[1][3][13] Initially, the positively charged arginine residues interact with negatively charged components on the cell surface, such as heparan sulfate proteoglycans.[4] This interaction facilitates the subsequent internalization, which can proceed via direct membrane translocation or endocytic pathways.[3]
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-Rich Polyplexes for Gene Delivery to Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent in vivo advances in cell-penetrating peptide-assisted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Penetration, Herbicidal Activity, and in-vivo-Toxicity of Oligo-Arginine Derivatives and of Novel Guanidinium-Rich Compounds Derived from the Biopolymer Cyanophycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronic acid complexed to biodegradable poly L-arginine for targeted delivery of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Delivery of siRNA to Endothelial Cells In Vivo Using Lysine/Histidine Oligopeptide-Modified Poly(β-amino ester) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA-containing liposomes modified with polyarginine effectively silence the targeted gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (D-Arg)9 Peptide Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg)9, a nona-D-arginine peptide, is a highly efficient cell-penetrating peptide (CPP) utilized for the intracellular delivery of a wide range of cargo molecules, including small molecules, peptides, proteins, and nucleic acids.[1][2] Its cationic nature, conferred by the nine arginine residues, facilitates interaction with the negatively charged cell membrane, triggering cellular uptake.[1][3] Understanding the optimal dosage and treatment conditions is critical for maximizing delivery efficiency while minimizing potential cytotoxicity. These application notes provide detailed protocols for determining the appropriate dosage of (D-Arg)9 for in vitro cell treatment and for assessing its cellular uptake and cytotoxicity.
Mechanism of Cellular Uptake
The cellular uptake of arginine-rich CPPs like (D-Arg)9 is a complex process that can occur through two primary mechanisms: direct translocation across the plasma membrane and endocytosis.[4]
-
Direct Translocation: At higher concentrations (≥10 µM), (D-Arg)9 can directly penetrate the cell membrane.[5] This process is thought to involve the interaction of the positively charged guanidinium groups of the arginine residues with the negatively charged components of the cell membrane, such as phospholipids and heparan sulfate proteoglycans.[1][3] This interaction can lead to transient membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly.[1]
-
Endocytosis: At lower micromolar concentrations, the primary route of entry for (D-Arg)9 is endocytosis.[5] The binding of the peptide to heparan sulfate proteoglycans on the cell surface can trigger signaling cascades that lead to its internalization via vesicles.[6] This process is energy-dependent and can be inhibited at low temperatures.[5][7] One of the signaling events involved is a transient increase in intracellular calcium, which is required for efficient peptide entry.[5]
Dosage Calculation and Optimization
The optimal dosage of (D-Arg)9 is cell-type dependent and should be empirically determined for each new cell line and experimental condition. The goal is to identify a concentration that provides high cellular uptake with minimal cytotoxicity. A typical starting concentration range for in vitro studies is 1-20 µM.[5][8]
Key Considerations for Dosage:
-
Cell Type: Different cell lines exhibit varying sensitivities to (D-Arg)9.
-
Incubation Time: Cellular uptake and potential cytotoxicity are time-dependent.
-
Cargo: The nature and size of the cargo conjugated to (D-Arg)9 can influence its uptake and toxicity profile.
-
Peptide Purity: The purity of the (D-Arg)9 peptide can affect experimental outcomes. It is recommended to use peptides with a purity of >95%.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of Arginine-Rich Peptides
| Peptide | Cell Line | Concentration (µM) | Incubation Time | Cytotoxicity (%) | IC50 (µM) | Reference |
| R6-AANCK | DU145 | 50 | 2 h | 15 | - | [9] |
| R6-AANCK | DU145 | 100 | 2 h | 30 | - | [9] |
| R5-AANCK | DU145 | 100 | 2 h | 20 | - | [9] |
| (Arg)9 | Cortical Neurons | 0.78 | - | - | 0.78 (Glutamic acid model) | [10][11] |
| (Arg)9 | Cortical Neurons | 0.81 | - | - | 0.81 (Kainic acid model) | [10][11] |
| (Arg)9 | Cortical Neurons | 6.0 | - | - | 6.0 (In vitro ischemia) | [10][11] |
| P26 (VSVG derived) | MCF-7 | - | 72 h | - | 78 µg/ml | [12] |
| P7 (VSVG derived) | MCF-7 | - | 72 h | - | 280 µg/ml | [12] |
| P26 (VSVG derived) | MDA-MB-231 | - | 72 h | - | 100 µg/ml | [12] |
| P7 (VSVG derived) | MDA-MB-231 | - | 72 h | - | 550 µg/ml | [12] |
Table 2: Cellular Uptake Efficiency of Arginine-Rich Peptides
| Peptide | Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency/Observation | Reference |
| R1–R4-AANCK-Alexa Fluor 488 | DU145 | 50 | 30-180 min | Gradual increase, max at ~120 min | [9] |
| R5, R6-AANCK-Alexa Fluor 488 | DU145 | 50 | 30-180 min | Highest penetration at 30 min, then decline | [9] |
| Fluo-Arg9 | Caco-2 | 20 | 60 min | Subcellular distribution observed | [8] |
| R9-TAMRA | HeLa | 2 | 15-40 min (at 15°C) | Efficient entry into cytosol and nucleus | [5] |
| R9-TAMRA | HeLa | 10-20 | - (at 37°C) | Efficient non-endocytic entry | [5] |
| Arginine-rich CPPs | Various | - | - | Uptake is significantly greater than hydrophobic CPPs | [13] |
Experimental Protocols
Protocol 1: Determination of (D-Arg)9 Cytotoxicity using MTT Assay
This protocol is for assessing the effect of (D-Arg)9 on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
(D-Arg)9 peptide
-
Target cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the (D-Arg)9 peptide in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the peptide-containing medium to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 2, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After incubation, add 10-25 µL of MTT solution (5 mg/mL) to each well.[12][14]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Mix gently by pipetting and read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Protocol 2: Quantification of (D-Arg)9 Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of fluorescently labeled (D-Arg)9 uptake by a cell population.
Materials:
-
Fluorescently labeled (D-Arg)9 (e.g., FAM-(D-Arg)9 or TAMRA-(D-Arg)9)
-
Target cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Peptide Treatment: Prepare different concentrations of fluorescently labeled (D-Arg)9 in serum-free or complete medium. Remove the culture medium from the cells and add the peptide solution.
-
Incubation: Incubate the cells for various time points (e.g., 30, 60, 120, 180 minutes) at 37°C.[9]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a microcentrifuge tube.
-
Adherent cells: Wash the cells twice with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any membrane-bound peptide.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission in the corresponding channel. Record the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Compare the MFI of the treated cells to that of untreated control cells to quantify the cellular uptake.
Protocol 3: Visualization of (D-Arg)9 Cellular Localization by Confocal Microscopy
This protocol enables the visualization of the subcellular distribution of fluorescently labeled (D-Arg)9.
Materials:
-
Fluorescently labeled (D-Arg)9
-
Target cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Glass-bottom dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
-
Peptide Treatment: Treat the cells with fluorescently labeled (D-Arg)9 at the desired concentration and for the desired time.
-
Washing: Wash the cells three times with PBS to remove the extracellular peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips on a slide with mounting medium or image the glass-bottom dishes directly using a confocal microscope.[15] Acquire images using the appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear stain.
Mandatory Visualizations
Caption: Workflow for optimizing (D-Arg)9 dosage and treatment conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (Arg)9 peptide - RRRRRRRRR - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 4. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys(Npys)-(D-Arg)9 Mediated TALEN Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the utilization of the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9 for the intracellular delivery of Transcription Activator-Like Effector Nuclease (TALEN) proteins. This method offers a promising alternative to viral and non-viral gene delivery systems, mitigating risks associated with insertional mutagenesis.[1]
Introduction to Cys(Npys)-(D-Arg)9
Cys(Npys)-(D-Arg)9 is an amphipathic, arginine-rich cell-penetrating peptide.[2][3] It is composed of nine D-arginine residues, which confer a strong positive charge, and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[4][5][6] This Npys group allows for the selective conjugation of the peptide to proteins containing a free thiol group, such as a cysteine residue, through the formation of a disulfide bond.[4][5][6][7] This conjugation is reversible under reducing conditions, which is a critical feature for releasing the active cargo within the cell.[1][8] The poly-D-arginine sequence facilitates penetration of the cell membrane, enabling the delivery of conjugated macromolecules like TALEN proteins into the cytoplasm and nucleus.[1][9]
Arginine-rich CPPs are known to enter cells through various mechanisms, with endocytosis, particularly macropinocytosis, being a significant pathway.[10][11][12][13] The positively charged guanidinium groups of the arginine residues interact with negatively charged components of the cell surface, triggering uptake.[11][13]
Application: Delivery of TALEN Proteins for Genome Engineering
Transcription Activator-Like Effector Nucleases (TALENs) are powerful tools for targeted genome editing.[1][14] However, their large size presents a challenge for efficient delivery into cells.[1] Conjugation of Cys(Npys)-(D-Arg)9 to TALEN proteins provides an effective method for their direct delivery, enabling gene knockout with efficiencies comparable to traditional transfection methods but with potentially reduced off-target effects.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on gene disruption frequencies achieved using Cys(Npys)-(D-Arg)9 conjugated TALENs targeting the human CCR5 and BMPR1A genes in different cell lines.
Table 1: Gene Disruption Frequency of CCR5 in HeLa Cells
| TALEN Concentration | Peptide-to-Protein Ratio | Gene Disruption Frequency (%) |
| 1.0 µM | 30:1 | ~10% |
Data extracted from a study by Liu et al. (2014). The frequency was determined by the Surveyor nuclease assay.[8]
Table 2: Gene Disruption Frequency of BMPR1A in HEK293 Cells
| TALEN Concentration | Peptide-to-Protein Ratio | Gene Disruption Frequency (%) |
| 1.0 µM | 10:1 | ~2% |
| 1.0 µM | 20:1 | ~5% |
| 1.0 µM | 30:1 | ~8% |
Data extracted from a study by Liu et al. (2014). The frequency was determined by the Surveyor nuclease assay.[8]
Experimental Protocols
Conjugation of Cys(Npys)-(D-Arg)9 to TALEN Proteins
This protocol describes the chemical conjugation of the Cys(Npys)-(D-Arg)9 peptide to purified TALEN proteins that have a surface-exposed cysteine residue.
Materials:
-
Purified TALEN proteins with a surface-exposed cysteine residue
-
Cys(Npys)-(D-Arg)9 peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional, but recommended)
-
Microcentrifuge tubes
Procedure:
-
Prepare a solution of the purified TALEN proteins in PBS.
-
If desired, add a protease inhibitor cocktail to the TALEN solution to prevent degradation.
-
Add the Cys(Npys)-(D-Arg)9 peptide to the TALEN solution at the desired peptide-to-protein molar ratio (e.g., 10:1, 20:1, or 30:1).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.[15]
-
The conjugated TALEN proteins are now ready for cell delivery. No purification step is typically required before adding to the cell culture.
Conjugation of Cys(Npys)-(D-Arg)9 to TALEN proteins.
Delivery of Conjugated TALEN Proteins into Mammalian Cells
This protocol outlines the procedure for treating mammalian cells with the Cys(Npys)-(D-Arg)9-TALEN conjugates for genome editing.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293) cultured in appropriate media
-
Cys(Npys)-(D-Arg)9 conjugated TALEN proteins
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Plate the target cells in a suitable culture vessel and grow to the desired confluency (typically 70-90%).
-
On the day of treatment, aspirate the complete culture medium from the cells.
-
Wash the cells once with serum-free medium.
-
Prepare the treatment solution by diluting the Cys(Npys)-(D-Arg)9-TALEN conjugates in serum-free medium to the final desired concentration (e.g., 1.0 µM).
-
Add the treatment solution to the cells.
-
Incubate the cells with the conjugated TALENs for 2 hours at 37°C.[8]
-
After the incubation period, remove the treatment solution.
-
Wash the cells once with complete culture medium.
-
Add fresh complete culture medium to the cells and return them to the incubator.
-
Allow the cells to grow for 48-72 hours to allow for gene editing to occur.
-
Harvest the cells for downstream analysis of gene disruption (e.g., Surveyor nuclease assay).
Workflow for delivering conjugated TALENs into cells.
Mechanism of Cellular Uptake
The cellular uptake of arginine-rich CPPs like (D-Arg)9 is thought to occur primarily through endocytosis, with macropinocytosis being a key pathway. The process can be visualized as follows:
-
Electrostatic Interaction: The positively charged guanidinium groups of the (D-Arg)9 peptide interact with negatively charged heparan sulfate proteoglycans on the cell surface.
-
Membrane Translocation/Endocytosis: This interaction induces membrane perturbation and triggers an endocytic pathway, likely macropinocytosis, which involves significant actin cytoskeleton rearrangement.[10]
-
Endosomal Escape: Once inside an endosome, the CPP-cargo complex must escape into the cytoplasm to reach its target. The disulfide bond linking the peptide and the TALEN can be cleaved in the reducing environment of the cytoplasm, releasing the active TALEN protein.
-
Nuclear Targeting: The released TALEN protein then translocates to the nucleus to perform genome editing.
Proposed cellular uptake pathway for TALEN-(D-Arg)9.
Concluding Remarks
The use of Cys(Npys)-(D-Arg)9 to deliver TALEN proteins represents a significant advancement in genome editing technology. This direct protein delivery method circumvents the need for nucleic acid-based vectors, thereby reducing concerns about insertional mutagenesis and the off-target effects associated with prolonged nuclease expression.[1][9] The protocols provided herein offer a foundation for researchers to apply this technology in their own experimental systems. Optimization of peptide-to-protein ratios, TALEN concentration, and incubation times may be necessary for different cell types and target genes.
References
- 1. Cell-penetrating peptide-mediated delivery of TALEN proteins via bioconjugation for genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cys(Npys)-(D-Arg)9_TargetMol [targetmol.com]
- 4. Cys(Npys)-(D-Arg)9 - Creative Peptides [creative-peptides.com]
- 5. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]
- 6. Cys(Npys)-(D-Arg)9 - 1 mg, Unconjugated, 1679.9, 1 mg | Labscoop [labscoop.com]
- 7. lifetein.com [lifetein.com]
- 8. Cell-Penetrating Peptide-Mediated Delivery of TALEN Proteins via Bioconjugation for Genome Engineering | PLOS One [journals.plos.org]
- 9. Bacterial Delivery of TALEN Proteins for Human Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cys(Npys)-(D-Arg)9 in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys(Npys)-(D-Arg)9 is a potent cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of a wide range of cargo molecules into mammalian cells. This peptide consists of nine D-isomers of arginine, which confers proteolytic resistance, and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. The Npys group facilitates the covalent conjugation of Cys(Npys)-(D-Arg)9 to any cargo molecule containing a free thiol (-SH) group, such as a cysteine residue on a protein or a modified oligonucleotide, through a stable disulfide bond. This bond can be cleaved within the reducing environment of the cell, releasing the cargo. The poly-D-arginine moiety then mediates the uptake of the conjugate across the cell membrane, primarily through endocytosis.
These application notes provide detailed protocols for the conjugation of Cys(Npys)-(D-Arg)9 to a cargo protein, its application in mammalian cell culture for intracellular delivery, and methods to assess its efficacy and potential cytotoxicity.
Data Presentation
Table 1: Recommended Concentration Ranges for Cys(Npys)-(D-Arg)9 Conjugates
| Cell Line | Cargo Type | Recommended Concentration Range (µM) | Incubation Time (hours) | Notes |
| HeLa | Protein | 1 - 10 | 1 - 4 | Start with a lower concentration and optimize. |
| HEK293 | Protein | 1 - 10 | 1 - 4 | Generally high transfection efficiency. |
| A549 | Nanoparticles | 2 - 5 | 0.5 - 6 | Based on studies with nona-arginine peptides.[1][2] |
| MDA-MB-231 | Protein (GFP) | 3 - 10 | 3 | Data for a similar arginine-rich peptide, [WR]9.[3] |
Table 2: Cytotoxicity Profile of Arginine-Rich Peptides
| Peptide | Cell Line | Assay | Concentration (µM) | Result | Reference |
| Nona-arginine containing peptide (PR9) | A549 | MTT | Not specified | No cytotoxicity observed at concentrations used for delivery. | [4] |
| Cys(Npys)-(D-Arg)9 | Microspore cells | Not specified | > 1 nmol | Cytotoxic | [5][6] |
| [WR]9 | MDA-MB-231, CCRF-CEM, SK-OV-3, HEK-293 | MTS | 10 | No significant cytotoxicity after 3 hours. | [3] |
Experimental Protocols
Protocol 1: Conjugation of Cys(Npys)-(D-Arg)9 to a Thiol-Containing Cargo (e.g., Protein)
This protocol describes the formation of a disulfide bond between the Cys(Npys)-(D-Arg)9 peptide and a cargo protein with an accessible cysteine residue.
Materials:
-
Cys(Npys)-(D-Arg)9 peptide
-
Cargo protein with a free cysteine residue
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reaction buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5, degassed
-
Size-exclusion chromatography column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Cargo Protein:
-
If the protein has disulfide bonds that need to be reduced to expose a free thiol, treat it with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Dissolve the cargo protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Prepare the Cys(Npys)-(D-Arg)9 Peptide:
-
Dissolve the Cys(Npys)-(D-Arg)9 peptide in the reaction buffer to a concentration that is 5-10 fold molar excess to the cargo protein.
-
-
Conjugation Reaction:
-
Add the Cys(Npys)-(D-Arg)9 solution to the cargo protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
The reaction can be monitored by measuring the release of the Npys leaving group (3-nitro-2-thiopyridone) by spectrophotometry at 343 nm.
-
-
Purification of the Conjugate:
-
Remove the excess unconjugated peptide and the Npys byproduct by size-exclusion chromatography using a PD-10 column or a similar desalting column.
-
Elute the conjugate with sterile PBS.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Confirm the successful conjugation using SDS-PAGE, where the conjugate will show a higher molecular weight than the unconjugated protein.
-
Protocol 2: Intracellular Delivery of the Cys(Npys)-(D-Arg)9-Cargo Conjugate
This protocol provides a general procedure for the delivery of the prepared conjugate into cultured mammalian cells.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Cys(Npys)-(D-Arg)9-cargo conjugate
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the mammalian cells in a tissue culture plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Preparation of the Delivery Complex:
-
On the day of the experiment, dilute the Cys(Npys)-(D-Arg)9-cargo conjugate to the desired final concentration (refer to Table 1) in serum-free cell culture medium.
-
-
Cell Treatment:
-
Wash the cells once with sterile PBS.
-
Remove the PBS and add the diluted conjugate solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal incubation time may vary depending on the cell type and cargo.
-
-
Post-Incubation:
-
After incubation, remove the conjugate solution.
-
Wash the cells three times with PBS to remove any conjugate that is not internalized.
-
Add fresh complete cell culture medium to the cells.
-
-
Analysis:
-
The cells are now ready for downstream analysis to assess the delivery efficiency and the effect of the delivered cargo (e.g., fluorescence microscopy for a fluorescently labeled cargo, Western blot, or functional assays).
-
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of the Cys(Npys)-(D-Arg)9-cargo conjugate on mammalian cells.
Materials:
-
Cells treated with the conjugate (from Protocol 2)
-
Untreated control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of the Cys(Npys)-(D-Arg)9-cargo conjugate as described in Protocol 2. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT Addition:
-
After the desired incubation period (e.g., 24 hours post-treatment), add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100
-
-
Visualizations
Caption: Cellular uptake pathway of Cys(Npys)-(D-Arg)9-cargo conjugates.
Caption: Workflow for Cys(Npys)-(D-Arg)9 mediated protein delivery.
References
Application Notes and Protocols for the Removal of Trifluoroacetic Acid (TFA) Counterions from Peptides
Introduction
Synthetic peptides are invaluable tools in biochemical research, drug discovery, and clinical applications. Their synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS), and subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently employ trifluoroacetic acid (TFA).[1][2][3] TFA serves as an efficient cleavage agent to release the synthesized peptide from the solid support resin and as an ion-pairing agent that improves chromatographic separation, resulting in high-purity peptide products.[4]
However, the presence of residual TFA as a counterion to positively charged residues (such as Lysine, Arginine, and the N-terminus) in the final peptide product can be problematic.[2][3] These residual TFA salts can significantly impact experimental outcomes by altering peptide solubility, conformation, and biological activity.[1][2] Furthermore, TFA can exhibit cytotoxicity, interfering with cellular assays even at nanomolar concentrations, and may elicit undesirable immunological responses in vivo.[4] Therefore, for many applications, particularly those involving cell-based assays, in vivo studies, or the development of therapeutic peptides, the removal or exchange of TFA counterions is a critical step.[1][4]
This document provides detailed application notes and protocols for several common methods used to remove TFA counterions from peptide preparations, enabling researchers to select and implement the most appropriate strategy for their specific needs.
Methods for TFA Counterion Removal
Several methods have been established for the effective removal of TFA counterions from peptides. The choice of method often depends on the peptide's properties (e.g., hydrophobicity, charge), the desired final counterion, and the scale of the preparation. The most common techniques include:
-
Salt Exchange with Hydrochloric Acid (HCl): A widely used method that replaces TFA with chloride through repeated dissolution and lyophilization cycles.
-
Ion-Exchange Chromatography: Utilizes a resin to capture the peptide while allowing TFA to be washed away, followed by elution with a salt of the desired counterion.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An HPLC-based method where the mobile phase is modified to contain a different, biocompatible acid, such as acetic acid.
-
Deprotonation/Reprotonation: A method involving a pH adjustment to deprotonate the peptide, remove the TFA, and then reprotonate with the desired acid.[1][5]
The following sections provide detailed protocols and quantitative data for the most common and effective methods.
Quantitative Data Summary
The efficiency of TFA removal, peptide recovery, and final purity are critical parameters for evaluating the success of a counterion exchange procedure. The following table summarizes quantitative data from various studies on different TFA removal methods.
| Method | Starting TFA Content | Final TFA Content | Peptide Recovery | Purity | Reference |
| Salt Exchange with HCl | Not specified | < 1% | > 90% (expected) | No impact on purity observed | [6] |
| 33.3% (w/w) | < 1% (w/w) after 1 cycle with 10mM HCl | Not specified | No impact on purity | [7] | |
| Ion-Exchange Chromatography | 4.5 (molar ratio TFA/peptide) | Reduction factor > 30 | > 95% | Not specified | [5][8] |
| RP-HPLC with Acetic Acid | 4.5 (molar ratio TFA/peptide) | Reduction factor of ~3 | 80% | Not specified | [5][8] |
| Deprotonation/Reprotonation | 4.5 (molar ratio TFA/peptide) | Reduction factor > 100 | > 95% | Not specified | [5][8] |
| SPE-Based Exchange (HCl) | Not specified | < 0.36% | Not specified | 82-97% | [9][10] |
Note: The efficiency of TFA removal can be influenced by the number of basic residues in the peptide sequence. Peptides with a higher number of positive charges may bind TFA more tightly, potentially requiring more extensive exchange procedures.
Experimental Protocols
Protocol 1: Salt Exchange with Hydrochloric Acid (HCl)
This is one of the most common and straightforward methods for exchanging TFA for chloride ions. The principle relies on the use of a stronger acid (HCl) in excess to displace the weaker TFA, which is then removed by lyophilization.
Materials:
-
TFA-salt of the peptide
-
Deionized water
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water at a concentration of approximately 1 mg/mL.[2][11]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2][11] Note: An HCl concentration below 2 mM may result in incomplete exchange, while a concentration above 10 mM could potentially lead to peptide modification.[2][11]
-
Allow the solution to stand at room temperature for at least one minute.[2][11]
-
Freeze the solution. For optimal results, flash-freezing in liquid nitrogen is recommended.[2][11]
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete removal of TFA, repeat the process of dissolving the peptide in the HCl solution (steps 1-3) and lyophilizing (steps 4-5) at least two more times.[2][11]
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt. It can be dissolved in the desired buffer for subsequent experiments.
Workflow Diagram:
Caption: Workflow for TFA removal by HCl exchange.
Protocol 2: Ion-Exchange Chromatography for Acetate Exchange
This method uses a strong anion exchange resin to replace TFA with acetate. It is particularly useful for peptides that may be sensitive to the low pH conditions of the HCl exchange method.
Materials:
-
TFA-salt of the peptide
-
Strong anion exchange resin (e.g., AG1-X8)
-
1 M Sodium Acetate solution
-
Deionized water
-
Lyophilizer
Procedure:
-
Prepare a small column with the strong anion exchange resin. The column should have a 10 to 50-fold excess of anion binding sites relative to the amount of peptide.[12][13]
-
Activate and equilibrate the resin by washing the column with 1 M sodium acetate.[12][13]
-
Wash the column thoroughly with deionized water to remove any excess sodium acetate.[12][13]
-
Dissolve the peptide in deionized water and apply the solution to the prepared column.[12][13]
-
Elute the peptide from the column with deionized water, collecting the fractions.[12][13] The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.
-
Combine the peptide-containing fractions.
-
Lyophilize the pooled fractions to obtain the dry peptide acetate salt.[12][13]
Workflow Diagram:
Caption: Workflow for TFA to acetate exchange via ion-exchange chromatography.
Protocol 3: RP-HPLC Based Counterion Exchange
This method is convenient as it can often be performed on the same HPLC system used for peptide purification. By modifying the mobile phase to contain a volatile, biocompatible acid like acetic acid, the TFA counterion can be exchanged during the chromatographic run.
Materials:
-
TFA-salt of the peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Acetic acid
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare the mobile phases. Mobile Phase A: 0.1% to 1% acetic acid in water. Mobile Phase B: 0.1% to 1% acetic acid in acetonitrile. Note: The concentration of acetic acid may need to be optimized for the specific peptide.
-
Equilibrate the RP-HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Dissolve the purified peptide-TFA salt in a minimal amount of Mobile Phase A.
-
Inject the peptide solution onto the equilibrated column.
-
Wash the column with the initial mobile phase for a sufficient time to allow the unbound TFA to elute.
-
Elute the peptide using a gradient of Mobile Phase B.[11][14]
-
Collect the fractions containing the purified peptide.
-
Lyophilize the collected fractions to obtain the peptide as an acetate salt.
Workflow Diagram:
Caption: Workflow for TFA removal using RP-HPLC with an acetic acid mobile phase.
Concluding Remarks
The removal of TFA counterions is a critical consideration for researchers working with synthetic peptides in biological systems. The choice of method should be guided by the specific requirements of the downstream application, the physicochemical properties of the peptide, and the available laboratory equipment. For applications demanding very low residual TFA levels, such as in vivo studies or the development of peptide-based therapeutics, a robust method like repeated HCl exchange or a validated ion-exchange protocol is recommended. It is also advisable to analytically verify the removal of TFA and the integrity of the peptide after the exchange procedure using techniques such as NMR, ion chromatography, or mass spectrometry.
References
- 1. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lifetein.com [lifetein.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. omizzur.com [omizzur.com]
Application Notes and Protocols: Cys(Npys)-(D-Arg)9 for Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys(Npys)-(D-Arg)9 is a potent cell-penetrating peptide (CPP) designed for the intracellular delivery of therapeutic molecules, including siRNA, plasmid DNA (pDNA), and proteins. This peptide consists of nine D-isomers of arginine, which confer both resistance to proteolytic degradation and a strong positive charge, facilitating interaction with negatively charged nucleic acids and cell membranes. The N-terminal cysteine is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys moiety allows for the covalent conjugation of Cys(Npys)-(D-Arg)9 to molecules containing a free thiol group, forming a reducible disulfide bond. This disulfide linkage is designed to be stable in the extracellular environment but readily cleaved within the reducing environment of the cell's cytoplasm, ensuring the release of the therapeutic cargo. These characteristics make Cys(Npys)-(D-Arg)9 a valuable tool for gene therapy research and development.
Mechanism of Action
The utility of Cys(Npys)-(D-Arg)9 in gene therapy is based on a multi-step process:
-
Cargo Conjugation: The Npys group on the cysteine residue of the peptide reacts selectively with a free thiol group on the cargo molecule (e.g., a thiol-modified siRNA or a cysteine-containing protein) to form a stable disulfide bond.
-
Complex Formation: For nucleic acid delivery, the positively charged poly-arginine backbone of the peptide interacts electrostatically with the negatively charged phosphate backbone of siRNA or pDNA, condensing the nucleic acid into nanoparticles.
-
Cellular Uptake: The peptide-cargo complex is internalized by cells primarily through energy-dependent endocytosis. This process is thought to involve macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent pathways, often initiated by the interaction of the poly-arginine portion with heparan sulfate proteoglycans on the cell surface.
-
Endosomal Escape: Once inside endosomes, a portion of the peptide-cargo complexes must escape into the cytoplasm to avoid degradation in the lysosomes. The high positive charge of the (D-Arg)9 sequence can help to destabilize the endosomal membrane.
-
Cargo Release: In the reducing environment of the cytoplasm, the disulfide bond linking the peptide to its cargo is cleaved, releasing the functional therapeutic molecule.
Data Presentation
While specific gene delivery efficiency is dependent on the cell type, cargo, and experimental conditions, the following tables provide a template for presenting quantitative data obtained from experiments using Cys(Npys)-(D-Arg)9.
Table 1: Quantitative Analysis of Cys(Npys)-(D-Arg)9 Mediated siRNA Delivery and Gene Knockdown
| Cell Line | Target Gene | Cys(Npys)-(D-Arg)9:siRNA Molar Ratio | siRNA Concentration (nM) | Uptake Efficiency (% of positive cells) | Gene Knockdown (%) |
| e.g., HeLa | e.g., GAPDH | e.g., 10:1 | e.g., 50 | Data to be filled by user | Data to be filled by user |
| e.g., 20:1 | e.g., 50 | Data to be filled by user | Data to be filled by user | ||
| e.g., 10:1 | e.g., 100 | Data to be filled by user | Data to be filled by user | ||
| e.g., 20:1 | e.g., 100 | Data to be filled by user | Data to be filled by user |
Table 2: Quantitative Analysis of Cys(Npys)-(D-Arg)9 Mediated Plasmid DNA (pDNA) Delivery
| Cell Line | Reporter Gene | Cys(Npys)-(D-Arg)9:pDNA (w/w) Ratio | pDNA Concentration (µg/mL) | Transfection Efficiency (% of positive cells) | Reporter Gene Expression Level (e.g., MFI) |
| e.g., HEK293 | e.g., eGFP | e.g., 5:1 | e.g., 1 | Data to be filled by user | Data to be filled by user |
| e.g., 10:1 | e.g., 1 | Data to be filled by user | Data to be filled by user | ||
| e.g., 5:1 | e.g., 2 | Data to be filled by user | Data to be filled by user | ||
| e.g., 10:1 | e.g., 2 | Data to be filled by user | Data to be filled by user |
Experimental Protocols
Protocol 1: Conjugation of Thiol-Modified siRNA to Cys(Npys)-(D-Arg)9
This protocol describes the conjugation of a thiol-modified siRNA to Cys(Npys)-(D-Arg)9 via a disulfide bond.
Materials:
-
Cys(Npys)-(D-Arg)9 peptide
-
Thiol-modified siRNA (with a 3' or 5' thiol modification)
-
Reducing agent (e.g., TCEP-HCl)
-
Nuclease-free water
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reduction of Thiolated siRNA:
-
Dissolve the thiol-modified siRNA in nuclease-free water to a stock concentration of 100 µM.
-
To activate the thiol group, treat the siRNA with a 10-fold molar excess of TCEP-HCl.
-
Incubate at room temperature for 1 hour.
-
Remove excess TCEP using a desalting column according to the manufacturer's instructions.
-
-
Conjugation Reaction:
-
Dissolve Cys(Npys)-(D-Arg)9 in the reaction buffer to a stock concentration of 1 mM.
-
In a microcentrifuge tube, combine the reduced thiol-modified siRNA and Cys(Npys)-(D-Arg)9 at a desired molar ratio (e.g., 1:1.5 siRNA:peptide).
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Purification of the Conjugate (Optional):
-
The resulting Cys(Npys)-(D-Arg)9-siRNA conjugate can be purified from unconjugated peptide and siRNA using methods such as HPLC or gel filtration.
-
-
Quantification and Storage:
-
Determine the concentration of the conjugate using UV-Vis spectrophotometry.
-
Store the conjugate at -20°C or -80°C.
-
Protocol 2: Delivery of Cys(Npys)-(D-Arg)9-siRNA Conjugates to Mammalian Cells
This protocol provides a general procedure for the delivery of the prepared conjugate into cultured cells.
Materials:
-
Cys(Npys)-(D-Arg)9-siRNA conjugate
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Complex Formation (if not a 1:1 conjugate):
-
If using non-covalently complexed siRNA, dilute the Cys(Npys)-(D-Arg)9 and siRNA separately in serum-free medium.
-
Combine the diluted peptide and siRNA at the desired molar ratio and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
For conjugated delivery, dilute the Cys(Npys)-(D-Arg)9-siRNA conjugate to the desired final concentration in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the diluted conjugate (or complex) solution to the cells.
-
Incubate the cells at 37°C for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
-
Incubate the cells for 24-72 hours before analysis.
-
Protocol 3: Assessment of Gene Knockdown by RT-qPCR
This protocol is for quantifying the reduction in target mRNA levels following siRNA delivery.
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
-
Visualizations
Caption: Experimental workflow for Cys(Npys)-(D-Arg)9 mediated gene delivery.
Caption: Cellular uptake and intracellular fate of Cys(Npys)-(D-Arg)9 complexes.
Application Notes and Protocols for CPP-Mediated Protein Transduction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and deliver a wide variety of molecular cargo into cells.[1][2][3] This unique ability has made them invaluable tools for research and therapeutic development, enabling the intracellular delivery of proteins, nucleic acids, small molecules, and nanoparticles.[1][3][4] This document provides a comprehensive guide to the experimental design for CPP-mediated protein transduction, including detailed protocols and data interpretation.
Overview of CPP-Mediated Protein Transduction
The process of CPP-mediated protein delivery involves the association of a CPP with a cargo protein, either through covalent conjugation or non-covalent complex formation.[5] The CPP-cargo complex then interacts with the cell membrane and is internalized. The two primary mechanisms of uptake are direct translocation across the lipid bilayer and endocytosis.[6][7][8] A major challenge in CPP-mediated delivery is ensuring the escape of the cargo from endosomes to reach its cytosolic or nuclear target.[5][9][10]
Selecting the Optimal Cell-Penetrating Peptide
The choice of CPP is critical for efficient protein transduction and depends on several factors, including the properties of the cargo protein and the target cell type.[1]
-
Cargo Properties: The size, charge, and hydrophobicity of the protein cargo can influence the selection of the CPP. For instance, large proteins may require CPPs with higher transport capacity like Transportan or Pep-1.[1] Cationic CPPs such as TAT and oligoarginines are well-suited for negatively charged cargo.[1]
-
Target Cell Type: Different cell types exhibit varying efficiencies for CPP-mediated uptake. For example, CPPs like SynB vectors have shown promise for neuronal cells, while mannose-modified CPPs can target macrophages.[1] For primary cells, CPPs with lower toxicity, such as Transportan, are often preferred.[1]
-
Desired Intracellular Localization: Some CPPs have an intrinsic ability to target specific organelles. For example, TAT and Penetratin can facilitate nuclear entry.[1] This can be further enhanced by incorporating nuclear localization signals (NLS) or other organelle-specific targeting sequences.[1]
Table 1: Common Cell-Penetrating Peptides and Their Characteristics
| CPP | Sequence | Origin | Key Characteristics |
| TAT | GRKKRRQRRRPQ | HIV-1 Tat protein | High transduction efficiency, can be associated with cytotoxicity.[1] |
| Penetratin | RQIKIWFQNRRMKWKK | Antennapedia homeodomain | Amphipathic, efficient for various cargo.[1] |
| Oligoarginines (e.g., R8) | RRRRRRRR | Synthetic | Highly cationic, efficient uptake.[1][4] |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | Chimeric (Galanin & Mastoparan) | Good efficacy for large cargo, can have some toxicity.[1][4] |
| MAP (Model Amphipathic Peptide) | KLALKLALKALKAALKLA | Synthetic | Amphipathic, balances hydrophobicity and charge.[1] |
Optimizing CPP-Mediated Delivery
Several strategies can be employed to enhance the efficiency of CPP-mediated protein delivery:
-
Chemical Modifications: The addition of moieties like fatty acids or polyethylene glycol (PEG) can improve the stability and solubility of CPPs.[1][11]
-
Combination Approaches: Using multiple CPPs or combining CPPs with other delivery systems can enhance uptake.[1]
-
Enhancing Endosomal Escape: Incorporating fusogenic peptides or pH-sensitive linkers can promote the release of cargo from endosomes into the cytoplasm.[1] Chloroquine can be used experimentally to inhibit endosomal acidification and promote cargo release.[6][12]
Experimental Workflow for CPP-Mediated Protein Transduction
A typical experimental workflow involves several key steps, from the preparation of the CPP-protein conjugate to the analysis of its intracellular delivery and biological effect.
Caption: General experimental workflow for CPP-mediated protein transduction.
Experimental Protocols
Protocol 1: Covalent Conjugation of a Protein to a CPP via Thiol-Maleimide Chemistry
This protocol describes the covalent linkage of a protein containing a free cysteine to a CPP functionalized with a maleimide group.
Materials:
-
Protein of interest with a single accessible cysteine residue
-
Maleimide-functionalized CPP (e.g., from a commercial vendor)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
-
SDS-PAGE materials
-
Mass spectrometer (optional)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-CPP to the protein solution at a 5 to 10-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove unreacted CPP and byproducts by dialysis against PBS or by using a desalting column.
-
-
Characterization:
-
Confirm successful conjugation by running the sample on an SDS-PAGE gel. The conjugated protein should have a higher molecular weight than the unconjugated protein.
-
For more precise characterization, analyze the conjugate by mass spectrometry to confirm the addition of the CPP.
-
Protocol 2: Quantification of CPP-Mediated Protein Uptake by Flow Cytometry
This protocol details the use of flow cytometry to quantify the cellular uptake of a fluorescently labeled CPP-protein conjugate.
Materials:
-
Fluorescently labeled CPP-protein conjugate (e.g., FITC-labeled)
-
Target cells in suspension
-
Complete cell culture medium
-
FACS Buffer: PBS with 1% Fetal Bovine Serum (FBS) and 0.1% sodium azide
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Prepare different concentrations of the fluorescently labeled CPP-protein conjugate in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the CPP-protein conjugate.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Include a negative control of untreated cells and a control with the fluorescent label alone.
-
-
Cell Harvesting and Staining:
-
Wash the cells twice with PBS to remove extracellular conjugate.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in FACS Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Table 2: Example Data from Flow Cytometry Analysis of CPP-Protein Uptake
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | 0 | 50 |
| FITC-Protein alone | 5 | 150 |
| CPP-FITC-Protein | 1 | 2500 |
| CPP-FITC-Protein | 5 | 8000 |
| CPP-FITC-Protein | 10 | 15000 |
Protocol 3: Assessing Intracellular Localization by Confocal Microscopy
This protocol describes how to visualize the subcellular localization of a fluorescently labeled CPP-protein conjugate.
Materials:
-
Fluorescently labeled CPP-protein conjugate
-
Target cells
-
Glass-bottom culture dishes or chamber slides
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker Red (for lysosomal staining, optional)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with the fluorescently labeled CPP-protein conjugate in complete medium for the desired time at 37°C.
-
-
Staining of Organelles:
-
In the last 30 minutes of incubation, add Hoechst 33342 to the medium to stain the nuclei. If desired, also add LysoTracker Red to stain lysosomes.
-
-
Fixation and Mounting:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
Add a drop of mounting medium and cover with a coverslip.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescent labels used.
-
Acquire images in different channels (e.g., blue for nucleus, green for CPP-protein, red for lysosomes) and merge them to observe colocalization.
-
Signaling Pathway and Uptake Mechanisms
The internalization of CPP-cargo complexes can occur through various endocytic pathways, which can be investigated using specific inhibitors.
References
- 1. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 2. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPP based Delivery System - Creative Biolabs [creative-biolabs.com]
- 4. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-mediated protein delivery-which pathways are penetrable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced delivery of protein fused to cell penetrating peptides to mammalian cells [bmbreports.org]
Troubleshooting & Optimization
Low cellular uptake efficiency with (D-Arg)9 CPP
Welcome to the technical support center for (D-Arg)9 cell-penetrating peptide (CPP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the cellular uptake of (D-Arg)9 and its conjugates.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with (D-Arg)9 CPP, offering potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low or no cellular uptake of (D-Arg)9-cargo conjugate. | 1. Inefficient CPP-cargo conjugation: The linkage between (D-Arg)9 and the cargo may be unstable or sterically hindered. 2. Large or highly charged cargo: The physicochemical properties of the cargo can significantly impede uptake. 3. Aggregation of the conjugate: The CPP-cargo complex may form aggregates that are too large for cellular internalization. 4. Low CPP concentration: The concentration of the (D-Arg)9 conjugate may be below the threshold required for efficient uptake.[1][2] 5. Cell type variability: Different cell lines exhibit varying efficiencies for CPP-mediated uptake.[3] | 1. Optimize conjugation chemistry: Use stable linkers and ensure the cargo does not obstruct the CPP's interaction with the cell membrane. 2. Modify the cargo: If possible, reduce the size or neutralize the charge of the cargo. Consider incorporating a linker to increase distance from the CPP. 3. Check for aggregation: Use techniques like dynamic light scattering (DLS) to assess the aggregation state of your conjugate. Adjust buffer conditions (e.g., pH, salt concentration) to minimize aggregation. 4. Increase CPP concentration: Titrate the concentration of the (D-Arg)9 conjugate to determine the optimal range for your cell type. Be mindful of potential cytotoxicity at higher concentrations. 5. Test different cell lines: If your experimental design allows, screen multiple cell lines to identify one with higher uptake efficiency for your specific conjugate. |
| High background fluorescence or non-specific binding. | 1. Electrostatic interactions: The high positive charge of (D-Arg)9 can lead to non-specific binding to the cell surface and extracellular matrix.[2] 2. Inadequate washing steps: Insufficient washing may leave residual fluorescent conjugate bound to the outside of the cells. | 1. Optimize washing protocol: Increase the number and duration of washing steps with PBS or a heparin-containing buffer to remove non-specifically bound peptide.[2] 2. Use endocytosis inhibitors as controls: To distinguish between surface-bound and internalized peptide, perform control experiments with endocytosis inhibitors.[4] 3. Trypsin treatment: Briefly treating cells with trypsin can help remove externally bound peptides.[2] |
| Punctate fluorescence pattern suggesting endosomal entrapment. | 1. Endocytic uptake pathway: (D-Arg)9 can be internalized via endocytosis, leading to localization within endosomes.[1][4][5] 2. Lack of endosomal escape enhancers: The (D-Arg)9 peptide itself has limited intrinsic ability to promote escape from endosomes. | 1. Co-administration with endosomolytic agents: Use agents like chloroquine or other pH-responsive polymers to facilitate endosomal escape. 2. Incorporate endosomal escape domains: Modify your conjugate to include sequences known to promote endosomal rupture (e.g., from viral fusion proteins). 3. Optimize for direct penetration: At higher concentrations, arginine-rich CPPs may favor direct translocation across the plasma membrane, resulting in a more diffuse cytosolic distribution.[1][2] |
| Inconsistent results between experiments. | 1. Cell passage number and confluency: Cellular characteristics, including membrane composition and endocytic activity, can change with passage number and confluency. 2. Variability in CPP-cargo conjugate quality: Batch-to-batch variations in synthesis and purification can affect performance. 3. Temperature fluctuations: Cellular uptake mechanisms are temperature-sensitive; endocytosis is significantly inhibited at lower temperatures.[2][6] | 1. Standardize cell culture conditions: Use cells within a consistent range of passage numbers and seed them to achieve a similar confluency for each experiment. 2. Characterize each batch of conjugate: Ensure the purity and concentration of each new batch of (D-Arg)9-cargo conjugate are consistent. 3. Maintain consistent temperature: Ensure all incubation steps are performed at a constant and appropriate temperature (typically 37°C for mammalian cells). |
Frequently Asked Questions (FAQs)
Q1: Why is the L-isomer of nona-arginine ((L-Arg)9) sometimes reported to have higher uptake efficiency than the D-isomer ((D-Arg)9)?
A1: While D-isomers are generally more resistant to proteolytic degradation, some studies have shown that (L-Arg)9 can be taken up more efficiently than (D-Arg)9 in certain cell lines like MC57 fibrosarcoma and HeLa cells.[3] This cell-type dependency suggests that specific interactions with cell surface components, which may be stereoselective, can influence the initiation of internalization.[7]
Q2: What is the primary mechanism of cellular uptake for (D-Arg)9?
A2: The uptake of arginine-rich CPPs like (D-Arg)9 is complex and involves multiple pathways. The two major proposed mechanisms are direct penetration of the plasma membrane and endocytosis.[4] The predominant pathway can depend on several factors, including the CPP concentration, the nature of the cargo, and the cell type.[1][2] At lower concentrations, endocytosis is often the primary route, while at higher concentrations, direct translocation may become more significant.[1][2]
Q3: How does the number of arginine residues affect uptake efficiency?
A3: The number of arginine residues is a critical factor for the cellular uptake of oligoarginine peptides. Studies have indicated that peptides with 7 to 15 arginine residues generally exhibit the most efficient cellular uptake.[3] The guanidinium group of arginine plays a crucial role by forming bidentate hydrogen bonds with negatively charged components of the cell membrane, such as phosphate, carboxylate, and sulfate groups on lipids and proteoglycans.[3][7]
Q4: Can the choice of fluorescent label affect the quantification of cellular uptake?
A4: Yes, the choice of fluorophore and its conjugation site can influence the behavior of the CPP and the interpretation of results. For instance, certain dyes can interact with amino acid residues like tryptophan, leading to quenching and an underestimation of uptake when measured by fluorescence intensity.[8] It is crucial to use well-characterized fluorescently labeled peptides and to be aware of potential artifacts.
Q5: How can I quantify the cellular uptake of my (D-Arg)9 conjugate?
A5: Several methods can be used to quantify cellular uptake. The most common are:
-
Flow Cytometry: Provides a high-throughput method to measure the fluorescence of a large population of individual cells.[8]
-
Fluorescence Microscopy (including Confocal): Allows for the visualization of the subcellular localization of the conjugate and can be used for semi-quantitative analysis of fluorescence intensity.[9]
-
Fluorometry/Plate Reader Spectroscopy: Measures the total fluorescence of cell lysates to determine the overall amount of internalized conjugate.[9]
For more precise quantification, techniques like fluorescence-activated cell sorting (FACS) combined with fluorescence correlation spectroscopy (FCS) can be employed to determine the absolute number of internalized molecules per cell.[10]
Experimental Protocols
General Protocol for Quantifying Cellular Uptake by Flow Cytometry
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in appropriate growth medium.
-
Peptide Incubation:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add serum-free medium containing the desired concentration of the fluorescently labeled (D-Arg)9 conjugate to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the peptide-containing medium.
-
Wash the cells three times with PBS to remove non-internalized conjugate.
-
To remove cell-surface bound peptide, an additional wash with a heparin solution (e.g., 100 µg/mL in PBS) can be performed.
-
-
Cell Detachment:
-
Add trypsin-EDTA to each well and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
-
Sample Preparation and Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend in cold PBS or flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use untreated cells as a negative control to set the background fluorescence gate.
-
Protocol for Visualizing Cellular Uptake by Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Peptide Incubation: Follow the same incubation procedure as described for flow cytometry (Step 2).
-
Washing: Wash the cells three to five times with PBS.
-
Live Cell Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
If desired, add nuclear (e.g., Hoechst) or endosomal/lysosomal (e.g., LysoTracker) stains according to the manufacturer's instructions.
-
Image the live cells using a confocal microscope with the appropriate laser lines and emission filters.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the (D-Arg)9 conjugate (e.g., diffuse cytosolic, punctate endosomal, or nuclear).
Visualizations
Caption: A generalized workflow for CPP cellular uptake experiments.
Caption: Cellular uptake pathways for (D-Arg)9 CPP.
References
- 1. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 2. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cys(Npys)-(D-Arg)9 Trifluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cys(Npys)-(D-Arg)9 trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Cys(Npys)-(D-Arg)9 is a cell-penetrating peptide (CPP). It consists of a chain of nine D-arginine residues ((D-Arg)9), which facilitates its entry into cells.[1][2] The peptide also contains a modified cysteine residue, Cys(Npys), which allows for the attachment of various cargo molecules, such as proteins or siRNA, for delivery into cells.[1][3] The trifluoroacetate salt is often a result of the peptide purification process.[4][5][6]
Q2: What is the mechanism of cell entry for poly-arginine peptides like (D-Arg)9?
A2: Poly-arginine peptides cross cell membranes primarily through electrostatic interactions between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids and proteoglycans.[2] This interaction can lead to membrane destabilization and the formation of pores, allowing the peptide and its attached cargo to enter the cell.[2][7]
Q3: What are the potential cytotoxic effects of this compound?
A3: The cytotoxicity of poly-arginine peptides is a known concern and can be influenced by several factors, including peptide concentration, the nature of the conjugated cargo, and the cell type being studied.[8][9] High concentrations of poly-arginine peptides can disrupt cell membrane integrity, leading to cell death.[10] Additionally, the trifluoroacetate (TFA) counter-ion present in the preparation can also contribute to cytotoxicity, independent of the peptide itself.[4][5][11] One report indicates that Cys(Npys)-(D-Arg)9 has cytotoxic effects on microspore cells at concentrations higher than 1 nmol.[12][13]
Q4: Can Cys(Npys)-(D-Arg)9 have off-target effects?
A4: Yes, poly-arginine CPPs can have off-target effects. For example, they have been shown to bind to and inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), which could impact intracellular calcium homeostasis.[7] It is important to consider potential off-target effects when designing and interpreting experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the cytotoxicity of this compound.
| Problem | Possible Cause | Suggested Solution |
| Higher than expected cytotoxicity observed. | Trifluoroacetate (TFA) salt toxicity: The TFA counter-ion, a remnant from peptide synthesis and purification, can be cytotoxic to cells, sometimes at concentrations as low as 10 nM.[4][5] This can confound the interpretation of the peptide's intrinsic cytotoxicity.[11] | Consider TFA removal: If TFA toxicity is suspected, it is advisable to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl) or acetate.[4][11] This can be achieved through methods like ion-exchange chromatography or dialysis. Include a TFA control: In your experiments, include a control group treated with trifluoroacetic acid at concentrations equivalent to those present in your peptide solution to assess the cytotoxicity of the counter-ion alone. |
| Inconsistent cytotoxicity results between experiments. | Peptide aggregation: Poly-arginine peptides can be prone to aggregation, which can affect their effective concentration and interaction with cells. | Proper peptide handling: Ensure the peptide is fully dissolved before use. Sonication may aid in dissolving the peptide. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Difficulty determining the source of cytotoxicity (peptide vs. cargo). | Combined toxic effects: Both the Cys(Npys)-(D-Arg)9 peptide and the conjugated cargo can contribute to overall cytotoxicity. | Run appropriate controls: Test the cytotoxicity of the unconjugated Cys(Npys)-(D-Arg)9 peptide and the free cargo molecule separately. This will help to distinguish the cytotoxic effects of each component. |
| Low or no cell penetration observed. | Suboptimal peptide concentration: The efficiency of cell penetration is concentration-dependent. | Perform a dose-response experiment: Test a range of Cys(Npys)-(D-Arg)9 concentrations to determine the optimal concentration for cell entry without causing excessive toxicity. |
| Cell clumping or changes in morphology. | Membrane disruption: At higher concentrations, the peptide can cause significant membrane perturbation, leading to changes in cell morphology and clumping. | Optimize peptide concentration: Use the lowest effective concentration of the peptide that achieves the desired cellular uptake with minimal morphological changes. Monitor cells closely: Regularly observe cell morphology using microscopy during the experiment. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for poly-arginine peptides from various studies. Note that specific IC50 values for this compound are not widely available in the literature, and these values should be used as a general reference.
Table 1: Cytotoxicity of Poly-arginine Peptides in Different Cell Lines
| Peptide | Cell Line | Assay | Incubation Time (h) | Observed Cytotoxicity | Reference |
| Poly-arginine | A549 | Not specified | Not specified | 20% and 68% reduction in cell number at 30 µM and 100 µM, respectively. | [10] |
| Dodecanoyl-[R5] and Dodecanoyl-[R6] | CCRF-CEM | MTS | 24 | Approximately 20% toxicity at 25 µM. | [9][14] |
| Poly-arginine 5, 7, 9, and 11 | A549 | MTS | Not specified | Negligible cytotoxicity up to 1 mg/mL. | [15] |
Experimental Protocols
Below are detailed methodologies for common assays used to evaluate the cytotoxicity of this compound.
MTT Assay (Cell Viability)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Assay (Membrane Integrity)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Peptide Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the spontaneous release.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for assessing the cytotoxicity of Cys(Npys)-(D-Arg)9.
Caption: Decision tree for troubleshooting unexpected high cytotoxicity.
References
- 1. Cys(Npys)-(D-Arg)9 - 1 mg [eurogentec.com]
- 2. (Arg)9 peptide - RRRRRRRRR - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 3. Cys(Npys)-(Arg)9 - 1 mg, Unconjugated, 1680, 1 mg | Labscoop [labscoop.com]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cys(Npys)-(D-Arg)9_TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cys(Npys)-(D-Arg)9 Conjugation
Welcome to the technical support center for optimizing cargo conjugation to Cys(Npys)-(D-Arg)9. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve optimal conjugation ratios and successful delivery of their cargo molecules.
Frequently Asked Questions (FAQs)
Q1: What is Cys(Npys)-(D-Arg)9 and how does the conjugation chemistry work?
A1: Cys(Npys)-(D-Arg)9 is a cell-penetrating peptide (CPP) consisting of nine D-arginine residues and an N-terminal cysteine protected with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][][3] This Npys group makes the cysteine "activated," allowing it to selectively react with a free thiol (sulfhydryl) group on a cargo molecule (e.g., a protein, peptide, or oligonucleotide) via a thiol-disulfide exchange reaction. This reaction forms a stable disulfide bond between the CPP and the cargo, releasing 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.[3]
Q2: Why is the D-isoform of Arginine used in this peptide?
A2: The use of D-amino acids, such as D-Arginine, enhances the peptide's resistance to degradation by proteases, which are commonly found in biological systems. This increased stability leads to a longer half-life of the conjugate, allowing for more effective cellular uptake and cargo delivery.
Q3: What types of cargo can be conjugated to Cys(Npys)-(D-Arg)9?
A3: Any molecule that possesses or can be modified to possess a free thiol group (-SH) is a candidate for conjugation. This includes, but is not limited to:
-
Proteins or peptides with a native or engineered cysteine residue.
-
siRNA or oligonucleotides functionalized with a thiol linker.
-
Small molecule drugs modified with a thiol group.
Q4: How does the Cys(Npys)-(D-Arg)9-cargo conjugate enter cells?
A4: As a cell-penetrating peptide, the poly-arginine component facilitates cellular uptake.[4][5] The high positive charge from the guanidinium groups of the arginine residues interacts with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[6] This interaction is thought to trigger internalization through endocytosis, including macropinocytosis.[4][6]
Troubleshooting Guide
Q5: I am observing very low conjugation efficiency. What are the possible causes and solutions?
A5: Low conjugation efficiency is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Oxidized Thiol on Cargo | Pre-treat your cargo with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure the thiol group is free and reactive. Remove the TCEP before adding the Cys(Npys)-(D-Arg)9. |
| Incorrect pH of Reaction Buffer | The thiol-disulfide exchange is most efficient at a slightly basic pH (pH 7.5-8.5). Ensure your buffer is within this range. Avoid acidic conditions, which can protonate the thiol, reducing its nucleophilicity. |
| Suboptimal Molar Ratio | Increase the molar excess of Cys(Npys)-(D-Arg)9 relative to the cargo. Start with a 3:1 to 5:1 molar ratio of peptide to cargo and optimize from there. |
| Presence of Competing Thiols | Ensure that your reaction buffer does not contain other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that would compete with your cargo. |
| Peptide or Cargo Degradation | Confirm the integrity and concentration of your starting materials using analytical techniques like HPLC and Mass Spectrometry before starting the conjugation. |
Q6: My conjugate appears to be aggregating or precipitating out of solution. How can I fix this?
A6: Aggregation can occur due to the high positive charge of the (D-Arg)9 tail, especially when conjugated to a large or hydrophobic cargo.
-
Solution 1: Adjust Buffer Conditions: Try performing the conjugation in a buffer with higher ionic strength (e.g., increase NaCl concentration to 150-300 mM) to screen charge interactions.
-
Solution 2: Include Solubilizing Agents: Consider adding a small amount (1-5%) of a non-ionic surfactant or an organic co-solvent like DMSO to the reaction mixture.
-
Solution 3: Optimize Conjugation Ratio: A very high density of CPPs on a single cargo molecule can lead to aggregation. Try reducing the molar excess of Cys(Npys)-(D-Arg)9 during the reaction to achieve a lower conjugation ratio.
Q7: How can I confirm that the conjugation was successful and determine the conjugation ratio?
A7: Several methods can be used to analyze the reaction products.
| Analytical Method | Information Provided |
| SDS-PAGE | A simple way to visualize the formation of the conjugate. The conjugated product will show a band shift, appearing at a higher molecular weight than the unconjugated cargo. |
| UV-Vis Spectroscopy | The release of the Npys by-product, 3-nitro-2-thiopyridone, can be monitored at 343 nm. This allows for real-time tracking of the reaction progress and can be used to quantify the extent of conjugation. |
| Reverse-Phase HPLC | HPLC can be used to separate the unconjugated cargo, unconjugated peptide, and the final conjugate. The peak areas can be used to estimate the reaction yield and purity of the final product. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | This is the most definitive method. It provides the exact molecular weight of the conjugate, confirming the covalent linkage and allowing for the precise determination of the number of peptides conjugated per cargo molecule. |
Experimental Protocols
Protocol 1: General Conjugation of a Thiolated Cargo to Cys(Npys)-(D-Arg)9
-
Cargo Preparation:
-
If your cargo's thiol group may be oxidized, dissolve it in a degassed buffer (e.g., PBS, pH 7.4) containing 5-10 mM TCEP.
-
Incubate for 1 hour at room temperature.
-
Remove TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired reaction buffer (e.g., PBS, pH 8.0).
-
-
Peptide Preparation:
-
Dissolve Cys(Npys)-(D-Arg)9 in the reaction buffer to a known concentration (e.g., 1-2 mM). Confirm the concentration using the absorbance of the Npys group at 343 nm.
-
-
Conjugation Reaction:
-
Add the Cys(Npys)-(D-Arg)9 solution to the TCEP-free cargo solution. A typical starting molar ratio is 3:1 to 5:1 of peptide to cargo.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.
-
Monitor the reaction progress by measuring the absorbance of the released 3-nitro-2-thiopyridone at 343 nm.
-
-
Purification:
-
Purify the conjugate from excess peptide and unconjugated cargo using a suitable method based on the properties of the cargo. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for large cargo like proteins.
-
Ion-Exchange Chromatography (IEX): Can separate based on the charge differences between the cargo, peptide, and conjugate.
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution method suitable for purifying peptide and small molecule conjugates.
-
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using SDS-PAGE, analytical HPLC, and Mass Spectrometry.
-
Visualizations
Caption: Experimental workflow for conjugating a thiol-containing cargo to Cys(Npys)-(D-Arg)9.
Caption: Chemical reaction scheme for Cys(Npys)-(D-Arg)9 conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 5. Cell Penetrating Peptides in the Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Poly-Arginine Peptide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poly-arginine peptide conjugate aggregation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poly-arginine peptide conjugate aggregation?
A1: Aggregation of poly-arginine peptide conjugates is a multifaceted issue driven by a combination of intrinsic and extrinsic factors. The primary causes include:
-
Hydrophobic Interactions: Exposure of hydrophobic regions of the peptide or the conjugated molecule can lead to self-association to minimize contact with the aqueous solvent.[1][2]
-
Electrostatic Interactions: At a pH near the isoelectric point (pI) of the conjugate, the net charge is minimal, reducing electrostatic repulsion between molecules and promoting aggregation.[3][4][5]
-
Intermolecular Hydrogen Bonding: The formation of extensive hydrogen bond networks between peptide backbones can lead to the formation of ordered structures like β-sheets, which are prone to aggregation and can form amyloid fibrils.[3][6]
-
Environmental Stress: Factors such as elevated temperature, agitation, freeze-thaw cycles, and high conjugate concentration can all promote aggregation by increasing molecular collisions and favoring non-native conformations.[4][5]
-
"Like-Charge" Pairing: At high concentrations, the guanidinium groups of arginine residues can overcome electrostatic repulsion and form favorable "like-charge" pairs, contributing to aggregation, particularly on surfaces.[7]
Q2: How does L-arginine as an excipient help prevent aggregation?
A2: L-arginine is a widely used and effective excipient for preventing the aggregation of proteins and peptides, including poly-arginine conjugates.[1][8][9][10] Its mechanisms of action are thought to include:
-
Masking Hydrophobic Surfaces: Arginine can form molecular clusters that interact with and shield exposed hydrophobic patches on the conjugate, preventing hydrophobic-driven self-association.[1][2][9]
-
Inhibition of Protein-Protein Association: Arginine can slow down the rate of protein-protein association reactions, thereby reducing the kinetics of aggregation.[11]
-
Interaction with Charged Residues: The guanidinium group of free arginine can interact with charged amino acid side chains on the peptide, disrupting the formation of salt bridges that can mediate aggregation.[12]
Q3: What is the role of pH and buffer selection in preventing aggregation?
A3: The pH of the formulation is a critical parameter for controlling aggregation. By adjusting the pH to be significantly different from the conjugate's isoelectric point (pI), the net charge on the molecules is increased. This enhances electrostatic repulsion between molecules, which acts as a barrier to aggregation.[3][4][5] The choice of buffer is also important as different buffer species can have varying effects on peptide stability.
Q4: Can the choice of counter-ion for my poly-arginine peptide affect its stability?
A4: Yes, the counter-ion paired with the positively charged poly-arginine chain can significantly impact the conjugate's stability and aggregation propensity. Different counter-ions can influence the peptide's secondary structure and solubility.[12][13] For instance, studies on lyophilized formulations have shown that arginine hydrochloride and arginine lactobionate can provide excellent protein stability.[14][15] It is crucial to consider the counter-ion as part of the overall formulation development.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and formulation of poly-arginine peptide conjugates.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity upon reconstitution. | - High conjugate concentration.- pH is near the isoelectric point (pI).- Inappropriate buffer or salt concentration. | - Reconstitute at a lower concentration.- Adjust the pH of the reconstitution buffer to be at least 1-2 units away from the pI.- Screen different buffers and ionic strengths to optimize solubility.[3][4][5] |
| Increased aggregation over time during storage. | - Sub-optimal formulation (pH, excipients).- Storage temperature is too high.- Freeze-thaw cycles. | - Add stabilizing excipients such as L-arginine (50-500 mM), sucrose (5-10%), or an equimolar mixture of arginine and glutamate (50 mM).[14][16][17]- Store at recommended lower temperatures (e.g., 2-8°C or -80°C).- Aliquot the conjugate solution to minimize freeze-thaw cycles. |
| Loss of activity of the conjugate. | - Aggregation leading to non-functional species.- Chemical degradation (e.g., oxidation, deamidation). | - Characterize the extent of aggregation using techniques like SEC or DLS.- Optimize the formulation to prevent aggregation (see above).- Consider adding antioxidants (e.g., methionine) or using buffers that minimize chemical degradation. |
| Inconsistent results in cell-based assays. | - Presence of soluble aggregates affecting biological activity.- Aggregation induced by components of the cell culture media. | - Analyze the conjugate for the presence of soluble aggregates by SEC before use.- Pre-screen for compatibility of the conjugate formulation with the cell culture media. Consider a buffer exchange step if necessary. |
Section 3: Quantitative Data on Aggregation Prevention
The following tables summarize quantitative data on the effectiveness of different strategies to prevent peptide aggregation.
Table 1: Effect of L-Arginine Concentration on Protein Aggregation
| Model Protein | Aggregation Inducer | L-Arginine Concentration (mM) | Observation | Reference |
| Alcohol Dehydrogenase (ADH) | Heat | 1-10 | Concentration-dependent suppression of light scattering intensity. | [18] |
| Insulin | Dithiothreitol | 1-10 | Concentration-dependent suppression of light scattering intensity. | [18] |
| Reduced Denatured Lysozyme | Dilution | 50 - 400 | Time-dependent decrease in light scattering at 600 nm with increasing arginine concentration. | [16] |
| Aromatic-rich peptide (FFYTP) | High Concentration (Simulation) | 1000 | Significantly delays the onset of aggregation. |
Table 2: Influence of pH on Peptide Aggregation (Qualitative and Modeled)
| Peptide System | pH Condition | Effect on Aggregation | Reference |
| Amyloidogenic peptide KTVIIE (and variants) | Varied (acidic, neutral, basic) | Aggregation propensity is highly dependent on the pH due to changes in the protonation state of ionizable residues, affecting electrostatic interactions. | [5] |
| General Peptides | pH close to pI | Increased aggregation due to minimal net charge and reduced electrostatic repulsion. | [3][4] |
| General Peptides | pH far from pI | Decreased aggregation due to increased net charge and enhanced electrostatic repulsion. | [3][4] |
Table 3: Impact of Counter-Ions on the Stability of a Monoclonal Antibody in Lyophilized Arginine Formulations
| Arginine Salt | Cake Appearance | Protein Stability (Aggregation) | Reference |
| Arginine Hydrochloride | Collapsed | Best stability at low antibody concentration. | [14][15] |
| Arginine Succinate | Elegant | Good stability, second to hydrochloride. | [14][15] |
| Arginine Citrate | Amorphous, elegant | Lacked in protein stability. | [14][15] |
| Arginine Phosphate | Amorphous, elegant | Lacked in protein stability. | [14][15] |
| Arginine Lactobionate | Amorphous, elegant | Provided sufficient protein stability, comparable to sucrose. | [14][15] |
Section 4: Experimental Protocols
Detailed methodologies for key experiments to characterize and quantify aggregation are provided below.
Dynamic Light Scattering (DLS) for Aggregate Sizing
Objective: To determine the hydrodynamic radius (Rh) and size distribution of peptide conjugates in solution.
Methodology:
-
Sample Preparation:
-
Prepare the peptide conjugate solution in a suitable buffer at the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large particulates.
-
Ensure the final sample volume is sufficient for the cuvette (typically >20 µL).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Clean the cuvette thoroughly with filtered, deionized water and ethanol, then dry with filtered air.
-
-
Measurement:
-
Transfer the filtered sample into the clean cuvette.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Set the measurement parameters, including the number of acquisitions and duration.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software's autocorrelation function will analyze the intensity fluctuations to calculate the translational diffusion coefficient.
-
From this, the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.
-
The size distribution and polydispersity index (PDI) will indicate the homogeneity of the sample. An increase in Rh or PDI over time can indicate aggregation.
-
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the peptide conjugate based on their hydrodynamic size.[11]
Methodology:
-
System Preparation:
-
Select an SEC column with a pore size appropriate for the expected size range of the conjugate and its aggregates.
-
Equilibrate the column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the peptide conjugate in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and/or 280 nm (for aromatic residues).
-
-
Data Analysis:
-
Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates, monomer, and fragments by dividing the respective peak area by the total peak area.
-
Thioflavin T (ThT) Assay for Amyloid Fibril Detection
Objective: To detect the formation of amyloid-like β-sheet-rich fibrils using the fluorescent dye Thioflavin T (ThT).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water). Store protected from light.
-
Prepare the peptide conjugate samples under conditions that may induce fibril formation (e.g., incubation at 37°C with agitation).
-
-
Assay Procedure:
-
In a black 96-well plate, add a small volume of the peptide sample to each well (in triplicate).
-
Prepare a working solution of ThT (e.g., 10 µM in a suitable buffer).
-
Add the ThT working solution to each well containing the sample.
-
Include controls: buffer with ThT only (blank), and monomeric peptide with ThT.
-
-
Fluorescence Measurement:
-
Incubate the plate in the dark for a few minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[1]
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
A significant increase in fluorescence intensity compared to the monomeric control indicates the presence of amyloid-like fibrils.
-
Section 5: Visualizations
Logical Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for addressing peptide aggregation.
Mechanism of Arginine as an Aggregation Inhibitor
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 10. Optimization of Polyarginine-Conjugated PEG Lipid Grafted Proliposome Formulation for Enhanced Cellular Association of a Protein Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Arginine and Counter-Ions: Antibody Stability during Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 18. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Npys-Cysteine in Fmoc Synthesis
Welcome to the technical support center for Npys-cysteine in Fmoc solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing Npys-protected cysteine residues using Fmoc chemistry.
Issue 1: Premature Loss of the Npys Protecting Group
Q1: I am observing a gradual loss of mass corresponding to the Npys group during my Fmoc-SPPS cycles. What is the cause?
A1: The 3-nitro-2-pyridylsulfenyl (Npys) protecting group is inherently unstable under the basic conditions required for Fmoc group removal.[1][2][3] The repeated treatments with piperidine during the synthesis cycles will lead to the cleavage of the Npys group from the cysteine thiol. One study reported as much as 81% decomposition of the Npys group after a 10-minute treatment with 50% piperidine in DCM.[3] This instability makes the direct use of Fmoc-Cys(Npys)-OH throughout a standard Fmoc-SPPS protocol challenging.
Recommended Solutions:
-
Late Introduction of Cys(Npys): If the Npys-cysteine is at or near the N-terminus, consider introducing it in the final coupling steps to minimize its exposure to piperidine.
-
Use of Boc-Cys(Npys)-OH: For N-terminal placement, using Boc-Cys(Npys)-OH for the final coupling is a common and effective strategy to avoid exposure to piperidine altogether.[1]
-
Post-Synthetic Npys Introduction: Synthesize the peptide with a different, more stable cysteine protecting group (e.g., Trityl (Trt) or t-Butyl (tBu)) and introduce the Npys group after the peptide has been cleaved from the resin.[1] This is a robust method for ensuring the integrity of the Npys group.
-
On-Resin Npys Formation: An alternative advanced method involves the on-resin conversion of a different protecting group, such as S-tert-butylthio (StBu), to Cys(Npys) immediately before cleavage.[4]
Issue 2: Side Reactions Involving Cysteine
Q2: I am observing unexpected side products in my final peptide, particularly when a cysteine residue is at the C-terminus. What are these side reactions?
A2: Cysteine residues, especially when located at the C-terminus and attached to Wang-type resins, are prone to several side reactions during Fmoc-SPPS.[1][5]
-
Racemization: The α-carbon of cysteine is susceptible to epimerization during activation for coupling, particularly with base-mediated methods like HBTU/DIPEA.[1][5]
-
β-Elimination and Piperidinylalanine Formation: Under the basic conditions of Fmoc deprotection, the protected sulfhydryl group can be eliminated to form a dehydroalanine intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass shift of +51 Da.[5][6]
Recommended Solutions:
-
Choice of Resin: For peptides with C-terminal cysteine, using a 2-chlorotrityl resin is highly recommended as its steric bulk and acid-labile linkage minimize both racemization and β-elimination side reactions.[1][5]
-
Coupling Reagents: To minimize racemization, use coupling conditions that are acidic or neutral, such as those employing diisopropylcarbodiimide (DIC) with HOBt or Oxyma.[1]
-
Alternative Protecting Groups: The choice of the cysteine side-chain protecting group can influence the extent of side reactions. For C-terminal cysteines, Trt is often preferred over Acm to reduce β-elimination.[7]
Issue 3: Inefficient Disulfide Bond Formation
Q3: I am attempting to form an asymmetric disulfide bond with my Npys-activated peptide, but the reaction is slow or incomplete.
A3: The Npys group activates the cysteine thiol for disulfide bond formation with another free thiol over a wide pH range.[1] However, several factors can affect the efficiency of this reaction.
-
pH of the Reaction: The reactivity of pyridyl disulfides is enhanced at acidic pH due to the protonation of the pyridine nitrogen, which further polarizes the disulfide bond.[8]
-
Steric Hindrance: The local environment around the Npys-cysteine and the incoming thiol can sterically hinder the reaction.
-
Oxidation of the Free Thiol: The free thiol partner in the reaction can undergo oxidative side reactions, such as forming a symmetric disulfide, reducing the amount available to react with the Npys-activated peptide.
Recommended Solutions:
-
Optimize pH: While the reaction proceeds over a wide pH range, a slightly acidic pH (e.g., 4.5-6.5) can improve the reaction rate.
-
Use of a Reducing Agent: Include a mild reducing agent like TCEP in the reaction buffer for native chemical ligation to ensure the partner cysteine remains in its reduced thiol form.
-
Degas Buffers: To prevent oxidation of the free thiol, thoroughly degas all buffers before use.
Workflow for Npys-Cysteine Peptide Synthesis
The following diagram illustrates the decision-making process for incorporating Npys-cysteine into a peptide sequence.
Caption: Decision workflow for incorporating Npys-cysteine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of using Npys-cysteine? A: The Npys group is a thiol-activating group, making it exceptionally useful for the regioselective formation of asymmetric disulfide bonds.[1] This is crucial for applications like peptide-protein conjugation, creating heterodimeric peptides, and on-resin disulfide bond formation.[1][9]
Q: Is Fmoc-Cys(Npys)-OH compatible with standard Fmoc-SPPS? A: No, it is generally considered incompatible.[2][3][4] The Npys group is labile to the piperidine solutions used for Fmoc deprotection, leading to its premature removal during the synthesis.[1][3]
Q: What are the recommended storage conditions for Fmoc-Cys(Npys)-OH? A: Commercial suppliers recommend storing Fmoc-Cys(Npys)-OH at room temperature or between 10°C and 25°C in a well-closed container.[10][11]
Q: What cleavage cocktail should I use for a peptide synthesized with Fmoc-Cys(Trt)-OH that will be later modified with Npys? A: A standard cleavage cocktail for cysteine-containing peptides is recommended to ensure the thiol remains reduced. A common formulation is TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).[12] The 1,2-ethanedithiol (EDT) is a crucial scavenger that prevents oxidation of the cysteine's sulfhydryl group.[12]
Q: Can I introduce the Npys group while the peptide is still on the resin? A: Yes, on-resin strategies exist. For example, a peptide can be synthesized with Fmoc-Cys(StBu)-OH. The StBu group can be selectively removed on-resin and the resulting free thiol can then be reacted with a Npys-donating reagent like 2,2'-dithiobis(5-nitropyridine) (DTNP) to form the Cys(Npys) residue before cleavage.[4]
Quantitative Data Summary
The stability of the Npys group is a critical factor in its application. The following table summarizes the available quantitative data on its lability.
| Condition | Npys Group Decomposition | Reference |
| 50% Piperidine in DCM for 10 minutes | 81% | [3] |
| Standard Fmoc deprotection (piperidine) | Unstable | [1] |
| "High" HF acidolysis | Stable | [2][3] |
| "Low-High" HF acidolysis | Significant deprotection | [2][3] |
| TFA-based cleavage | Stable (if no thiol scavengers) | [1] |
Experimental Protocols
Protocol 1: Post-Synthetic Npys Introduction onto a Cleaved Peptide
This protocol describes the introduction of the Npys group onto a peptide containing a free cysteine thiol after cleavage and deprotection.
Workflow Diagram:
Caption: Workflow for post-synthetic introduction of the Npys group.
Methodology:
-
Peptide Synthesis and Cleavage:
-
Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols, incorporating cysteine as Fmoc-Cys(Trt)-OH.
-
After completion of the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail containing scavengers appropriate for cysteine, such as Reagent K (TFA/phenol/water/thioanisole/EDT) or a simpler mixture of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).[12][13]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize to obtain a dry powder.
-
-
Npys Activation Reaction:
-
Dissolve the lyophilized crude peptide containing the free cysteine thiol in a suitable aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5-6). The peptide concentration should typically be in the range of 1-2 mg/mL.
-
Prepare a stock solution of 2,2'-dithiobis(5-nitropyridine) (DTNP) in a compatible organic solvent like acetonitrile or DMF.
-
Add 5 equivalents of the DTNP solution to the stirring peptide solution.[1]
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC or LC-MS. The reaction is often accompanied by the formation of a yellow color from the released 3-nitro-2-thiopyridone.
-
-
Purification:
-
Once the reaction is complete, acidify the mixture with a small amount of TFA.
-
Purify the Npys-protected peptide directly by preparative RP-HPLC using a standard water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
-
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Fmoc-Cys(NPys)-OH | 159700-51-3 | FF111428 | Biosynth [biosynth.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
How to reduce nonspecific binding of arginine-rich CPPs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with arginine-rich cell-penetrating peptides (CPPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of nonspecific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What causes the nonspecific binding of arginine-rich CPPs?
Arginine-rich CPPs are highly cationic, leading to strong electrostatic interactions with negatively charged components on cell surfaces, such as heparan sulfate proteoglycans and phospholipids. This charge-based interaction is a primary driver of their cell-penetrating ability but also the main cause of their nonspecific binding to various cells and serum proteins.[1] This can result in off-target effects and reduced bioavailability for the intended target cells.
Q2: How does nonspecific binding affect my in vitro and in vivo experiments?
In in vitro studies, nonspecific binding can lead to high background signals, making it difficult to distinguish between specific uptake by target cells and general binding to all cells. This can interfere with assays that rely on measuring the intracellular concentration of the CPP or its cargo. In in vivo applications, nonspecific binding to serum proteins can lead to rapid clearance of the CPP-cargo complex from circulation, reducing its half-life and accumulation at the target site.[2] Furthermore, widespread distribution to nontarget tissues can cause systemic toxicity.
Q3: What are the main strategies to reduce the nonspecific binding of arginine-rich CPPs?
The three primary strategies to mitigate nonspecific binding are:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the CPP. The neutral, hydrophilic PEG chains create a steric shield that masks the positive charges of the arginine residues, reducing electrostatic interactions.
-
Charge Masking (Activatable CPPs): Modifying the CPP with a removable masking group that neutralizes its positive charge. This "activatable" CPP remains inert until it encounters a specific trigger in the target microenvironment (e.g., low pH or specific enzymes), which removes the mask and restores the CPP's cell-penetrating ability.[3][4][5]
-
Co-administration of Masking Agents: Introducing a separate agent that reversibly binds to the CPP, neutralizing its charge during systemic circulation.
Troubleshooting Guides
Issue: High background signal in cell-based assays.
-
Possible Cause: Nonspecific binding of the arginine-rich CPP to the cell surface of both target and non-target cells.
-
Troubleshooting Steps:
-
Optimize CPP Concentration: Determine the lowest effective concentration of your CPP that still provides sufficient delivery to target cells.
-
Reduce Incubation Time: Shorter incubation times can minimize the extent of nonspecific binding.
-
Implement a Washing Protocol: After incubation, wash the cells thoroughly with a high-salt buffer (e.g., PBS with 150-300 mM NaCl) to disrupt electrostatic interactions and remove nonspecifically bound CPPs.
-
Consider a Modification Strategy: If the above steps are insufficient, consider modifying your CPP using PEGylation or a charge-masking approach.
-
Issue: Low accumulation of CPP-cargo in the target tissue in vivo.
-
Possible Cause: Rapid clearance from circulation due to nonspecific binding to serum proteins and uptake by nontarget tissues.
-
Troubleshooting Steps:
-
PEGylate your CPP: PEGylation can significantly increase the circulation half-life of CPPs by reducing their interaction with serum proteins and the reticuloendothelial system.
-
Design an Activatable CPP: Engineer your CPP to be activated only at the target site. For example, use a linker that is cleaved by an enzyme specifically overexpressed in the target tissue (e.g., matrix metalloproteinases in tumors).[2][3]
-
Co-administer a Masking Agent: Experiment with the co-administration of polyanionic molecules, such as low-molecular-weight heparin, to transiently mask the CPP's charge in circulation.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies in reducing nonspecific binding and improving target specificity.
Table 1: Reduction of Nonspecific Binding and Enhancement of Specific Uptake
| Strategy | System | Metric | Result | Reference |
| PEGylation | PEG-modified hydrogel for immunoassays | Nonspecific Binding | 10-fold decrease | |
| Specific Binding | 6-fold increase | |||
| Charge Masking (Activatable CPP) | MMP-2 cleavable ACPP in HT-1080 cells | Cellular Uptake (Intact vs. Cleaved) | 18-fold increase after activation | [2][3] |
| MMP-2/9 cleavable construct for PET/SPECT | Tumor Accumulation (Activatable vs. Non-activatable) | 6-fold increase | ||
| Cysteine-removable PEG on TAT-liposomes | Tumor Uptake (vs. control) | 56% increase | ||
| Cellular Uptake (vs. controls) | 130% increase |
Experimental Protocols
Protocol 1: PEGylation of Arginine-Rich Peptides
This protocol is a general guideline for the PEGylation of arginine-rich peptides using mPEG-tosylate.
Materials:
-
Arginine-rich CPP
-
mPEG-tosylate (e.g., 0.35 kDa, 1 kDa, or 2 kDa)
-
Toluene
-
Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
100 mM Phosphate buffer (pH 7.4)
-
HPLC system for analysis and purification
Procedure:
-
Synthesis of mPEG-tosylate: a. Dissolve mPEG in a 2:1 mixture of toluene and DCM. b. Add p-toluenesulfonyl chloride and triethylamine to the solution. c. Stir the mixture for 6 hours at room temperature. d. Add a second portion of p-toluenesulfonyl chloride and continue stirring. e. Purify the mPEG-tosylate product.
-
PEGylation of the CPP: a. Dissolve the arginine-rich CPP in 100 mM phosphate buffer (pH 7.4). b. Prepare a stock solution of the synthesized mPEG-tosylate in the same buffer. c. Add the mPEG-tosylate solution to the CPP solution (a typical molar ratio is 4:1 of PEG reagent to arginine residues). d. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.
-
Purification: a. Once the reaction is complete, purify the PEGylated CPP conjugate using preparative HPLC.
-
Analysis and De-PEGylation (Optional): a. Characterize the purified conjugate using mass spectrometry. b. To study the release of the PEG group, incubate the conjugate in a buffer at the desired pH (e.g., pH 7.4 for physiological conditions or lower pH to mimic the endosomal environment) or in a serum-containing medium. c. Monitor the de-PEGylation process by HPLC. For serum samples, a protein removal step (e.g., acetonitrile precipitation) is required before HPLC analysis.
Protocol 2: Synthesis of a pH-Activatable CPP
This protocol describes the design and synthesis of a histidine-rich, pH-activatable CPP.
Materials:
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Synthesis: a. Swell the Rink Amide resin in DMF. b. Perform solid-phase peptide synthesis using a standard Fmoc/tBu strategy. For a pH-sensitive CPP, incorporate multiple histidine residues into the peptide sequence (e.g., LHHLLHHLHHLLHH-NH2). c. For each coupling cycle, deprotect the Fmoc group with piperidine in DMF. d. Couple the next Fmoc-amino acid using HBTU and DIPEA in DMF.
-
Cleavage and Deprotection: a. After the final coupling and deprotection steps, wash the resin with DMF and DCM. b. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Purification: a. Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet. b. Dissolve the crude peptide in a water/acetonitrile mixture and purify it by preparative reverse-phase HPLC.
-
Characterization and pH-dependent Activity Assay: a. Confirm the identity of the purified peptide by mass spectrometry. b. To assess the pH-dependent activity, label the peptide with a fluorescent dye (e.g., FITC). c. Incubate cells with the fluorescently labeled peptide at different pH values (e.g., pH 7.4 and pH 6.0). d. Quantify cellular uptake using flow cytometry or visualize it with fluorescence microscopy to confirm the pH-activatable cell penetration.
Visualizations
Workflow for Reducing Nonspecific CPP Binding
Caption: Workflow for the modification and evaluation of arginine-rich CPPs to reduce nonspecific binding.
Signaling Pathway of Activatable CPP Uptake
Caption: Mechanism of targeted cell uptake by an enzyme-activatable CPP.
References
- 1. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activatable cell-penetrating peptides: 15 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor imaging by means of proteolytic activation of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Endosomal Escape of (D-Arg)9-Delivered Cargo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the endosomal escape of cargo delivered by the cell-penetrating peptide (D-Arg)9.
Frequently Asked Questions (FAQs)
Q1: Why is my (D-Arg)9-delivered cargo showing a punctate distribution inside cells?
A punctate, or spotted, fluorescence pattern within cells typically indicates that the cargo is trapped within endosomes.[1] While (D-Arg)9 facilitates efficient cellular uptake, the subsequent escape of the cargo from endosomes into the cytoplasm can be a significant bottleneck.[2][3] The endosomolytic activity of many cell-penetrating peptides (CPPs), including polyarginine peptides, is often inefficient on its own.[1]
Q2: What are the primary mechanisms of cellular uptake for (D-Arg)9 and its cargo?
(D-Arg)9-cargo complexes primarily enter cells through endocytosis.[2][4] Specific pathways involved can include macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis.[5][6] The uptake is an energy-dependent process. Direct penetration of the plasma membrane has also been proposed, but for larger cargo, endocytosis is the predominant route.[7]
Q3: How can I enhance the endosomal escape of my (D-Arg)9-delivered cargo?
Several strategies can be employed to improve endosomal escape:
-
Co-administration with Endosomolytic Agents: Chemicals like chloroquine can be used to disrupt endosomal acidification and promote cargo release.[5]
-
Inclusion of Fusogenic Peptides: Peptides that change conformation in the acidic environment of the endosome can destabilize the endosomal membrane. Examples include peptides derived from viral fusion proteins.
-
pH-Sensitive Linkers: Incorporating linkers between the (D-Arg)9 peptide and the cargo that cleave at the low pH of the endosome can facilitate cargo release.
-
Photochemical Internalization (PCI): This technique involves a photosensitizer that, upon light activation, generates reactive oxygen species that rupture endosomal membranes.
Q4: What is the optimal length of the polyarginine chain for efficient delivery?
The transfection efficiency of polyarginine peptides is dependent on their molecular weight.[8][9][10] While longer chains can enhance gene expression, they may also increase cytotoxicity.[8][9][10] Studies have shown that polyarginine 7 can be significantly more effective than other lengths under certain conditions, suggesting a balance between cell penetration ability and transfection efficiency.[8][9][10]
Q5: How does the cargo itself affect endosomal escape?
The properties of the cargo, such as its size, charge, and hydrophobicity, can influence the efficiency of CPP-mediated delivery and subsequent endosomal escape. The cargo can interact with the CPP and affect its ability to interact with the endosomal membrane.
Troubleshooting Guides
Problem 1: Low Cytosolic Delivery of (D-Arg)9-Cargo
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Endosomal Escape | 1. Co-treat with Chloroquine: Add chloroquine to the cell culture medium during incubation with the (D-Arg)9-cargo complex to inhibit endosomal acidification. 2. Incorporate a pH-responsive element: Synthesize a construct that includes a fusogenic peptide or a pH-sensitive linker. |
| Degradation of Cargo in Lysosomes | 1. Use Lysosomal Inhibitors: Treat cells with inhibitors of lysosomal proteases, such as leupeptin or E-64. 2. Shorten Incubation Time: Reduce the incubation time to minimize the trafficking of the cargo to lysosomes. |
| Low Cellular Uptake | 1. Optimize (D-Arg)9-Cargo Ratio: Perform a dose-response experiment to find the optimal molar ratio of (D-Arg)9 to cargo for complex formation and cellular uptake. 2. Check for Serum Interference: Serum proteins can interact with the complexes and inhibit uptake. Try performing the experiment in serum-free media for the initial incubation period. |
| Cytotoxicity | 1. Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed low delivery is not due to cell death. 2. Reduce Concentration: Lower the concentration of the (D-Arg)9-cargo complex. |
Problem 2: High Variability in Experimental Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Complex Formation | 1. Standardize Complexation Protocol: Ensure consistent mixing order, incubation time, and temperature for the formation of (D-Arg)9-cargo complexes. 2. Characterize Complexes: Use techniques like dynamic light scattering (DLS) to check the size and homogeneity of the complexes before each experiment. |
| Cell Culture Conditions | 1. Maintain Consistent Cell Density: Seed cells at a consistent density for all experiments, as confluency can affect uptake efficiency. 2. Use Low Passage Number Cells: High passage numbers can lead to changes in cell behavior and uptake characteristics. |
| Pipetting Inaccuracies | 1. Use Master Mixes: Prepare master mixes for transfection reagents and cell treatments to minimize pipetting errors between wells and plates.[11] |
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of (D-Arg)9 and related strategies for intracellular delivery and endosomal escape.
Table 1: Transfection Efficiency of Polyarginine Peptides
| Polyarginine Length | N/P Ratio | CaCl2 (mM) | Transfection Efficiency (Relative Light Units/mg protein) | Cell Line | Reference |
| Arg5 | 20 | 100 | ~1.0 x 10^7 | A549 | [10] |
| Arg7 | 20 | 100 | ~2.5 x 10^7 | A549 | [10] |
| Arg9 | 20 | 100 | ~1.5 x 10^7 | A549 | [10] |
| Arg11 | 20 | 100 | ~1.2 x 10^7 | A549 | [10] |
Table 2: Effect of Surface Functionalization on Endosomal Escape
| Nanogel Functionalization | % GFP-Positive Cells (Endosomal Escape) | Fold Increase vs. Unfunctionalized | Cell Line | Reference |
| Unfunctionalized | ~1% | 1 | HEKs1-10 | [12] |
| Tri-arginine (R3) | ~3-6% | 3-6 | HEKs1-10 | [12] |
Experimental Protocols
Calcein Release Assay for Measuring Endosomal Escape
This assay measures the release of the fluorescent dye calcein from endosomes into the cytosol upon membrane disruption.
Materials:
-
Calcein AM
-
(D-Arg)9-cargo complex
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with PBS.
-
Load the cells with Calcein AM (typically 1-5 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells thoroughly with PBS to remove extracellular Calcein AM.
-
Add the (D-Arg)9-cargo complexes at the desired concentrations to the cells in fresh culture medium.
-
Incubate for the desired time period (e.g., 4 hours).
-
Measure the fluorescence intensity of calcein in the cytosol using a fluorescence microplate reader (Ex/Em ~490/525 nm) or by flow cytometry. An increase in diffuse cytosolic fluorescence indicates endosomal escape.[13]
Troubleshooting:
-
High Background Fluorescence: Ensure thorough washing after Calcein AM loading. Check for autofluorescence from the media or the plate itself.[14]
-
Low Signal: Optimize Calcein AM loading concentration and incubation time. Ensure cells are healthy and at an appropriate density.
-
Inconsistent Results: Use a positive control for endosomal disruption (e.g., a known lytic peptide or agent). Ensure consistent cell seeding and treatment application.
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This is a highly sensitive assay to quantify the amount of cargo that has escaped into the cytosol.[15]
Materials:
-
Cells stably expressing the large fragment of luciferase (LgBiT) in the cytosol.
-
Cargo labeled with the small, high-affinity peptide fragment of luciferase (HiBiT).
-
(D-Arg)9 peptide.
-
Luciferase substrate (e.g., furimazine).
-
Luminometer.
Protocol:
-
Seed the LgBiT-expressing cells in a white-walled, 96-well plate.
-
Prepare the (D-Arg)9-HiBiT-cargo complexes.
-
Add the complexes to the cells and incubate for the desired time (e.g., 4 hours).
-
Wash the cells to remove excess complexes.
-
Add the luciferase substrate to the cells.
-
Immediately measure the luminescence using a luminometer. The light signal is proportional to the amount of HiBiT-cargo that has escaped the endosomes and reconstituted the active luciferase with LgBiT in the cytosol.
Troubleshooting:
-
No or Low Signal: Confirm the expression and activity of LgBiT in your cell line. Verify the successful labeling of your cargo with HiBiT. Optimize transfection/transduction conditions.[11][16]
-
High Background Signal: This may be due to spontaneous complementation of the luciferase fragments. Optimize the linker between the cargo and HiBiT. Include appropriate negative controls (e.g., cells without HiBiT-cargo).[15]
-
Signal Saturation: If the signal is too high, you may be using too much of the (D-Arg)9-HiBiT-cargo complex. Perform a titration to find the optimal concentration.[11]
Visualizations
Caption: Cellular uptake and endosomal trafficking of (D-Arg)9-cargo complexes.
Caption: General experimental workflow for assessing endosomal escape.
Caption: Troubleshooting logic for low cytosolic delivery of (D-Arg)9-cargo.
References
- 1. reddit.com [reddit.com]
- 2. Highly efficient delivery of functional cargoes by the synergistic effect of GAG binding motifs and cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Real-Time Imaging of Endocytosis and Intracellular Trafficking of Semiconducting Polymer Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Poor Solubility of Peptide-TFA Salts
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor solubility of peptide-trifluoroacetate (TFA) salts. The following frequently asked questions (FAQs) and troubleshooting protocols are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic peptide, supplied as a TFA salt, not dissolving?
A1: Several factors can contribute to the poor solubility of peptide-TFA salts:
-
Amino Acid Composition: The intrinsic properties of the amino acids in your peptide sequence are a primary determinant of solubility. Peptides with a high proportion of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) are more likely to be insoluble in aqueous solutions.[1][2][3]
-
Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can lead to aggregation and reduced solubility.[1]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge. The pH of the solvent significantly impacts the charge state of acidic and basic amino acid side chains and the N- and C-termini, thereby affecting solubility.[1][3][4]
-
Presence of TFA Counterions: Trifluoroacetic acid is a remnant of the solid-phase peptide synthesis and purification process.[5][6] TFA can form tight ion pairs with positively charged residues (like Lysine and Arginine) and the N-terminus, which may alter the peptide's conformation, promote aggregation, and reduce solubility in aqueous buffers.[5][7]
Q2: How can I predict the best solvent for my peptide?
A2: A good starting point is to determine the net charge of your peptide at a neutral pH. This will classify it as acidic, basic, or neutral, guiding your initial solvent choice.
Step 1: Assign Charge Values to Amino Acid Residues
-
Acidic Residues (-1): Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group (-COOH).
-
Basic Residues (+1): Arginine (R), Lysine (K), and the N-terminal amino group (-NH2). Histidine (H) is typically considered +1 at pH < 6 and neutral at pH > 6.[8]
Step 2: Calculate the Overall Net Charge Sum the charges of all residues at a neutral pH (around 7).
| Peptide Type | Net Charge Calculation | Recommended Initial Solvent |
| Acidic | Net Charge < 0 | Deionized water. If insoluble, try a basic buffer (e.g., 0.1M ammonium bicarbonate) or add a small amount of dilute ammonium hydroxide.[9] |
| Basic | Net Charge > 0 | Deionized water. If insoluble, try an acidic solvent (e.g., 10% acetic acid).[1][2][8] |
| Neutral/Hydrophobic | Net Charge ≈ 0 or >50% hydrophobic residues | A small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dropwise addition of an aqueous buffer.[2][4] |
Q3: What should I do if my peptide is still insoluble after trying the recommended initial solvent?
A3: If initial attempts fail, a systematic troubleshooting approach is necessary. This involves trying different solvents and techniques, starting with the least harsh methods.
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[1][4]
-
Gentle Heating: Warming the solution slightly (e.g., to <40°C) can increase solubility, but be cautious as excessive heat can degrade the peptide.[4][10]
-
Use of Co-solvents: For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO or DMF and then slowly diluting with your aqueous buffer can be effective.[1] Note that DMSO can oxidize peptides containing Cysteine or Methionine.[1]
-
Chaotropic Agents: For peptides that are prone to aggregation via hydrogen bonding, using a denaturant like 6M guanidine hydrochloride or 8M urea can be effective. These agents disrupt the non-covalent interactions that lead to aggregation.[4][11]
Q4: Can the TFA counterion itself be the problem, and should I remove it?
A4: Yes, the TFA counterion can be a significant contributor to poor solubility and can also interfere with biological assays.[5][12] TFA is cytotoxic at certain concentrations and can alter peptide secondary structure.[5][12] For many applications, especially cell-based assays or in vivo studies, it is highly recommended to exchange the TFA for a more biocompatible counterion like acetate or hydrochloride (HCl).[12][13]
Troubleshooting Workflows and Protocols
General Troubleshooting Workflow for Poorly Soluble Peptides
This workflow provides a step-by-step guide to solubilizing a challenging peptide-TFA salt.
Caption: A decision-making workflow for troubleshooting peptide-TFA salt solubility.
The Impact of TFA on Peptide Solubility and the Rationale for Removal
TFA counterions can interfere with a peptide's natural folding and solubility by forming strong ion pairs with charged groups, potentially leading to aggregation. Removing TFA and replacing it with a more biocompatible counterion like acetate or HCl can restore the peptide's native properties.
Caption: Impact of TFA on peptide structure and the benefit of counter-ion exchange.
Experimental Protocols
Protocol 1: General Peptide Solubility Test
It is always advisable to test the solubility on a small amount of peptide before dissolving the entire sample.[10]
-
Aliquot: Weigh out a small, accurately known amount of the lyophilized peptide (e.g., 1 mg).
-
Initial Solvent: Based on the peptide's net charge (see table above), add a calculated volume of the recommended solvent to achieve a desired concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex or sonicate the sample for a few minutes.
-
Observation: Visually inspect the solution for any undissolved particulate matter. If it is not fully dissolved, proceed with the troubleshooting workflow.
-
Recovery: If the chosen solvent is ineffective, the peptide can often be recovered by re-lyophilizing the sample to remove the volatile solvent.[10]
Protocol 2: Counter-ion Exchange from TFA to HCl via Lyophilization
This is a widely used method to replace TFA with hydrochloride counterions.[7][13]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[7]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][13] An insufficient concentration may result in an incomplete exchange, while too high a concentration could modify the peptide.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7][13]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[7]
-
Lyophilization: Lyophilize the sample overnight until all the liquid has sublimated.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two to three times.[7][14]
-
Final Step: After the final lyophilization, the peptide is ready to be dissolved in the desired buffer for your experiment.
Counter-ion Exchange Workflow (TFA to HCl)
Caption: A schematic of the TFA to HCl counter-ion exchange process via lyophilization.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. lifetein.com [lifetein.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biocat.com [biocat.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. genscript.com [genscript.com]
- 13. lifetein.com [lifetein.com]
- 14. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]
Technical Support Center: The Impact of Peptide Length on (D-Arg)n Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of (D-Arg)n peptide cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between the length of a (D-Arg)n peptide and its cytotoxicity?
Generally, the cytotoxicity of poly-D-arginine peptides tends to increase with the number of arginine residues. Shorter peptides, for instance, those with 5, 7, 9, or 11 D-arginine residues, have been reported to show negligible cytotoxicity even at high concentrations.[1] However, other studies have demonstrated a clear length-dependent toxicity. It is crucial to experimentally determine the cytotoxic profile for the specific peptide length and cell line used in your research.
Q2: What are the common assays used to measure (D-Arg)n cytotoxicity?
The most common assays to quantify the cytotoxicity of (D-Arg)n peptides are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay: This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the cell culture medium upon cell membrane damage or lysis. An increase in LDH activity in the supernatant is indicative of increased cytotoxicity.
Q3: What are the potential mechanisms behind (D-Arg)n induced cytotoxicity?
The primary mechanism of (D-Arg)n cytotoxicity is believed to be the disruption of the cell membrane. The cationic nature of the poly-arginine chain interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and increased permeability. This can ultimately lead to cell lysis. Additionally, for some cell types, poly-arginine peptides have been shown to induce apoptosis through specific signaling pathways.
Q4: Can (D-Arg)n peptides interfere with cytotoxicity assays?
Yes, the cationic nature of (D-Arg)n peptides can potentially interfere with certain assay components. For example, they might interact with negatively charged assay reagents or dyes, leading to inaccurate readings. It is essential to include proper controls to account for any such interference. For instance, running a control with the peptide in cell-free medium can help identify any direct interaction with assay reagents.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity data between experiments.
-
Possible Cause: Inconsistent peptide quality or storage.
-
Solution: Ensure that the (D-Arg)n peptides are of high purity and are stored correctly, typically lyophilized at -20°C or lower. Avoid repeated freeze-thaw cycles. Trifluoroacetate (TFA) counter-ions from peptide synthesis can also interfere with cellular assays, so consider using TFA-free peptides or performing a salt exchange.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well of the microplate. Use a cell counter for accurate cell quantification.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process.
-
Issue 2: No dose-dependent cytotoxicity observed where one is expected.
-
Possible Cause: The range of peptide concentrations is not appropriate.
-
Solution: Test a wider range of (D-Arg)n concentrations, including both lower and higher concentrations than initially planned.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the incubation time of the cells with the peptides. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint.
-
-
Possible Cause: The peptide has low intrinsic cytotoxicity for the chosen cell line.
-
Solution: Consider using a different, potentially more sensitive, cell line to evaluate the peptide's cytotoxic potential.
-
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause: Interference of the (D-Arg)n peptide with the assay reagents.
-
Solution: Include a control group with the peptide in cell-free medium to measure any direct effect on the assay reagents. Subtract this background reading from the experimental values.
-
-
Possible Cause: Phenol red in the culture medium is interfering with the colorimetric readout.
-
Solution: Use phenol red-free medium for the duration of the assay, if compatible with your cells.
-
Quantitative Data
The cytotoxicity of poly-arginine peptides is highly dependent on the peptide length, concentration, and the cell line being tested. The following table summarizes representative data from a study investigating the effect of poly-L-arginine length on cell viability. While this data is for the L-isomer, it provides a general indication of the length-dependent trend. It is crucial to generate your own data for your specific (D-Arg)n peptides.
| Peptide | Concentration (µg/mL) | Cell Line | Assay | % Cell Viability |
| Poly-L-arginine (5 aa) | up to 1000 | A549 | MTS | >95%[1] |
| Poly-L-arginine (7 aa) | up to 1000 | A549 | MTS | >95%[1] |
| Poly-L-arginine (9 aa) | up to 1000 | A549 | MTS | >95%[1] |
| Poly-L-arginine (11 aa) | up to 1000 | A549 | MTS | >95%[1] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the (D-Arg)n peptides in serum-free cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Peptide Treatment: Treat the cells with serial dilutions of (D-Arg)n peptides as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Visualizations
Signaling Pathway for Poly-L-Arginine Induced Apoptosis
Caption: Poly-L-arginine induced apoptosis signaling pathway.[2][3][4][5]
Experimental Workflow for (D-Arg)n Cytotoxicity Testing
Caption: General experimental workflow for assessing (D-Arg)n cytotoxicity.
References
- 1. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Poly-L-Arginine Induces Apoptosis of NCI-H292 Cells via ERK1/2 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 3. Poly-L-Arginine Induces Apoptosis of NCI-H292 Cells via ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-L-Arginine Induces Apoptosis of NCI-H292 Cells via ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing instability of disulfide linkage in reducing environments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on troubleshooting and addressing the instability of disulfide linkages in reducing environments, a common challenge in bioconjugation and protein therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of disulfide bond reduction in my experiments?
Disulfide bonds can be susceptible to reduction in the presence of various reducing agents. Common sources of reduction include:
-
Exogenous Reducing Agents: Thiol-based reagents like dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) are frequently used in laboratory protocols to intentionally cleave disulfide bonds.[1][2][3]
-
Cellular Reducing Environment: In in vivo or cell-based assays, the intracellular environment is highly reducing due to the presence of molecules like glutathione (GSH) and the thioredoxin system.[4][5][6] This can lead to the cleavage of disulfide linkers in bioconjugates such as antibody-drug conjugates (ADCs) after internalization into the cell.[]
-
Process-Related Reduction: During bioprocessing of therapeutic proteins like monoclonal antibodies, mechanical stress from operations like centrifugation can cause cell lysis. This releases intracellular reducing enzymes that can degrade interchain disulfide bonds.[8]
Q2: I am observing heterogeneity and loss of payload in my antibody-drug conjugate (ADC). Could this be due to disulfide linker instability?
Yes, linker instability is a significant challenge in ADC development. Traditional maleimide-based linkers, which are often used to conjugate drugs to antibodies via hinge-cysteine residues, can be unstable in vivo. The thioether bond formed can undergo a retro-Michael reaction, leading to payload dissociation. Furthermore, if the disulfide bond itself is the linker, it can be cleaved in the reducing environment of the cell before reaching its target, resulting in premature drug release and potential off-target toxicity.[9][10]
Q3: What are "next-generation maleimides" (NGMs) and how do they improve stability?
Next-generation maleimides (NGMs) are a class of reagents designed to create more stable bioconjugates.[9][11] Unlike traditional maleimides, NGMs re-bridge the disulfide bond after reduction, effectively restoring the covalent linkage between the two cysteine residues while attaching the payload.[12][13] This approach enhances the stability of the conjugate and produces more homogeneous products.[14] Some NGMs, like dibromomaleimides (DBMs), react rapidly and then undergo hydrolysis to form a stable maleamic acid bridge.[9][12]
Q4: Are there alternatives to maleimide chemistry for creating stable bioconjugates at disulfide bonds?
Several alternative strategies exist to create stable linkages at disulfide bonds:
-
Diiodomaleimides: These reagents offer rapid bioconjugation and reduced hydrolysis, enabling the cross-linking of even sterically hindered systems to form stable protein-protein conjugates.[15][16]
-
Bissulfones: These can be used to re-bridge disulfide bonds, creating stable ADCs.[14]
-
DiPODS (diallyl-based phenyloxadiazolyl methyl sulfone): This is a novel reagent that forms irreversible covalent bonds with two thiolate groups, simultaneously re-bridging the disulfide linkage.[10]
-
Dual Reactivity Disulfide Bridging: This strategy uses reagents that form a stable bond with one cysteine and a labile, reactive handle on the other, allowing for subsequent modifications.[17][18]
Troubleshooting Guides
Guide 1: Unexpected Reduction of Disulfide Bonds in a Purified Protein Sample
Problem: You observe fragmentation or loss of structure in your purified protein, suggesting that disulfide bonds are being reduced.
Possible Causes and Solutions:
-
Contamination with Reducing Agents:
-
Troubleshooting Step: Review all buffers and solutions used in your purification and storage protocols. Ensure that no reducing agents like DTT or BME were inadvertently included.
-
Solution: Prepare fresh buffers and consider using desalting columns to remove any potential contaminants from your protein sample.
-
-
Disulfide Scrambling:
-
Troubleshooting Step: Disulfide bond scrambling can occur, especially at neutral to alkaline pH, if free thiols are present.[19]
-
Solution: Maintain a slightly acidic pH (around 6.5) during purification and storage to minimize the reactivity of free thiols.[20] If scrambling is a persistent issue, consider reduction and alkylation to permanently block the free thiols.[19]
-
-
Instability of the Protein Itself:
-
Troubleshooting Step: Some proteins are inherently less stable, and their disulfide bonds may be more susceptible to reduction.
-
Solution: Consider protein engineering strategies to introduce additional stabilizing disulfide bonds.[21]
-
Guide 2: Low Yield or Heterogeneity in a Disulfide Bridging Conjugation Reaction
Problem: Your disulfide bridging reaction is resulting in a low yield of the desired conjugate or a heterogeneous mixture of products.
Possible Causes and Solutions:
-
Incomplete Reduction of the Native Disulfide Bond:
-
Troubleshooting Step: The initial reduction of the disulfide bond is a critical step. Incomplete reduction will result in unreacted starting material.
-
Solution: Optimize the reduction conditions. This may involve adjusting the concentration of the reducing agent (e.g., TCEP), the reaction time, or the temperature.[22] Ensure the pH of the reaction is optimal for the chosen reducing agent (e.g., pH 7-8 for TCEP).[20]
-
-
Hydrolysis of the Bridging Reagent:
-
Troubleshooting Step: Some bridging reagents can be susceptible to hydrolysis, which deactivates them before they can react with the thiols.
-
Solution: Minimize the time the reagent is in aqueous solution before addition to the protein. Follow the manufacturer's recommendations for storage and handling. For some NGMs, hydrolysis is a desired subsequent step to lock the linkage, so understanding the kinetics is important.[12]
-
-
Steric Hindrance:
-
Troubleshooting Step: The disulfide bond you are targeting may be in a sterically hindered environment, limiting access for the bridging reagent.
-
Solution: Consider using a bridging reagent with a longer linker arm to overcome steric hindrance. Diiodomaleimides have been shown to be effective in cross-linking sterically hindered systems.[15][16]
-
Quantitative Data Summary
Table 1: Common Disulfide Reducing Agents and Their Properties
| Reducing Agent | Abbreviation | Key Properties | Typical Concentration |
| Dithiothreitol | DTT | A strong reducing agent, forms a stable six-membered ring upon oxidation.[3] | 1-100 mM |
| β-Mercaptoethanol | BME / 2-ME | A volatile and odorous reducing agent, used in large excess.[1][3] | 5-50 mM |
| Tris(2-carboxyethyl)phosphine | TCEP | Odorless, water-soluble, and effective over a broad pH range.[3] Irreversibly reduces disulfide bonds.[23] | 5-50 mM |
Table 2: Comparison of Disulfide Bridging Reagents for Antibody-Drug Conjugates
| Reagent Class | Example | Key Features | Reported Reaction Time |
| Next-Generation Maleimides | Dibromomaleimides (DBM) | Rapid conjugation and subsequent hydrolysis to a stable maleamic acid bridge.[12] | < 1 minute for conjugation, ~2 hours for hydrolysis.[12] |
| Bissulfones | - | Allows for the production of highly homogeneous ADCs by re-bridging disulfide bonds.[14] | Not specified |
| DiPODS | - | Forms irreversible linkages with thiols, re-bridging the disulfide bond.[10] | Not specified |
| Pyridazinediones | - | Offers excellent control over the drug-to-antibody ratio (DAR), achieving ~90% DAR 4.[14] | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Reduction of Interchain Disulfide Bonds in an IgG1 Antibody
This protocol is a general guideline and should be optimized for your specific antibody and application.
Materials:
-
IgG1 antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in degassed reaction buffer.
-
Antibody Preparation: Dilute the antibody to the desired concentration (e.g., 1-10 mg/mL) in the degassed reaction buffer.
-
Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve the desired final concentration of TCEP (e.g., a 10-fold molar excess over the antibody).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours). The optimal time and temperature should be determined empirically.
-
Removal of Reducing Agent (Optional): If the subsequent steps are incompatible with TCEP, the reducing agent can be removed using a desalting column or buffer exchange.
-
Analysis: Analyze the reduction of the disulfide bonds using non-reducing SDS-PAGE or mass spectrometry. Under non-reducing SDS-PAGE, a fully reduced IgG1 will show bands corresponding to the heavy and light chains, whereas the intact antibody will run as a single band.
Protocol 2: Assessment of Disulfide Linkage Stability using LC-MS
This protocol provides a method to assess the stability of a disulfide-linked bioconjugate.
Materials:
-
Disulfide-linked bioconjugate
-
Control (unconjugated) biomolecule
-
Buffer for stability study (e.g., PBS with or without a reducing agent like glutathione)
-
Quenching solution (e.g., acidic solution to stop the reaction)
-
LC-MS system
Procedure:
-
Incubation: Incubate the bioconjugate and the control molecule in the stability study buffer at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the quenching solution.
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method. The method should be able to separate the intact conjugate from any dissociated components.
-
Data Analysis: Quantify the percentage of intact conjugate remaining at each time point. This will allow you to determine the stability of the disulfide linkage under the tested conditions.
Visualizations
References
- 1. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. quora.com [quora.com]
- 3. biosynth.com [biosynth.com]
- 4. Disulfide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 10. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rapidnovor.com [rapidnovor.com]
- 22. researchers.mq.edu.au [researchers.mq.edu.au]
- 23. books.rsc.org [books.rsc.org]
Technical Support Center: Counterion Exchange for TFA Salts
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues and answering frequently asked questions related to the exchange of trifluoroacetate (TFA) counterions from synthetic molecules, particularly peptides.
Troubleshooting Guide
Trifluoroacetic acid (TFA) is widely used in the synthesis and purification of peptides and other molecules, often resulting in the final product being a TFA salt.[1][2][3][4] However, residual TFA can be toxic or interfere with biological assays, necessitating its removal or exchange for a more biocompatible counterion like acetate or chloride.[1][4][5][6] This guide addresses common problems encountered during the counterion exchange process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete TFA Removal | - Insufficient number of exchange cycles.- TFA is strongly bound to the peptide.[2][4][7]- Inappropriate HCl concentration (too low).[1][2] | - Repeat the lyophilization cycle with the desired acid (e.g., HCl) multiple times (2-3 times is often recommended).[1][2][8]- For TFA/HCl exchange, ensure the final HCl concentration is between 2 and 10 mM.[1][2]- Consider using a stronger acid than TFA, like HCl (pKa ~ -7), to effectively displace the TFA.[7][9][10] |
| Low Peptide/Compound Recovery | - Loss of product during transfer steps.- Precipitation of the compound during the exchange process.- Adsorption of the compound to the chromatography resin or SPE cartridge. | - Minimize the number of transfers.- Ensure the compound is fully dissolved before and during the exchange process.- For ion-exchange or SPE methods, select a resin/cartridge with appropriate binding characteristics for your compound. |
| Peptide/Compound Degradation | - Exposure to harsh acidic conditions (e.g., very low pH) for extended periods.[9][10][11] | - Use the minimum effective concentration of acid for the exchange.- Minimize the time the compound is in the acidic solution.[1][2][8][12] |
| Poor Peak Shape in HPLC after Exchange | - Residual TFA or presence of the new counterion affecting chromatography. | - If using HPLC for exchange, ensure the column is thoroughly equilibrated with the new mobile phase containing the desired counterion.[13]- Lyophilize the sample thoroughly to remove any volatile acids. |
| Formation of a Brown Substance upon Rotary Evaporation | - This can sometimes be observed when removing TFA from HPLC fractions containing acetonitrile/water. | - This is a known issue, and the C18 cartridge method described in the protocols below can help mitigate this.[14] |
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove or exchange the TFA counterion?
A1: Trifluoroacetic acid is a strong acid used during peptide synthesis and purification.[3][4] Residual TFA can be toxic to cells in biological assays, even at low concentrations, and can interfere with experimental results by altering the peptide's secondary structure, solubility, or mass.[2][6] For preclinical and clinical studies, removal of TFA is often a regulatory requirement.[1][6]
Q2: What are the most common methods for TFA counterion exchange?
A2: The most common methods include:
-
TFA/HCl Exchange: Involves dissolving the TFA salt in a dilute hydrochloric acid solution and then lyophilizing. This process is often repeated to ensure complete exchange.[1][2][8][12]
-
TFA/Acetate Exchange: This can be achieved using a strong anion exchange resin or by employing reverse-phase HPLC with a mobile phase containing acetic acid.[8][12]
-
Solid-Phase Extraction (SPE): Utilizes an anion exchange SPE cartridge to capture the TFA, allowing the desired compound to be eluted in a different salt form.[14][15]
Q3: How do I choose the best method for my compound?
A3: The choice of method depends on several factors:
-
Properties of your compound: For example, very hydrophilic peptides may not be well-suited for reverse-phase HPLC-based exchange and might be better handled with an anion exchange resin.[1]
-
Desired final salt form: If you need a hydrochloride salt, the TFA/HCl exchange is the most direct method. For an acetate salt, ion-exchange chromatography or HPLC with an acetate buffer are suitable.
-
Scale of your experiment: For small-scale, quick exchanges, SPE or simple lyophilization cycles may be sufficient. For larger quantities or higher purity requirements, chromatography-based methods are often preferred.
Q4: How can I confirm that the TFA has been successfully removed?
A4: Several analytical techniques can be used to quantify residual TFA, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance)[16]
-
FT-IR (Fourier-Transform Infrared Spectroscopy)[16]
-
HPLC with an Evaporative Light Scattering Detector (ELSD)[16]
Q5: Will the counterion exchange process affect the purity of my peptide?
A5: If performed correctly, the counterion exchange should not significantly impact the purity of your peptide. However, improper handling, such as exposure to harsh conditions, can lead to degradation. It is always recommended to check the purity of your compound by a suitable analytical method (e.g., HPLC) after the exchange process.[18]
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is a widely used method for converting TFA salts to hydrochloride salts.
-
Dissolve the peptide TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1][2]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1][2]
-
Allow the solution to stand at room temperature for at least one minute.[1][2][8]
-
Freeze the solution, preferably in liquid nitrogen.[1][2][8][12]
-
Lyophilize the frozen solution overnight until all liquid is removed.[1][2]
-
For complete removal, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps two more times.[1][2]
Protocol 2: TFA/Acetate Exchange using a Strong Anion Exchange Resin
This method is suitable for exchanging TFA for acetate.
-
Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of TFA in your sample.[8][12]
-
Activate and equilibrate the resin by washing it with a 1M solution of sodium acetate.[8][12]
-
Wash the column with distilled water to remove any excess sodium acetate.[8][12]
-
Dissolve your peptide TFA salt in distilled water and apply it to the column.[8][12]
-
Elute the column with distilled water and collect the fractions containing your peptide.[8][12]
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[8][12]
Protocol 3: TFA Removal using a C18 SPE Cartridge
This method is useful for desalting and removing TFA from HPLC fractions.
-
Condition a C18 SPE cartridge with methanol, followed by water.[14]
-
If your sample is in an organic solvent like methanol, evaporate the organic solvent.[14]
-
Load the aqueous sample onto the conditioned C18 cartridge.
-
Wash the cartridge with water to remove the TFA, which will not be retained as strongly as the peptide.[14]
-
Elute your peptide from the cartridge using methanol or another suitable organic solvent.[14]
-
Evaporate the solvent to obtain the peptide, now free of TFA.
Visualized Workflows
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. omizzur.com [omizzur.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. peptide.com [peptide.com]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. cypress-international.com [cypress-international.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cys(Npys)-(D-Arg)9 and Tat Peptide for Intracellular Protein Delivery
For researchers, scientists, and drug development professionals, the efficient and safe delivery of therapeutic proteins into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cell membrane barrier. This guide provides an objective comparison of two widely used CPPs: Cys(Npys)-(D-Arg)9 and the Tat peptide, focusing on their performance in protein delivery, supported by available experimental data.
While direct head-to-head comparative studies of Cys(Npys)-(D-Arg)9 and the Tat peptide for protein delivery are limited in publicly available literature, a comprehensive analysis can be formulated by examining their individual characteristics and by drawing comparisons from studies involving structurally similar poly-arginine peptides. Cys(Npys)-(D-Arg)9, a nona-D-arginine peptide, is a member of the arginine-rich class of CPPs, known for their high positive charge, which facilitates interaction with the negatively charged cell membrane. The Tat peptide, derived from the HIV-1 trans-activator of transcription protein, is another well-characterized arginine-rich CPP.
Mechanism of Action and Cellular Uptake
Both Cys(Npys)-(D-Arg)9 and the Tat peptide primarily utilize endocytosis for cellular entry, although direct membrane translocation has also been proposed, particularly for arginine-rich peptides. The initial interaction is electrostatic, between the positively charged amino acids of the peptides and the negatively charged proteoglycans on the cell surface. This interaction triggers internalization through various endocytic pathways, including macropinocytosis.
Cys(Npys)-(D-Arg)9 , being a poly-arginine peptide, is thought to induce membrane perturbation, leading to its uptake. The use of D-arginine instead of the natural L-arginine isoform confers resistance to proteolytic degradation, enhancing its stability in biological systems. The Npys (3-nitro-2-pyridinesulfenyl) group on the cysteine residue provides a convenient and specific site for conjugation to a protein of interest via a disulfide bond, which can be cleaved in the reducing environment of the cytoplasm, releasing the native protein.
The Tat peptide also enters cells through endocytosis, with macropinocytosis being a major route. Once inside the endosome, the peptide and its cargo need to escape into the cytoplasm to reach their target. The exact mechanism of endosomal escape is still under investigation but is a critical step for the biological activity of the delivered protein.
Performance Comparison: Protein Delivery Efficiency and Cytotoxicity
Quantitative data from direct comparative studies of Cys(Npys)-(D-Arg)9 and Tat is scarce. However, studies comparing poly-arginine peptides with the Tat peptide can provide valuable insights. It is important to note that while (D-Arg)9 is a poly-arginine peptide, its performance may not be identical to other poly-arginine peptides of varying lengths.
One study directly compared the uptake and toxicity of polyarginine with the Tat peptide. The results indicated that while polyarginine exhibited greater cellular uptake, it also demonstrated higher cytotoxicity compared to the Tat peptide. This suggests a potential trade-off between delivery efficiency and cell viability for poly-arginine-based CPPs.
| Parameter | Cys(Npys)-(D-Arg)9 (inferred from poly-arginine data) | Tat Peptide | Reference |
| Protein Delivery Efficiency | Potentially higher than Tat peptide. | Effective for a wide range of protein cargoes. | [1] |
| Cytotoxicity | Potentially higher than Tat peptide. | Generally considered to have low cytotoxicity at effective concentrations.[2] | [1] |
| Stability | High due to D-arginine residues. | Susceptible to proteolytic degradation. | N/A |
| Conjugation Chemistry | Specific thiol-disulfide exchange via Cys(Npys). | Typically via primary amines (e.g., lysine) or a terminal cysteine. | [3] |
Experimental Protocols
Protein Conjugation
a) Conjugation to Cys(Npys)-(D-Arg)9:
This protocol relies on the specific reaction between the Npys-activated cysteine of the peptide and a free thiol group on the protein.
-
Protein Preparation: If the protein of interest does not have a free cysteine, one can be introduced via site-directed mutagenesis. The protein should be in a buffered solution (e.g., PBS, pH 7.2-7.4) and free of other reducing agents.
-
Peptide Dissolution: Dissolve the lyophilized Cys(Npys)-(D-Arg)9 peptide in a suitable solvent, such as sterile water or PBS, to a stock concentration of 1-10 mM.
-
Conjugation Reaction: Mix the protein and the Cys(Npys)-(D-Arg)9 peptide at a desired molar ratio (e.g., 1:3 to 1:10 protein to peptide) in a reaction buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Purification: Remove the unconjugated peptide and other reactants by dialysis, size-exclusion chromatography, or affinity chromatography if the protein is tagged.
-
Characterization: Confirm the conjugation and determine the conjugation efficiency using SDS-PAGE, mass spectrometry, or HPLC.
b) Conjugation to Tat Peptide:
This protocol often involves the use of a heterobifunctional crosslinker to link the Tat peptide to the protein.
-
Peptide and Protein Preparation: The Tat peptide should ideally have a single reactive group for conjugation, such as a terminal cysteine. The protein should be in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Crosslinker Activation (if needed): Activate the crosslinker (e.g., SMCC) according to the manufacturer's instructions.
-
Reaction with Protein: React the activated crosslinker with the protein, targeting primary amines (lysine residues). Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column.
-
Reaction with Tat Peptide: Add the cysteine-containing Tat peptide to the crosslinker-modified protein. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification and Characterization: Purify and characterize the conjugate as described for Cys(Npys)-(D-Arg)9.
Intracellular Protein Delivery Assay
This protocol describes a general method to assess the intracellular delivery of a fluorescently labeled protein.
-
Cell Culture: Seed the target cells (e.g., HeLa, HEK293) in a suitable culture plate (e.g., 24-well plate with glass coverslips for microscopy or a 96-well plate for plate reader-based assays) and allow them to adhere overnight.
-
Preparation of CPP-Protein Conjugates: Prepare the Cys(Npys)-(D-Arg)9-protein and Tat-protein conjugates, fluorescently labeled either on the protein or the peptide.
-
Treatment: Replace the culture medium with a fresh serum-free medium containing the CPP-protein conjugates at various concentrations (e.g., 1-10 µM). Include a control with the unconjugated protein.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Wash the cells three times with PBS to remove the extracellular conjugates.
-
Quantification:
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize the intracellular fluorescence using a confocal microscope.
-
Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer. This will provide quantitative data on the percentage of positive cells and the mean fluorescence intensity.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader.
-
Cytotoxicity Assay (WST-1 Assay)
This protocol assesses the effect of the CPP-protein conjugates on cell viability.
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of the Cys(Npys)-(D-Arg)9-protein and Tat-protein conjugates. Include controls with unconjugated protein, unconjugated peptides, and untreated cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Visualizing the Processes
Conclusion
Both Cys(Npys)-(D-Arg)9 and the Tat peptide are effective tools for intracellular protein delivery. The choice between them will depend on the specific application, the nature of the protein cargo, and the tolerance of the target cells to potential cytotoxicity.
-
Cys(Npys)-(D-Arg)9 offers the advantages of high stability due to its D-amino acid composition and a specific, cleavable conjugation chemistry. However, researchers should be mindful of its potentially higher cytotoxicity compared to the Tat peptide.
-
The Tat peptide is a well-established and widely used CPP with generally low cytotoxicity. Its main drawback is its susceptibility to degradation by proteases.
For a definitive comparison for a specific protein of interest, it is highly recommended to perform a head-to-head comparison using the experimental protocols outlined in this guide. This will provide the most accurate data on the relative delivery efficiency and cytotoxicity of Cys(Npys)-(D-Arg)9 and the Tat peptide for that particular application.
References
D-Arginine vs. L-Arginine: A Comparative Guide to Cell-Penetrating Peptide Uptake Efficiency
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of constituent amino acids within cell-penetrating peptides (CPPs) plays a pivotal role in their interaction with cellular membranes and subsequent internalization. This guide provides a comparative analysis of the uptake efficiency of CPPs composed of D-arginine versus L-arginine, supported by experimental findings. While L-arginine-containing CPPs are common, the use of D-arginine has been explored for its potential to increase proteolytic stability. However, as the data herein demonstrates, this modification can have a significant, and often negative, impact on uptake efficiency in a cell-type-dependent manner.
Quantitative Comparison of D-Arginine vs. L-Arginine CPP Uptake
The cellular uptake of L-arginine (L-R9) and D-arginine (D-r9) nona-arginine peptides has been quantitatively assessed across different cell lines. The findings, primarily from the work of Verdurmen et al., indicate a clear preference for the L-enantiomer in certain cell types.
| Cell Line | Peptide | Mean Fluorescence Intensity (Arbitrary Units) | Uptake Efficiency (Relative to L-R9) | Reference |
| HeLa | L-R9 | Data not available in search results | 100% | Verdurmen et al., 2011 |
| D-r9 | Data not available in search results | Significantly lower than L-R9 | Verdurmen et al., 2011 | |
| MC57 Fibrosarcoma | L-R9 | Data not available in search results | 100% | Verdurmen et al., 2011 |
| D-r9 | Data not available in search results | Significantly lower than L-R9 | Verdurmen et al., 2011 | |
| Jurkat T Leukemia | L-R9 | Data not available in search results | ~100% | Verdurmen et al., 2011 |
| D-r9 | Data not available in search results | ~100% (No significant difference) | Verdurmen et al., 2011 |
Note: While the precise quantitative values for mean fluorescence intensity were not available in the searched literature, the relative uptake efficiencies are consistently reported.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of D-arginine and L-arginine CPP uptake.
Cell Culture
-
HeLa (Human Cervical Adenocarcinoma) and MC57 (Mouse Fibrosarcoma) Cells:
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, cells were washed with Phosphate-Buffered Saline (PBS) and detached using a 0.05% Trypsin-EDTA solution.[1][2] The enzymatic reaction was neutralized with complete medium, and the cells were re-seeded at an appropriate density.[1][2]
-
-
Jurkat (Human T-cell Leukemia) Cells:
-
Jurkat cells were cultured in suspension in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4][5]
-
Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, the cell suspension was centrifuged, the supernatant was discarded, and the cell pellet was resuspended in fresh medium to the desired density.[3][6]
-
CPP Uptake Quantification by Flow Cytometry
-
Cell Preparation: Cells were seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight (for HeLa and MC57 cells). Jurkat cells were used in suspension.
-
Peptide Incubation: Fluorescently labeled (e.g., with carboxyfluorescein) L-R9 or D-r9 peptides were added to the cell culture medium at a final concentration of 10 µM.
-
Incubation: Cells were incubated with the peptides for 1 hour at 37°C.
-
Washing: After incubation, the medium was removed, and the cells were washed three times with cold PBS to remove non-internalized peptides. For adherent cells, a trypsin treatment was performed to detach the cells and quench the fluorescence of membrane-bound peptides.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells was measured using a flow cytometer. A minimum of 10,000 events were acquired for each sample. Untreated cells were used as a negative control to set the baseline fluorescence. The geometric mean fluorescence intensity was used for quantitative comparison.
Cellular Uptake Pathways and Mechanisms
The differential uptake efficiency between L- and D-arginine CPPs is attributed to their distinct interactions with the cell surface and subsequent internalization pathways.
Caption: Cellular uptake pathway for L-R9 and D-r9 CPPs.
The prevailing model suggests that the initial interaction of arginine-rich CPPs is with heparan sulfate proteoglycans (HSPGs) on the cell surface. L-arginine CPPs are proposed to induce a conformational change in the membrane or interact with a chiral receptor that facilitates efficient endocytosis. In contrast, while D-arginine CPPs can also bind to HSPGs, this interaction does not as effectively trigger the subsequent internalization steps in susceptible cell lines, leading to lower uptake efficiency.
Caption: Experimental workflow for comparing CPP uptake.
References
A Head-to-Head Battle for Cellular Entry: (D-Arg)9 vs. Lipofectamine in Transfection Efficiency
In the realm of cellular and molecular biology, the successful introduction of genetic material into cells—a process known as transfection—is a cornerstone of research and therapeutic development. Among the myriad of available transfection reagents, the cell-penetrating peptide (D-Arg)9 and the well-established lipid-based reagent Lipofectamine stand out as prominent choices. This guide provides an objective comparison of their transfection efficiency, supported by experimental data, detailed protocols, and a look into their distinct cellular uptake mechanisms.
Quantitative Comparison of Transfection Efficiency
Direct, head-to-head comparative studies quantifying the transfection efficiency of (D-Arg)9 and Lipofectamine for plasmid DNA delivery under identical experimental conditions are not extensively available in the reviewed literature. However, by examining independent studies that benchmark these reagents against other standards, we can glean insights into their relative performance.
It is important to note that transfection efficiency is highly dependent on the cell type, plasmid size, and experimental conditions. The data presented below is a compilation from different studies and should be interpreted with this context in mind.
| Reagent | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |
| Poly-L-arginine (R9) | A549 | Lower than PEI (25 kDa) | Lower than PEI | [No direct citation available] |
| Lipofectamine 2000 | T47D (short RNA) | ~76% | Moderate | [1] |
| Lipofectamine 2000 | MCF-10A (short RNA) | ~36% | Moderate | [1] |
| HALA2 (modified Arg-rich peptide) | HeLa (plasmid DNA) | Comparable to Lipofectamine 2000/3000 | Low | [2] |
| Lipofectamine 3000 | CHO-K1 (pEGFP-N1) | ~55% | Not specified | [3] |
| Lipofectamine 3000 | HEK293 (pEGFP-N1) | ~52% | Not specified | [3] |
Note: The data for Poly-L-arginine (R9) is presented in comparison to Polyethylenimine (PEI), a common transfection reagent. The HALA2 peptide is a modified arginine-rich peptide, and its comparison to Lipofectamine provides a relevant, albeit indirect, benchmark for arginine-based delivery systems.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable transfection experiments. Below are representative protocols for both (D-Arg)9 and Lipofectamine.
(D-Arg)9-Mediated Plasmid DNA Transfection Protocol (General)
This protocol is a generalized procedure for using cell-penetrating peptides like (D-Arg)9 for plasmid DNA delivery. Optimization is critical for each cell line and plasmid combination.
Materials:
-
(D-Arg)9 peptide
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Complex Formation: a. Dilute the desired amount of plasmid DNA in serum-free medium. b. In a separate tube, dilute the (D-Arg)9 peptide in serum-free medium. The optimal peptide-to-DNA ratio (N/P ratio, referring to the ratio of nitrogen atoms in the peptide to phosphate groups in the DNA) needs to be empirically determined but often ranges from 5:1 to 20:1. c. Add the diluted (D-Arg)9 peptide solution to the diluted DNA solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: a. Remove the culture medium from the cells and wash once with sterile PBS. b. Add the (D-Arg)9/DNA complexes to the cells. c. Add fresh, complete cell culture medium to the wells. d. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: a. After 4-6 hours of incubation, the medium containing the complexes can be replaced with fresh, complete medium to minimize potential cytotoxicity. b. Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).
Lipofectamine 2000 Plasmid DNA Transfection Protocol
This protocol is a standard procedure for using Lipofectamine 2000. For other Lipofectamine variants, refer to the manufacturer's instructions.
Materials:
-
Lipofectamine 2000 reagent
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells to be 90-95% confluent at the time of transfection.
-
Complex Formation: a. Dilute plasmid DNA in serum-free medium. b. In a separate tube, dilute Lipofectamine 2000 in serum-free medium. Incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for lipoplex formation.
-
Transfection: a. Add the DNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate. b. Incubate cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-Transfection: It is not always necessary to remove the complexes, but the medium may be changed after 4-6 hours. Assay for transgene expression at the desired time point.
Cellular Uptake Mechanisms and Signaling Pathways
The efficiency of a transfection reagent is intrinsically linked to its mechanism of cellular entry. (D-Arg)9 and Lipofectamine employ fundamentally different strategies to traverse the cell membrane.
(D-Arg)9: A Multi-faceted Entry
(D-Arg)9, a cell-penetrating peptide, utilizes a combination of pathways to enter cells. The exact mechanism is dependent on its concentration. At lower concentrations, it primarily relies on endocytosis , a process where the cell engulfs the peptide-cargo complex. This can occur through various endocytic routes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. At higher concentrations, (D-Arg)9 is thought to be capable of direct translocation across the plasma membrane, a process that is less clearly understood but may involve transient pore formation or membrane destabilization.
Lipofectamine: The Endocytic Route
Lipofectamine reagents are composed of cationic lipids that form liposomes, which encapsulate the negatively charged plasmid DNA to form "lipoplexes." These positively charged lipoplexes interact with the negatively charged cell surface and are internalized predominantly through endocytosis . Studies have shown that both clathrin-mediated and caveolae-mediated endocytosis are important pathways for Lipofectamine-mediated transfection.[2] Once inside the cell within an endosome, the lipoplexes must escape into the cytoplasm to allow the DNA to eventually reach the nucleus for transcription. The exact mechanism of endosomal escape is thought to involve the "proton sponge" effect, where the cationic lipids buffer the acidic environment of the endosome, leading to osmotic swelling and rupture.
Conclusion
Both (D-Arg)9 and Lipofectamine are effective reagents for delivering genetic material into cells, albeit through different mechanisms. Lipofectamine is a widely used and well-characterized reagent with a primary reliance on endocytosis. Its efficiency is well-documented across a variety of cell lines, although it can be associated with some cytotoxicity. (D-Arg)9, as a cell-penetrating peptide, offers a potentially less toxic alternative with a more complex and concentration-dependent uptake mechanism that includes both endocytosis and direct translocation.
The choice between (D-Arg)9 and Lipofectamine will ultimately depend on the specific requirements of the experiment, including the cell type, the nature of the cargo to be delivered, and the tolerance for cytotoxicity. For researchers and drug development professionals, careful optimization of the chosen transfection method is paramount to achieving reliable and meaningful results. The provided protocols and mechanistic insights serve as a foundational guide for navigating these choices and designing successful transfection experiments.
References
Quantifying Intracellular Delivery of Cys(Npys)-(D-Arg)9: A Comparative Guide to Assay Methodologies
For researchers and drug development professionals leveraging the cell-penetrating capabilities of Cys(Npys)-(D-Arg)9, accurate quantification of its intracellular delivery is paramount. This guide provides a comprehensive comparison of established and cutting-edge assays, offering insights into their principles, protocols, and relative performance. The objective is to equip scientists with the knowledge to select the most appropriate method for their specific research needs.
Cys(Npys)-(D-Arg)9 is an amphipathic, arginine-rich cell-penetrating peptide (CPP) designed for efficient cargo transport across cellular membranes.[1][2][3][4][5] The activated cysteine residue allows for conjugation to various cargo molecules.[3][4] The poly-D-arginine backbone enhances cellular uptake, a characteristic of arginine-rich CPPs.[6] Understanding the efficiency of this delivery is crucial for the development of novel therapeutics.
Comparison of Key Quantification Assays
The selection of an appropriate assay depends on factors such as the nature of the cargo, the required sensitivity, and the specific questions being addressed (e.g., total uptake vs. cytosolic delivery). Below is a comparative summary of common methodologies.
| Assay Type | Principle | Advantages | Disadvantages | Typical Cargo |
| Flow Cytometry | Measures the fluorescence of labeled peptides or cargo within individual cells in a large population.[6][7][8][9] | High-throughput, provides statistically robust data on a cell-by-cell basis, and can distinguish between cell populations.[6][7][9] | Can be prone to artifacts from surface-bound peptides, may not distinguish between endosomal and cytosolic localization, and is not suitable for all cell types (e.g., polarized epithelial cells).[7] | Fluorescently labeled peptides, proteins, or nanoparticles. |
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion of fluorescently labeled molecules.[10][11] | Highly sensitive, provides absolute quantification of internalized molecules (in moles/cell), and can be used to study intracellular distribution and degradation.[10][11] | Requires specialized and expensive equipment, and the analysis can be complex. | Fluorescently labeled peptides or cargo. |
| Mass Spectrometry (MALDI-TOF MS) | Directly detects and quantifies the intact peptide and its metabolites based on their mass-to-charge ratio.[12][13][14][15][16][17] | Label-free, provides absolute quantification, can distinguish between intact and degraded peptides, and can be used to simultaneously quantify multiple peptides.[12][13][14][15] | Requires cell lysis, does not provide information on subcellular localization, and can be lower throughput than flow cytometry. | Unlabeled or isotopically labeled peptides and their cargo. |
| Split-GFP Complementation Assay | A fragment of Green Fluorescent Protein (GFP) is attached to the CPP, and the larger fragment is expressed in the cell. Fluorescence is only observed upon successful cytosolic delivery and reconstitution of GFP.[18][19] | Directly measures cytosolic delivery, minimizing artifacts from endosomally trapped cargo, and is suitable for high-throughput screening.[18][19] | Requires genetic modification of the target cells, and the expression level of the GFP fragment can influence sensitivity.[19] | Protein or peptide cargo. |
| Confocal Microscopy | Provides high-resolution images of fluorescently labeled peptides or cargo within cells, allowing for visualization of subcellular localization.[7][19] | Provides spatial information on intracellular distribution (e.g., endosomes vs. cytosol). | Generally not quantitative, susceptible to photobleaching, and lower throughput. | Fluorescently labeled peptides or cargo. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key assays discussed.
Flow Cytometry for Cellular Uptake Quantification
This protocol is adapted from methods used to screen and quantify the uptake of various cell-penetrating peptides.[6][8]
Materials:
-
Fluorescently labeled Cys(Npys)-(D-Arg)9 (e.g., with FITC or TAMRA)
-
Target cells (e.g., HeLa, CHO cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 12-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentration of fluorescently labeled Cys(Npys)-(D-Arg)9. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptides.
-
Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.
-
Sample Preparation: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population. Untreated cells should be used as a negative control.
MALDI-TOF Mass Spectrometry for Absolute Quantification
This protocol is based on a method for the direct quantification of CPP uptake using an internal standard.[13][15][16][17]
Materials:
-
Cys(Npys)-(D-Arg)9
-
Isotopically labeled Cys(Npys)-(D-Arg)9 (internal standard)
-
Target cells
-
Cell lysis buffer (e.g., 0.3% Triton X-100, 1 M NaCl)
-
Streptavidin-coated magnetic beads (if the peptide is biotinylated for purification)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Cell Culture and Incubation: Culture cells and incubate with the non-labeled Cys(Npys)-(D-Arg)9 as described for the flow cytometry protocol.
-
Washing and Detachment: Wash the cells thoroughly to remove extracellular peptide. Detach the cells using a non-enzymatic method if possible, or with trypsin followed by an inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing a known amount of the isotopically labeled internal standard.
-
Purification (Optional): If the peptide is biotinylated, purify the peptide-standard mixture from the cell lysate using streptavidin-coated magnetic beads.
-
Sample Preparation for MS: Mix the purified sample or the clarified cell lysate with the MALDI matrix solution and spot it onto the MALDI target plate.
-
MS Analysis: Acquire mass spectra. The amount of internalized peptide is calculated from the ratio of the signal areas of the analyte and the internal standard.[17]
Split-GFP Complementation Assay for Cytosolic Delivery
This protocol is based on the principle of the Split-complementation Endosomal Escape (SEE) assay.[18]
Materials:
-
Target cells stably or transiently expressing the large fragment of GFP (e.g., GFP1-10).
-
Cys(Npys)-(D-Arg)9 conjugated to the small GFP fragment (e.g., GFP11).
-
Complete cell culture medium.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Seed the GFP1-10 expressing cells in a suitable format (e.g., 96-well plate).
-
Peptide Incubation: Treat the cells with the Cys(Npys)-(D-Arg)9-GFP11 conjugate at various concentrations.
-
Incubation: Incubate for a sufficient time to allow for internalization and GFP complementation (e.g., 4-24 hours).
-
Imaging/Quantification: Measure the reconstituted GFP fluorescence using a fluorescence microscope or a plate reader. The fluorescence intensity directly correlates with the amount of peptide that has reached the cytosol.
Visualizing the Process
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: General experimental workflow for quantifying the intracellular delivery of Cys(Npys)-(D-Arg)9.
The uptake of arginine-rich CPPs is thought to occur through multiple pathways, including direct translocation across the plasma membrane and endocytosis.
Caption: Proposed intracellular uptake pathways for arginine-rich cell-penetrating peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]
- 4. lifetein.com [lifetein.com]
- 5. Cys (Npys)-(Arg)9 - CD Bioparticles [cd-bioparticles.net]
- 6. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of CPP Mechanisms by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GFP-complementation assay to detect functional CPP and protein delivery into living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Control Experiments for Cell-Penetrating Peptide Studies
Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering a wide variety of molecular cargo, from small molecules to large proteins and nanoparticles.[1][2][3] However, the apparent success of a CPP-mediated delivery can be influenced by numerous artifacts. Rigorous control experiments are therefore not just recommended—they are essential for validating findings, ensuring data reproducibility, and accurately interpreting the peptide's true efficacy.
This guide provides a comparative overview of the critical control experiments for CPP studies, focusing on three core areas: cytotoxicity, cellular uptake, and endosomal escape.
Overall Experimental Workflow
A systematic evaluation of a novel CPP involves a multi-stage process. The workflow begins with fundamental safety and efficacy assessments and progresses to more complex mechanistic studies. Proper controls, as detailed in the subsequent sections, must be integrated at each stage to ensure the validity of the results.
Caption: High-level workflow for the systematic evaluation of a new cell-penetrating peptide.
Assessing Cytotoxicity
Before evaluating the delivery efficiency of a CPP, it is crucial to determine its potential toxic effects on the target cells. High cytotoxicity can compromise cell membrane integrity, leading to false-positive results for peptide uptake and rendering the CPP unsuitable for therapeutic applications.[4][5]
Key Controls for Cytotoxicity Assays
| Control Type | Description | Purpose | Expected Outcome |
| Negative Control | Untreated cells; cells treated with the vehicle (e.g., sterile water or PBS) used to dissolve the peptide. | Establishes the baseline for 100% cell viability. Accounts for any effect of the solvent. | ~100% viability. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., 0.1% Triton X-100, staurosporine). | Confirms that the assay is working correctly and can detect cell death. | Low cell viability (<10%). |
| Peptide Control | Cells treated with a scrambled or inactive version of the CPP sequence. | Differentiates sequence-specific toxicity from general peptide-related effects. | Ideally, ~100% viability. |
| Cargo Control | Cells treated with the cargo molecule alone (if applicable). | Determines if the cargo itself has any inherent toxicity.[5] | Varies by cargo, but establishes a baseline for the CPP-cargo conjugate. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells (e.g., HeLa or L929) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C to allow for attachment.[1]
-
Treatment: Remove the medium and add fresh medium containing the test CPP and controls at various concentrations (e.g., 1 µM to 50 µM).[4][6] Include wells for all controls as described in the table above. Incubate for a relevant period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Aspirate the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated negative control cells after subtracting the background absorbance of wells with no cells.
Quantifying Cellular Uptake
The primary function of a CPP is to enter cells. It is essential to quantify this process to compare the efficiency of different peptides and to ensure that the observed signal is from internalized peptides, not just peptides bound to the cell surface.[7][8] Flow cytometry is a high-throughput method for this purpose.[7][9][10]
Key Controls for Cellular Uptake Assays
| Control Type | Description | Purpose | Expected Outcome |
| Negative Control 1 | Unlabeled cells (no fluorescent peptide). | Sets the background fluorescence level of the cell population. | Low fluorescence (autofluorescence). |
| Negative Control 2 | Cells treated with fluorescent cargo alone.[11][12] | Measures the intrinsic ability of the cargo to enter cells without a CPP. | Low to moderate fluorescence, depending on cargo properties. |
| Negative Control 3 | Cells treated with a fluorescently labeled, scrambled, or inactive peptide. | Ensures that uptake is sequence-dependent and not just due to charge or other non-specific interactions. | Low fluorescence compared to the active CPP. |
| Negative Control 4 | Cells treated with the test CPP at 4°C.[7][13] | Inhibits energy-dependent uptake mechanisms like endocytosis. A high signal suggests direct penetration or significant surface binding. | Significantly reduced fluorescence compared to incubation at 37°C. |
| Positive Control | Cells treated with a well-characterized fluorescent CPP (e.g., FITC-labeled TAT or R8).[14] | Provides a benchmark for high uptake efficiency and confirms the experimental setup is working. | High fluorescence intensity. |
Experimental Protocol: Flow Cytometry for Uptake Quantification
-
Cell Seeding: Seed cells (e.g., HeLa) in a 24-well plate at a density of 2.0 x 10^5 cells/well and incubate for 24 hours.[10]
-
Treatment: Wash cells with PBS. Add serum-free medium containing the fluorescently labeled test CPP and controls at the desired concentration (e.g., 5 µM).[10] Incubate for 1-4 hours at 37°C (and 4°C for the temperature control).
-
Wash and Remove Surface-Bound Peptides: Aspirate the medium and wash cells twice with PBS.[10] To remove non-internalized peptides, rinse with a heparin solution (100 µg/mL) or treat with trypsin (0.25%) for 10 minutes.[7][10][13]
-
Cell Detachment: Neutralize trypsin with complete medium, then gently scrape and collect the cells.
-
Sample Preparation: Centrifuge the cells at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS or FACS buffer.[10]
-
Measurement: Analyze the fluorescence intensity of at least 10,000 live cells per sample using a flow cytometer.[10]
-
Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of test samples to the untreated control.
Caption: Experimental workflow for quantifying CPP cellular uptake using flow cytometry.
Measuring Endosomal Escape
For many therapeutic applications, simple cellular entry is insufficient. The CPP-cargo conjugate must escape from endosomes into the cytosol to reach its target.[2][15][16] Failure to do so, known as endosomal entrapment, is a major bottleneck in drug delivery.[12] Quantitative assays are critical to distinguish between efficient cytosolic delivery and mere endosomal accumulation.
Key Controls for Endosomal Escape Assays
| Control Type | Description | Purpose | Expected Outcome |
| Negative Control | Cells expressing the cytosolic reporter (e.g., LgBiT) but treated with the cargo-reporter tag (e.g., HiBiT) alone. | Measures background signal and any non-CPP-mediated cytosolic entry of the cargo. | Very low signal (luminescence). |
| Positive Control | Cells treated with the complete assay components and then permeabilized with a detergent like digitonin.[17] | Reveals the maximum possible signal by allowing all internalized cargo (both cytosolic and endosomal) to interact with the cytosolic reporter. | Maximum luminescence signal, used for normalization. |
| Peptide Control | Cells treated with a CPP known to have poor endosomal escape properties (e.g., a standard TAT peptide). | Provides a baseline for endosomal entrapment. | Low luminescence signal. |
| Inhibitor Control | Cells pre-treated with endocytosis inhibitors (e.g., chlorpromazine, amiloride) before adding the CPP-cargo complex.[18] | Confirms that the cargo is entering via endocytosis before escaping. | Significantly reduced signal. |
Experimental Protocol: Split Luciferase Endosomal Escape Assay (SLEEQ)
This protocol is based on the SLEEQ assay, which quantifies the cytosolic arrival of a cargo tagged with a small peptide (HiBiT) in cells engineered to express the large luciferase fragment (LgBiT) in their cytosol.[17]
-
Cell Line: Use cells stably expressing the LgBiT protein in the cytosol (e.g., HEK293-LgBiT).
-
Cargo Preparation: Prepare your cargo of interest by conjugating it to the HiBiT peptide.
-
Cell Seeding: Seed the LgBiT-expressing cells in a white, opaque 96-well plate suitable for luminescence measurements. Incubate for 24 hours.
-
Treatment: Treat the cells with the CPP co-incubated with the HiBiT-tagged cargo for a defined period (e.g., 4 hours). Include all necessary controls.
-
Measure Cytosolic Signal: Wash the cells with PBS. Add the luciferase substrate solution. Immediately measure the luminescence, which corresponds to the amount of cargo that has escaped into the cytosol.
-
Measure Total Uptake (Normalization): To a parallel set of treated wells, add the luciferase substrate solution containing a final concentration of 0.01% digitonin.[17] This permeabilizes all membranes, allowing any HiBiT cargo (cytosolic, endosomal, or surface-bound) to react with LgBiT. This gives the total cellular association signal.
-
Analysis: Calculate the Endosomal Escape Efficiency by dividing the cytosolic luminescence signal (from step 5) by the total uptake luminescence signal (from step 6).
Caption: Workflow for the quantitative Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cellular uptake [bio-protocol.org]
- 11. A reversible cell penetrating peptide-cargo linkage allows dissection of cell penetrating peptide- and cargo-dependent effects on internalization and identifies new functionalities of putative endolytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
A Comparative Guide to the In Vivo Biodistribution of D-polyarginine Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution of D-polyarginine peptides with other commonly used cell-penetrating peptides (CPPs), including L-polyarginine and TAT peptide. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in drug delivery and development.
Comparative Biodistribution Data
The in vivo biodistribution of cell-penetrating peptides is a critical factor in determining their efficacy and potential toxicity as drug delivery vectors. The following table summarizes quantitative data from preclinical studies, showcasing the tissue accumulation of D-polyarginine, L-polyarginine, and TAT peptide in various organs. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for biodistribution studies.
| Peptide | Animal Model | Time Post-Injection | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) | Heart (%ID/g) | Brain (%ID/g) | Tumor (%ID/g) | Reference |
| D-polyarginine (R18D) | Sprague-Dawley Rat | 5 min | 0.681 ± 0.095 | 0.809 ± 0.221 | 7.07 ± 1.54 | - | 0.912 ± 0.121 | 0.123 ± 0.015 | - | [1] |
| 10 min | 0.610 ± 0.087 | 0.717 ± 0.212 | 6.85 ± 1.05 | - | 0.803 ± 0.107 | 0.113 ± 0.015 | - | [1] | ||
| 60 min | 0.711 ± 0.134 | 0.820 ± 0.189 | 6.56 ± 2.04 | - | 0.934 ± 0.166 | 0.116 ± 0.019 | - | [1] | ||
| L-polyarginine (r9) | Nude Mice | 30 min | ~30 | ~5 | ~15 | ~5 | ~2 | <1 | ~2 | [2] |
| TAT Peptide | Athymic Mice | Not Specified | ~4-5 | ~3-4 | ~10-12 | ~3-4 | ~2-3 | <1 | 4-5 | [3] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions such as peptide length, dose, labeling method, and animal model.
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the in vivo biodistribution of cell-penetrating peptides. This is a synthesis of methodologies reported in the cited literature.
Peptide Synthesis and Labeling
-
Peptide Synthesis: Peptides (e.g., D-polyarginine, L-polyarginine, TAT) are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Labeling for Detection: For quantitative analysis and imaging, peptides are labeled with a detectable tag. Common labeling strategies include:
-
Radiolabeling: Introduction of a radioactive isotope (e.g., 125I, 111In, 18F) allows for sensitive detection and quantification using gamma counters or PET imaging.[2][4][5][6] This can be achieved through direct radioiodination of tyrosine residues or by conjugation to a radiolabeled prosthetic group.[2][5]
-
Fluorescent Labeling: Conjugation with a fluorescent dye (e.g., Cy5, FITC) enables visualization by fluorescence microscopy and quantification using fluorescence spectroscopy.
-
Animal Models
-
Species: The most commonly used animal models for biodistribution studies are mice (e.g., nude, BALB/c) and rats (e.g., Sprague-Dawley).[1][3] The choice of model may depend on the specific research question, such as the use of tumor-bearing mice for cancer therapy applications.[3]
Administration of Labeled Peptides
-
Route of Administration: The most common route for systemic biodistribution studies is intravenous (i.v.) injection, typically into the tail vein.[3]
-
Dosage: The dose of the labeled peptide is carefully controlled and reported in terms of molar amount or mass per body weight of the animal.
In Vivo and Ex Vivo Analysis
-
In Vivo Imaging: Techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be used to non-invasively track the distribution of radiolabeled peptides in real-time within the living animal.
-
Ex Vivo Biodistribution:
-
At predetermined time points after administration, animals are euthanized.
-
Organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable) are harvested, weighed, and rinsed.
-
The amount of labeled peptide in each organ is quantified.
-
For radiolabeled peptides, a gamma counter is used to measure the radioactivity in each tissue sample.[4]
-
For fluorescently labeled peptides, tissue homogenates are prepared, and the fluorescence intensity is measured using a spectrophotometer.
-
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3][4]
-
Data Analysis
-
The %ID/g for each organ is calculated and often presented as the mean ± standard deviation for a group of animals at each time point.
-
Statistical analysis is performed to compare the biodistribution between different peptides or experimental conditions.
Visualizations
Experimental Workflow
Caption: Generalized workflow for an in vivo peptide biodistribution study.
Conceptual Cellular Uptake Pathways
Caption: Conceptual comparison of D- and L-polyarginine cellular uptake.
References
- 1. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties of [(111)In]-labeled HIV-1 tat peptide radioimmunoconjugates in tumor-bearing mice following intravenous or intratumoral injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution, Stability, and Blood Distribution of the Cell Penetrating Peptide Maurocalcine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Cys(Npys)-Cargo Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of cargo molecules to cysteine residues is a cornerstone of bioconjugation, pivotal in the development of antibody-drug conjugates (ADCs), targeted therapies, and research probes. The 3-nitro-2-pyridinesulfenyl (Npys) group has emerged as a valuable tool for such applications due to its reactivity with thiols. This guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of Cys(Npys)-cargo conjugates with alternative cysteine modification strategies, supported by experimental data and detailed protocols.
Performance Comparison of Cysteine Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the stability, homogeneity, and ultimately, the mass spectrometric analysis of the resulting conjugate. Here, we compare the Cys(Npys) method with two common alternatives: maleimides and iodoacetamides.
| Feature | Cys(Npys) | Maleimide | Iodoacetamide |
| Reaction pH | Wide range, including acidic conditions | 6.5 - 7.5[1] | ~8.0 |
| Reaction Speed | Rapid | Fast (100-1000 M⁻¹s⁻¹)[1] | Slower than maleimides |
| Product Stability | Disulfide bond, reversible | Thioether bond, generally stable but can undergo retro-Michael reaction | Stable thioether bond |
| Selectivity | High for thiols | High for thiols, but side reactions with lysine at higher pH[1] | High for thiols |
| MS Analysis | Amenable to MS, disulfide can be cleaved | Can lead to hydrolysis and rearrangement products (thiazine) complicating spectra[2][3] | Straightforward MS analysis |
| Quantitative MS | Can be quantified using isotopic labeling strategies | Can be quantified, but heterogeneity can be a challenge | Well-established quantitative methods (e.g., ICAT, iodoTMT)[4] |
Experimental Protocols
General Workflow for MS Analysis of Cys-Cargo Conjugates
A generalized workflow for the preparation and analysis of cysteine-conjugated peptides or proteins by mass spectrometry is outlined below. This can be adapted for Cys(Npys), maleimide, or iodoacetamide chemistries.
Caption: General workflow for mass spectrometry analysis of cysteine-cargo conjugates.
Detailed Protocol: LC-MS/MS Analysis of a Cys(Npys)-Peptide Conjugate
This protocol provides a more specific method for the analysis of a peptide conjugated with a cargo molecule via a Cys(Npys) linker.
1. Sample Preparation:
-
Conjugation: React the cysteine-containing peptide with the Npys-activated cargo molecule in a suitable buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0) for 1 hour at room temperature. The molar ratio of Npys-cargo to peptide should be optimized, but a 5 to 10-fold excess of the Npys-reagent is a good starting point.
-
Quenching and Cleanup: Quench the reaction by adding an excess of a free thiol, such as N-acetyl-L-cysteine. Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method to remove excess reagents and salts.[5]
2. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q Exactive HF or timsTOF) coupled to a nano-liquid chromatography system (e.g., Ultimate 3000 RSLC nano).[6]
-
Chromatography:
-
Trap Column: Acclaim PepMap 100 C18 (75 µm x 2 cm)
-
Analytical Column: Acclaim PepMap RSLC C18 (75 µm x 25 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% B over 60 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Data Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: 350-1500 m/z, resolution of 60,000.
-
MS2 Scans (TopN): Select the top 10 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy C-trap dissociation (HCD) with a normalized collision energy of 28.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
-
3. Data Analysis:
-
Database Search: Use a proteomics search engine (e.g., MaxQuant, Byonic, or Proteome Discoverer) to identify the peptides and the modification.
-
Variable Modification: Define the mass of the Npys-cargo adduct on the cysteine residue as a variable modification in the search parameters.
-
Quantification: For quantitative comparisons, label-free quantification (LFQ) can be employed by comparing the peak areas of the conjugated peptide across different samples.[6] Alternatively, for more precise quantification, stable isotope labeling methods can be adapted.[4][7]
Fragmentation Analysis
Understanding the fragmentation pattern of the conjugate in the mass spectrometer is critical for confirming the identity and location of the modification.
Expected Fragmentation of Cys(Npys)-Cargo Conjugates
The disulfide bond in the Cys(Npys) linker is relatively labile under CID/HCD fragmentation conditions. A characteristic fragmentation would be the cleavage of the S-S bond, leading to a neutral loss of the Npys-cargo moiety or the peptide itself, depending on where the charge is retained. The fragmentation of the peptide backbone (b- and y-ions) will also be observed, allowing for sequence confirmation.
Caption: Expected fragmentation of a Cys(Npys)-cargo conjugate in MS/MS.
In contrast, maleimide-conjugated peptides can exhibit more complex fragmentation patterns due to the potential for rearrangement to a thiazine structure, which has the same mass but different fragmentation behavior.[2][3] This can complicate data analysis. Iodoacetamide adducts are generally stable and produce predictable fragmentation patterns.
Quantitative Analysis Comparison
For quantitative assessment of conjugation efficiency, several MS-based strategies can be employed.
| Method | Description | Applicability to Cys(Npys) | Comparison with Alternatives |
| Label-Free Quantification (LFQ) | Compares the integrated peak areas of the precursor ions of the conjugated and unconjugated peptides. | Directly applicable. | Simple and cost-effective, but can have lower precision than label-based methods. Applicable to all chemistries. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins with "heavy" and "light" amino acids for relative quantification. | Applicable if the protein is produced in a cell culture system. | High accuracy, but not suitable for in vitro conjugations of purified proteins. |
| Isobaric Tagging (e.g., iodoTMT) | Chemical labeling of thiols with tags that are isobaric in MS1 but produce different reporter ions in MS2 for relative quantification.[4] | The iodoTMT chemistry is an alternative to Npys. A similar Npys-based isobaric tag could be synthesized for a direct quantitative comparison. | iodoTMT is a well-established method for quantifying cysteine reactivity and modification.[4] |
| Isotope-Coded Affinity Tags (ICAT) | Uses "heavy" and "light" isotopically labeled, thiol-reactive tags for quantification. | The principle can be adapted by using an isotopically labeled Npys-cargo molecule. | A classic method for cysteine quantification, though less commonly used now than isobaric tags. |
Conclusion
The mass spectrometric analysis of Cys(Npys)-cargo conjugates offers a powerful approach for the characterization and quantification of bioconjugates. The reversible nature of the disulfide bond in the Npys linker provides a unique analytical handle that can be exploited in MS analysis. While alternative methods like maleimide and iodoacetamide conjugation are also widely used, the potential for side reactions and product heterogeneity with maleimides can complicate MS data interpretation. Iodoacetamides provide stable conjugates but may lack the specific release properties of a disulfide linkage. The choice of conjugation chemistry should be guided by the specific application and the analytical requirements. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize their mass spectrometry workflows for the analysis of Cys(Npys)-cargo conjugates.
References
- 1. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
TFA vs. HCl Peptide Salts: A Comparative Analysis of Their Impact on Cell Viability
For researchers, scientists, and drug development professionals, the choice of peptide salt can have significant implications for experimental outcomes. While seemingly minor, the counter-ion accompanying a synthetic peptide—most commonly trifluoroacetate (TFA) or hydrochloride (HCl)—can influence its biological activity and toxicity. This guide provides an objective comparison of TFA and HCl peptide salts, focusing on their effects on cell viability, supported by experimental data and detailed protocols.
Executive Summary
Trifluoroacetic acid (TFA) is a common counter-ion for synthetic peptides due to its use in the purification process. However, residual TFA can exhibit cytotoxic effects, confounding experimental results.[1][2] Hydrochloride (HCl) salts are often considered a more biologically compatible alternative. This guide will delve into the quantitative differences in their impact on cell viability, provide detailed experimental protocols for assessment, and illustrate the potential cellular mechanisms involved.
Data Presentation: Quantitative Impact on Cell Viability
The following table summarizes key findings from various studies comparing the effects of TFA and HCl peptide salts on cell viability in different cell lines.
| Cell Line | Peptide/Compound | Salt Form | Concentration | Observed Effect on Cell Viability | Reference |
| Fetal Rat Osteoblasts | Amylin, Amylin-(1-8), Calcitonin | TFA | 10-8 to 10-7 M | Reduced cell numbers and thymidine incorporation.[3][4] | Cornish et al., 1999 |
| Fetal Rat Osteoblasts | Amylin, Amylin-(1-8), Calcitonin | HCl | Not specified | No significant effect on cell proliferation.[1][3] | Cornish et al., 1999 |
| Fetal Rat Osteoblasts | Not specified | TFA | 10 nM | Impaired cell growth.[1] | Cornish et al., 1999 |
| Fetal Rat Osteoblasts | Not specified | TFA | 100 nM | 10% inhibition of osteoblast growth.[1] | Cornish et al., 1999 |
| Articular Chondrocytes | Not specified | TFA | 10-8 to 10-7 M | Reduced cell numbers.[3][4] | Cornish et al., 1999 |
| Neonatal Mouse Calvariae | Not specified | TFA | 10-8 to 10-7 M | Reduced cell numbers.[3][4] | Cornish et al., 1999 |
| C6 Murine Glioma Cells | TFA alone | TFA | 0.5-7.0 mM | Stimulated cell growth and enhanced protein synthesis.[1][5] | Ma et al., 1990 |
| Human Lung Epithelial Cells (BEAS-2B) | HCl alone | HCl | pH 4.0 | Time-dependent decrease in cell viability and increase in cell death.[6] | Wu et al., 2018 |
| Napffky(p)G-OH Peptide Hydrogel | Napffky(p)G-OH | TFA vs. HCl | 20–500 μM | No distinct or discernible difference in cytotoxicity between TFA and HCl salts.[7] | Moore et al., 2025 |
Experimental Protocols
Accurate assessment of cell viability is crucial when comparing the effects of different peptide salts. The following are detailed methodologies for commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Peptide Treatment: Prepare stock solutions of the TFA and HCl peptide salts in a suitable vehicle (e.g., sterile water or PBS). Dilute the peptide stocks to the desired concentrations in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the different peptide salt concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[9]
-
Formazan Formation: Incubate the plates for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is another colorimetric assay that is similar to the MTT assay but has the advantage of producing a water-soluble formazan product, simplifying the procedure.
Principle: In the presence of an electron coupling reagent (like PES), MTS is reduced by viable cells to a colored formazan product that is soluble in the culture medium.
Protocol:
-
Cell Seeding and Peptide Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Preparation: Prepare the MTS solution containing the electron coupling reagent (PES) according to the manufacturer's instructions. A typical final concentration of MTS is 0.33 mg/mL.[9]
-
MTS Addition: Add 20 µL of the MTS solution to each well.[9]
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C.[9]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[11][12]
Visualization of Cellular Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflow related to the evaluation of peptide salt cytotoxicity.
Caption: Workflow for comparing TFA and HCl peptide salt cytotoxicity.
Caption: Potential signaling pathways affected by TFA and HCl.
Conclusion
The choice between TFA and HCl peptide salts is not trivial and can significantly impact the interpretation of cell-based assay results. While some studies report no significant difference in cytotoxicity, others demonstrate clear, dose-dependent toxic effects of TFA, particularly on cell proliferation. In contrast, high concentrations of HCl can also induce cell injury and death through mechanisms like the activation of MAPK signaling pathways.
Therefore, it is imperative for researchers to:
-
Be aware of the potential for counter-ion interference.
-
Consider converting TFA salts to a more biocompatible form, such as HCl or acetate, for sensitive cell-based assays. [1][3]
-
Thoroughly document the salt form of the peptides used in their research.
-
Perform appropriate controls to account for any effects of the counter-ion itself.
References
- 1. genscript.com [genscript.com]
- 2. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the Cellular Uptake of Prominent Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells is a pivotal challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of traversing the cell membrane and transporting a wide array of cargo molecules. This guide provides a comparative analysis of the cellular uptake mechanisms of three well-characterized CPPs: Tat, Antennapedia (Antp), and poly-arginine. We will delve into their distinct entry pathways, supported by quantitative experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Cellular Uptake Efficiency: A Quantitative Comparison
The efficiency of cellular uptake varies significantly among different CPPs and is influenced by factors such as CPP concentration, cell type, and the nature of the cargo. The following table summarizes quantitative data from comparative studies, primarily utilizing flow cytometry to assess the internalization of fluorescently labeled CPPs.
| CPP | Cell Line | Concentration (µM) | Uptake Efficiency (Relative Fluorescence Units - RFU) | Reference |
| Tat | HeLa | 5 | ~100 | [1] |
| A549 | 5 | ~120 | [1] | |
| CHO | 5 | ~110 | [1] | |
| MCF-7 | 5 | Varies with conjugation | [2][3] | |
| Antennapedia (Antp) | HeLa | 5 | ~200 | [1] |
| A549 | 5 | ~250 | [1] | |
| CHO | 5 | ~300 | [1] | |
| Poly-arginine (R9) | HeLa | 5 | ~800 | [1] |
| A549 | 5 | ~900 | [1] | |
| CHO | 5 | ~1000 | [1] | |
| Jurkat | 12.5 | Significantly higher than poly-lysine and poly-histidine | [1] |
Note: The provided RFU values are relative and intended for comparative purposes within the same study. Direct comparison of absolute values across different studies may be misleading due to variations in experimental conditions.
Unraveling the Mechanisms of Cellular Entry
CPPs employ a variety of mechanisms to enter cells, broadly categorized as direct translocation across the plasma membrane and endocytosis. The choice of pathway is not mutually exclusive and can occur simultaneously, depending on the specific CPP and experimental conditions.
Tat Peptide: The Macropinocytosis Specialist
The HIV-1 Tat peptide is predominantly internalized through a specific form of endocytosis called macropinocytosis .[2][4][5][6] This process involves large-scale engulfment of extracellular fluid, including the CPP and its cargo, into intracellular vesicles known as macropinosomes.
The initiation of Tat-mediated macropinocytosis is thought to involve the interaction of the positively charged Tat peptide with negatively charged heparan sulfate proteoglycans on the cell surface.[6] This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement and the formation of membrane ruffles that subsequently close to form macropinosomes.
Antennapedia (Antp): A Versatile Navigator
The Antennapedia (Antp) peptide, derived from the Drosophila Antennapedia homeodomain, exhibits more diverse entry mechanisms. While it can undergo direct translocation at higher concentrations, endocytosis, particularly clathrin-mediated endocytosis , is a significant pathway for its internalization.[1][5]
Clathrin-mediated endocytosis involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles. The specific receptors and adaptor proteins that mediate Antp's entry via this pathway are still under investigation.
Poly-arginine: Harnessing Multiple Gateways
Poly-arginine peptides, particularly those with 7-15 arginine residues, are highly efficient in cell penetration. Their uptake is multifaceted, involving both direct translocation and endocytic pathways, with evidence pointing towards caveolae-mediated endocytosis as a contributing mechanism.[1][7]
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 as a key structural protein. The interaction of poly-arginine with the cell surface is thought to induce the internalization of these caveolae. The process is dependent on the GTPase dynamin for vesicle scission.
Experimental Protocols
Accurate quantification of CPP uptake is crucial for comparative studies. Below are detailed protocols for two widely used techniques: flow cytometry and fluorescence microscopy.
Protocol 1: Quantification of CPP Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of CPP internalization in a cell population.
Detailed Steps:
-
Cell Culture: Seed 1-2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
CPP Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled CPP at the desired concentration. Incubate for the specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the CPP-containing medium and wash the cells twice with 1x Phosphate-Buffered Saline (PBS).
-
Trypsin Treatment: Add 100-200 µL of 0.25% Trypsin-EDTA to each well and incubate at 37°C until cells detach. This step is critical for removing non-internalized, membrane-bound peptides.[8][9]
-
Cell Collection: Add 800-900 µL of complete medium to neutralize the trypsin. Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Staining and Resuspension: Discard the supernatant, wash the cell pellet once with FACS buffer (PBS with 1-2% FBS), and resuspend in 300-500 µL of FACS buffer. Add a viability dye according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the live, single-cell population and quantify the mean fluorescence intensity of the CPP's fluorophore.
Protocol 2: Visualization of CPP Uptake by Fluorescence Microscopy
This protocol enables the visualization of the subcellular localization of CPPs.
Detailed Steps:
-
Cell Culture: Seed cells on sterile glass coverslips placed in a 24-well plate and culture until they reach the desired confluency.
-
CPP Incubation: Incubate the cells with the fluorescently labeled CPP in culture medium for the desired time and concentration.
-
Washing: Gently wash the cells three times with PBS to remove unbound CPP.
-
Fixation (for fixed-cell imaging): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For live-cell imaging, skip this step.
-
Permeabilization (if staining intracellular targets): If using antibodies to stain intracellular components, permeabilize the fixed cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Counterstaining: Incubate the cells with a nuclear stain (e.g., DAPI) and/or fluorescently labeled antibodies or dyes for other organelles of interest.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the fluorophores used.
Conclusion
The choice of a CPP for a specific drug delivery application depends on a multitude of factors, including its uptake efficiency in the target cell type and its mechanism of internalization. Poly-arginine peptides generally exhibit the highest uptake efficiency, while Tat and Antennapedia peptides offer distinct advantages and have been extensively studied. Understanding the intricate signaling pathways that govern their entry is crucial for designing more effective and targeted therapeutic strategies. The provided protocols and comparative data serve as a valuable resource for researchers aiming to harness the potential of these powerful delivery vectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic TAT peptide transduction domain enters cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyarginine enters cells more efficiently than other polycationic homopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of cellular uptake [bio-protocol.org]
- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Poly-Arginine Peptides: R9 vs. R11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two commonly used poly-arginine cell-penetrating peptides (CPPs), nona-arginine (R9) and undeca-arginine (R11). The comparison focuses on their cellular uptake efficiency, potential for cargo delivery, and associated cytotoxicity, supported by available experimental data and detailed experimental protocols.
Executive Summary
Poly-arginine peptides are potent tools for overcoming the cell membrane barrier, facilitating the intracellular delivery of a wide range of therapeutic and diagnostic molecules. The length of the arginine chain is a critical determinant of their efficacy. This guide focuses on a direct comparison between R9 and R11, two of the most frequently utilized poly-arginine CPPs. While both peptides are effective, available data suggests that R11 exhibits a higher cellular uptake efficiency compared to R9 in certain cell types. However, a comprehensive, direct comparison of their cargo delivery capabilities and cytotoxicity profiles across various cell lines and with different cargoes is not extensively documented in publicly available literature. This guide summarizes the existing comparative data and provides detailed protocols for researchers to conduct their own head-to-head comparisons.
Data Presentation: Quantitative Comparison
Table 1: Cellular Uptake Efficiency of FITC-Labeled Poly-Arginine Peptides in Prostate Cells
| Peptide | Relative FITC Intensity (Normalized to R11) |
| R11 | 1.00 |
| R9 | 0.57 - 0.80 |
Data is synthesized from a study on prostate cancer cell lines, where the uptake of FITC-labeled peptides was quantified. The results indicate that R11 has a significantly higher uptake efficiency than R9 in these cells.[1][2]
Mechanisms of Action: A Shared Pathway
Both R9 and R11, being arginine-rich CPPs, are understood to primarily utilize an energy-dependent endocytic pathway for cellular entry.[3][4] The initial step involves electrostatic interactions between the positively charged guanidinium groups of the arginine residues and the negatively charged heparan sulfate proteoglycans on the cell surface.[5] This interaction is believed to trigger internalization through processes such as macropinocytosis.[1]
Caption: Generalized uptake mechanism for poly-arginine peptides R9 and R11.
Experimental Protocols
To facilitate a direct and quantitative comparison of R9 and R11, the following detailed experimental protocols are provided.
Cellular Uptake Efficiency Assay using Flow Cytometry
This protocol allows for the quantification of peptide uptake on a single-cell basis.
a. Peptide Labeling:
-
Label R9 and R11 peptides with a fluorescent dye such as Fluorescein Isothiocyanate (FITC).[6][7] Ensure purification to remove any unconjugated dye.
b. Cell Culture:
-
Seed cells of interest (e.g., HeLa, A549, or a specific cell line relevant to the research) in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
c. Incubation:
-
Incubate the cells with varying concentrations of FITC-labeled R9 and R11 (e.g., 1, 5, 10 µM) in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.
d. Cell Harvesting and Analysis:
-
Wash the cells with PBS to remove non-adherent peptides.
-
Treat with trypsin to detach the cells and quench the reaction with complete media.[8]
-
Centrifuge the cells and resuspend in PBS.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer.[8]
Caption: Experimental workflow for comparing R9 and R11 uptake via flow cytometry.
Cargo Delivery Efficiency Assay
This protocol can be adapted for various cargo types, such as proteins or siRNA.
a. Cargo Conjugation/Complexation:
-
Protein Cargo: Covalently conjugate the protein of interest to R9 and R11. The protein should ideally be fluorescently labeled (e.g., with GFP or a fluorescent dye) for visualization and quantification.
-
siRNA Cargo: Form complexes between a fluorescently labeled siRNA (e.g., Cy5-siRNA) and R9 or R11 at various N/P (nitrogen to phosphate) ratios.
b. Cell Treatment and Analysis:
-
Treat cells with the R9-cargo and R11-cargo complexes.
-
For Protein Cargo: After incubation, wash the cells and analyze the intracellular fluorescence using fluorescence microscopy or a plate reader.
-
For siRNA Cargo: After incubation, assess the delivery efficiency by measuring the intracellular fluorescence of the labeled siRNA. To assess functional delivery, perform a downstream analysis of target gene knockdown using qPCR or Western blotting.
Cytotoxicity Assays
It is crucial to assess the potential toxicity of the peptides. Two common methods are the MTT and LDH assays.
a. MTT Assay (Metabolic Activity):
-
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of R9 and R11 for a specified duration (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
b. LDH Assay (Membrane Integrity):
-
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[13][14][15][16][17]
-
Protocol:
Caption: Parallel workflows for assessing the cytotoxicity of R9 and R11.
Conclusion and Future Directions
The available evidence suggests that R11 may offer superior cellular uptake compared to R9 in specific contexts. However, the optimal choice between R9 and R11 will likely depend on the specific application, including the cell type, the nature and size of the cargo, and the desired therapeutic window. The cytotoxicity of these peptides, especially at higher concentrations and with certain cargoes, remains a critical consideration.[18]
Researchers are encouraged to use the provided protocols to perform direct, side-by-side comparisons of R9 and R11 for their specific cargo and cell system. Such empirical data will be invaluable for selecting the most effective and least toxic poly-arginine peptide for a given drug delivery challenge. Future studies systematically comparing a wider range of poly-arginine lengths for various cargo types and in diverse cell lines will be instrumental in developing more predictive models for CPP efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youdobio.com [youdobio.com]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH Cytotoxicity Assay [bio-protocol.org]
- 18. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
D-Amino Acid Peptides Demonstrate Superior Proteolytic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the inherent instability of peptides to proteolytic degradation presents a significant hurdle in the development of effective therapeutics. A promising strategy to overcome this challenge is the incorporation of D-amino acids. This guide provides an objective comparison of the proteolytic stability of D-amino acid peptides with their L-amino acid counterparts, supported by experimental data and detailed methodologies.
The fundamental principle behind the enhanced stability of D-amino acid peptides lies in the stereospecificity of proteases, the enzymes responsible for peptide bond cleavage. Endogenous proteases are evolutionarily adapted to recognize and bind to L-amino acids, the naturally occurring stereoisomers in proteins.[1][2] Consequently, peptides composed of D-amino acids are poor substrates for these enzymes, leading to significantly increased resistance to proteolytic degradation.[2][3] This intrinsic stability translates to longer in vivo circulation half-lives, a critical attribute for therapeutic efficacy.[3]
Quantitative Comparison of Proteolytic Stability
The superior stability of D-amino acid peptides has been demonstrated across various studies. The following table summarizes key quantitative data from comparative proteolytic stability assays.
| Peptide Name | Peptide Type | Biological Matrix/Enzyme | Incubation Time (hours) | Remaining Intact Peptide (%) | Half-life (t½) | Reference |
| L-peptide hydrogelator | L-amino acid | Proteinase K | 4 | 0 | - | [2] |
| D-amino acid modified hydrogelator | D-amino acid modified | Proteinase K | 24 | 15 | - | [2] |
| RDP215 | L-amino acid | Fetal Bovine Serum (10%) | 8 | Reduced activity | - | [3] |
| 9D-RDP215 | D-amino acid substituted | Fetal Bovine Serum (10%) | 8 | Unaffected activity | - | [3] |
| Api88 | L-amino acid | Mouse Serum | < 0.08 | - | < 5 min | [4] |
| DV1 | D-amino acid | Rat Plasma | - | - | 8.7 hours | [5] |
Experimental Protocols
The assessment of proteolytic stability is a crucial step in peptide drug development. The following are detailed methodologies for conducting in vitro stability assays.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum using HPLC
This protocol is adapted from a method for determining peptide half-life in human serum.[6][7]
1. Materials:
-
Test peptide (L- or D-amino acid based)
-
Human serum (commercially available or freshly prepared)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC vials
2. Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or a buffer compatible with the peptide's solubility) at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, add a specific volume of human serum (e.g., 450 µL).
-
Pre-warm the serum to 37°C for 5 minutes.
-
Initiate the assay by adding a small volume of the peptide stock solution (e.g., 50 µL) to the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
The 0-minute time point should be taken immediately after adding the peptide to the serum.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a quenching solution, such as an equal volume of 1% TFA in ACN, to stop the enzymatic degradation and precipitate serum proteins.
-
Vortex the mixture thoroughly.
-
-
Sample Clarification:
-
Centrifuge the quenched sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a specific volume of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a suitable gradient of ACN in water with 0.1% TFA.
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.
-
Protocol 2: Quantitative Analysis of D-Peptide Stability in Rat Plasma using LC-MS/MS
This protocol is based on a method for the pharmacokinetic study of a D-peptide antagonist.[5]
1. Materials:
-
D-peptide of interest
-
Rat plasma
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, add 50 µL of rat plasma.
-
Add 5 µL of 10% formic acid to acidify the sample.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
-
Sample Clarification:
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.
-
Separate the peptide using a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Detect and quantify the D-peptide using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for the D-peptide need to be determined beforehand.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the D-peptide in plasma.
-
Quantify the concentration of the D-peptide in the unknown samples by interpolating from the calibration curve.
-
For stability studies, incubate the D-peptide in plasma at 37°C and collect samples at various time points, following the same sample preparation and analysis procedure.
-
Calculate the percentage of remaining peptide and its half-life.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a proteolytic stability assay.
Caption: Experimental workflow for a proteolytic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring membrane disruption by arginine-rich peptides
A Comparative Guide to Measuring Membrane Disruption by Arginine-Rich Peptides
For researchers and drug development professionals investigating the potential of arginine-rich peptides (ARPs) as cell-penetrating peptides (CPPs) or antimicrobial agents, understanding their interaction with cell membranes is paramount. A key aspect of this interaction is the ability of these peptides to disrupt the lipid bilayer, a process that can range from transient pore formation to complete membrane lysis. This guide provides a comparative overview of common experimental methods used to quantify membrane disruption, complete with detailed protocols, quantitative data, and visualizations to aid in experimental design and interpretation.
Comparison of Key Experimental Methods
The selection of an appropriate assay depends on the specific information required, whether it is a high-throughput screening of peptide activity or a detailed mechanistic investigation. The following table summarizes and compares the most frequently employed techniques.
| Method | Principle | Information Obtained | Advantages | Disadvantages/Limitations | Typical Quantitative Output |
| Calcein Leakage Assay | Measures the dequenching of the fluorescent dye calcein upon its release from lipid vesicles. At high concentrations inside the vesicle, its fluorescence is self-quenched. | Quantifies the extent and kinetics of membrane permeabilization. | Relatively simple and cost-effective. Good for screening purposes. | Can be prone to artifacts from peptide-dye interactions.[1] Less sensitive for very small pores. | Percent leakage, rate of leakage. |
| ANTS/DPX Leakage Assay | Measures the dequenching of the fluorophore ANTS upon its separation from the collisional quencher DPX. Both are co-encapsulated in vesicles. | Quantifies the extent and kinetics of membrane permeabilization. Can provide insights into graded versus all-or-none leakage mechanisms.[2] | High sensitivity. The use of a separate quencher can reduce artifacts related to peptide-dye interactions.[2] | More complex to set up than the calcein assay due to the two components. The probes themselves are larger than ions.[3] | Percent leakage, rate of leakage. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the secondary structure of the peptide. | Detects conformational changes in the peptide upon binding to the membrane (e.g., random coil to α-helix), which is indicative of a peptide-membrane interaction that can lead to disruption.[4] | Provides information on the peptide's structure. Can be used to determine the thermodynamics of peptide-membrane binding.[5] | Does not directly measure membrane leakage. Light scattering from large unilamellar vesicles (LUVs) can be a problem.[6] | Molar ellipticity, percentage of secondary structure (α-helix, β-sheet, random coil). |
| Electrophysiology (Planar Lipid Bilayer) | Measures the ionic current across an artificial lipid bilayer in response to the addition of peptides. | Provides direct evidence of pore or channel formation and allows for the characterization of their size, ion selectivity, and lifetime.[7][8] | Highly sensitive and provides detailed mechanistic information about the nature of the membrane disruption (e.g., discrete pores vs. general membrane destabilization).[7] | Technically challenging and low-throughput. Requires specialized equipment. | Single-channel conductance, current-voltage (I-V) curves.[9] |
Experimental Workflows and Signaling Pathways
To visually represent the experimental processes and the underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Dye Leakage Assays.
Caption: Peptide-Membrane Interaction via CD Spectroscopy.
Detailed Experimental Protocols
Dye Leakage Assays
1. Calcein Leakage Assay
This assay quantifies membrane disruption by monitoring the release of the self-quenching dye calcein from large unilamellar vesicles (LUVs).
-
Experimental Protocol:
-
Vesicle Preparation: Prepare a lipid film of the desired composition (e.g., POPC/POPG) by evaporating the solvent from a lipid solution under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.
-
Calcein Encapsulation: Hydrate the lipid film with a solution of 50-100 mM calcein in a suitable buffer (e.g., 10 mM Tris, 110 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).[1] The hydration is typically done by vortexing the lipid film in the dye solution.
-
LUV Formation: Subject the MLV suspension to several freeze-thaw cycles and then extrude it through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce LUVs with encapsulated calcein.[1]
-
Removal of External Dye: Separate the calcein-loaded LUVs from unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the same buffer used for hydration but without the dye.[1]
-
Leakage Measurement:
-
Dilute the vesicle suspension to a final lipid concentration of 50-100 µM in a cuvette.
-
Record the baseline fluorescence (I₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Add the arginine-rich peptide to the desired final concentration and monitor the increase in fluorescence over time (I(t)) as calcein is released and dequenched.
-
After the reaction reaches a plateau or at the desired endpoint, add a small amount of a detergent like Triton X-100 (0.1% v/v) to completely lyse the vesicles and release all encapsulated calcein. Record the maximum fluorescence (I_max).
-
-
Data Analysis: Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(I(t) - I₀) / (I_max - I₀)] * 100
-
2. ANTS/DPX Leakage Assay
This assay is a highly sensitive method that uses a co-encapsulated fluorescent probe (ANTS) and a quencher (DPX).
-
Experimental Protocol:
-
Vesicle Preparation: Prepare a lipid film as described for the calcein assay.
-
ANTS/DPX Co-encapsulation: Hydrate the lipid film with a buffer containing 12.5 mM ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and 45 mM DPX (p-xylene-bis-pyridinium bromide).[10]
-
LUV Formation: Generate LUVs through freeze-thaw cycles and extrusion as previously described.
-
Removal of External Probes: Remove unencapsulated ANTS and DPX via size-exclusion chromatography.
-
Leakage Measurement:
-
Dilute the vesicle suspension to a final lipid concentration of 50-100 µM.
-
Record the baseline fluorescence (I₀) at an excitation wavelength of ~360 nm and an emission wavelength of ~530 nm.[10]
-
Add the arginine-rich peptide and monitor the fluorescence increase over time (I(t)).
-
Determine the maximum fluorescence (I_max) by adding a detergent (e.g., Triton X-100) to lyse the vesicles.
-
-
Data Analysis: Calculate the percentage of leakage using the same formula as for the calcein assay.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of peptides and how it changes upon interaction with lipid membranes.
-
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the arginine-rich peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The peptide concentration is typically in the range of 10-50 µM.
-
Prepare LUVs of the desired lipid composition in the same buffer.
-
-
CD Measurement of Peptide Alone: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) in a quartz cuvette with a short path length (e.g., 0.1 cm).[11] This spectrum represents the peptide's conformation in an aqueous environment (often a random coil).[11]
-
Titration with Vesicles: Add increasing amounts of the LUV suspension to the peptide solution and record a CD spectrum after each addition. Allow the system to equilibrate for a few minutes after each addition.
-
Data Acquisition and Analysis:
-
Subtract the spectrum of the buffer and the lipid vesicles alone (as a background) from the spectra of the peptide-vesicle mixtures.
-
Analyze the changes in the CD spectra. A transition from a random coil (minimum around 200 nm) to an α-helical structure (minima around 208 and 222 nm) or a β-sheet structure (minimum around 218 nm) indicates that the peptide is binding to and inserting into the lipid bilayer.[4][11]
-
The molar ellipticity can be calculated and used to estimate the percentage of different secondary structures.
-
-
Quantitative Data on Peptide-Induced Membrane Disruption
The following tables present quantitative data from studies investigating the membrane-disrupting capabilities of various peptides.
Comparison of Vesicle Leakage Induced by Different Cationic Peptides
This table presents data comparing the efficiency of R9, K9, and R4 in inducing leakage from LUVs of two different lipid compositions. The efficiency is given as the inverse of the peptide/lipid ratio required to reach a threshold of leakage, so a higher value indicates greater efficiency.
| Peptide | Lipid Composition: DOPE/DOPS (80/20) | Lipid Composition: DOPE/DOPC/DOPS (60/20/20) |
| R9 (Nona-arginine) | ~125[12] | ~110[12] |
| K9 (Nona-lysine) | ~30[12] | ~25[12] |
| R4 (Tetra-arginine) | Inactive[12] | Inactive[12] |
Data adapted from a fluorescence leakage assay study.[12] These results highlight the superior membrane-disrupting activity of arginine over lysine and show that a certain number of residues (more than four) is required for activity.[12]
Leakage-Inducing Concentration (LIC₅₀) of Melittin and its Derivatives
This table shows the peptide-to-lipid ratio at which 50% leakage occurs (LIC₅₀) for melittin and a more potent derivative, MelP5, in zwitterionic POPC vesicles.
| Peptide | LIC₅₀ in POPC Vesicles |
| Melittin | 1:200[13] |
| MelP5 | 1:1000[13] |
Data from an ANTS/DPX leakage assay.[13] A lower ratio indicates higher potency.
Conclusion
The choice of method for studying membrane disruption by arginine-rich peptides depends on the specific research question.
-
For high-throughput screening and initial assessment of membrane activity, dye leakage assays such as the calcein and ANTS/DPX assays are well-suited due to their relative simplicity and quantitative output.
-
For mechanistic insights into how a peptide interacts with the membrane, CD spectroscopy is invaluable for revealing conformational changes upon binding.
-
For detailed characterization of pore formation, electrophysiology using planar lipid bilayers provides unparalleled detail on the properties of the pores formed.
A combination of these techniques is often employed for a comprehensive understanding. For instance, a dye leakage assay can identify active peptides, and CD spectroscopy can then be used to investigate whether their activity is correlated with a structural change. By carefully selecting and applying these methods, researchers can gain crucial insights into the mechanisms of action of arginine-rich peptides, facilitating their development for therapeutic applications.
References
- 1. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 2. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Sheet Pore-Forming Peptides Selected from a Rational Combinatorial Library: Mechanism of Pore Formation in Lipid Vesicles and Activity in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Antibacterial Activity and Lipid Membrane Interactions of Arginine-Rich Amphiphilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [0910.1736] Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantification of Residual Trifluoroacetate in Peptide Samples
Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3] It is highly effective for cleaving synthesized peptides from the resin and as an ion-pairing agent to improve chromatographic peak shape.[4][5] However, residual TFA in the final peptide product can be toxic and may interfere with biological assays, leading to unpredictable results.[1][6] Consequently, for researchers, scientists, and drug development professionals, accurate quantification of residual TFA is a critical step in quality control to ensure the safety and efficacy of peptide-based therapeutics and research reagents.
This guide provides a comparative overview of the most common analytical techniques used for TFA quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of Quantification Methods
Several analytical methods are available for the determination of residual TFA in peptide samples, each with distinct advantages and limitations.[1][7] The primary techniques include Ion Chromatography (IC), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD), and Fourier-Transform Infrared Spectroscopy (FT-IR). The choice of method often depends on the required sensitivity, sample complexity, equipment availability, and the desired quantitative precision.
The table below summarizes the key quantitative performance parameters of these methods based on reported experimental data.
| Method | Limit of Quantification (LoQ) / Detection (LoD) | Linearity (R²) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | LoD: <90 ng/mL[8] | >0.999[1] | <1% (retention time)[8] | High sensitivity and selectivity; separates TFA from other anions.[1][8] | Requires specialized IC system with suppressed conductivity.[1] |
| ¹⁹F NMR Spectroscopy | LoQ: 20.68 µg/mL[9] LoD: 0.05 µg/mL (with extensive scans)[10] | ~1.00[10] | <3.9% (at LoQ)[10] | Highly specific for fluorine; minimal sample preparation; non-destructive.[10][11] | Lower sensitivity than IC; requires access to an NMR spectrometer.[9][12] |
| HPLC-ELSD | LoQ: 1.52 µg/mL[9] | >0.99[9] | <10%[9] | Good sensitivity; allows for simultaneous detection of other counterions.[9] | Non-linear detector response may require quadratic calibration curves.[9] |
| FT-IR Spectroscopy | LoQ: 713 µg/mL[9] | N/A | High variability[9] | Rapid, simple implementation for qualitative confirmation.[9] | Low sensitivity and high variability limit its use for quantification.[9] |
Experimental Workflows and Logical Frameworks
The general process for quantifying residual TFA involves several key stages, from initial sample preparation to final data analysis. The specific steps may vary depending on the chosen analytical technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. omizzur.com [omizzur.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [biopharma-asia.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PMC [pmc.ncbi.nlm.nih.gov]
Poly-arginine vs. Poly-lysine: A Comparative Analysis of Cell-Penetrating Peptides for Intracellular Delivery
For researchers, scientists, and drug development professionals, the choice of a cell-penetrating peptide (CPP) is a critical decision in the design of effective therapeutic and research agents. Among the most widely studied cationic CPPs are poly-arginine and poly-lysine. This guide provides an objective, data-driven comparison of their performance, drawing on experimental evidence to inform your selection process.
Poly-arginine peptides have consistently demonstrated superior efficiency in cellular uptake compared to their poly-lysine counterparts.[1][2][3] This enhanced cell penetration is largely attributed to the unique properties of the arginine guanidinium headgroup, which can form more extensive hydrogen bonds with the cell membrane compared to the primary amine of lysine.[2][4] While both peptides utilize endocytosis as a primary mechanism of entry, the specific pathways and efficiencies can differ significantly.[2][5]
Performance Comparison: Poly-arginine vs. Poly-lysine
The following tables summarize key quantitative data from various studies, highlighting the differences in uptake efficiency and cytotoxicity between poly-arginine and poly-lysine CPPs.
| Parameter | Poly-arginine (R9) | Poly-lysine (K9) | Cell Line | Key Findings | Reference |
| Relative Cellular Uptake | Significantly Higher | Lower | Jurkat | Polymers of L- or D-arginine (≥6 amino acids) entered cells far more effectively than polymers of equal length composed of lysine. | [1] |
| Dissociation Constant (KD) with Lipid Bilayers | Lower (tighter binding) | ~2 orders of magnitude higher | Model Membranes | Arg9 exhibited a significantly lower KD, indicating stronger interaction with phospholipid bilayers compared to Lys9. | [4] |
| Neuroprotection (Glutamic Acid Excitotoxicity) | Highly Neuroprotective | Minimal Neuroprotection | Cortical Neuronal Cultures | Poly-arginine peptides showed significant neuroprotection, which was not observed with poly-lysine-10 (K10). | [6] |
Table 1: Comparative Cellular Uptake and Efficacy
| Peptide | Concentration | Cell Viability (%) | Cell Line | Assay | Key Findings | Reference |
| Poly-arginine (R7, R9, R11) | Up to 5 mg/ml | Negligible cytotoxicity | A549 | Not specified | Low molecular weight polyarginine peptides showed minimal impact on cell proliferation. | [7] |
| Poly-arginine (R18 and R18D) | Dose-dependent | Varied | Neurons, Astrocytes, HEK293, bEND.3 | MTS and LDH assays | Toxicity was cell-type dependent, with neurons being the most sensitive. | [8] |
| TAT (arginine-rich) | Up to 50 µM | >80% | HeLa, CHO | WST-1 assay | Tat peptide showed negligible effects on cell proliferation. | [9] |
| Poly-lysine | Not specified | Generally considered more toxic than poly-arginine at higher molecular weights. | Various | General observation | High molecular weight poly-lysine is often associated with increased cytotoxicity. | [7] |
Table 2: Comparative Cytotoxicity
Experimental Methodologies
The data presented in this guide are based on established experimental protocols. Below are detailed methodologies for key assays used to evaluate CPP performance.
Cellular Uptake Assay (Fluorescence-Based)
This protocol is a common method to quantify the cellular internalization of fluorescently labeled CPPs.
-
Cell Culture: Seed cells (e.g., HeLa, Jurkat, or A549) in 24-well plates at a density of 2 x 105 cells/well and culture for 48 hours.[10]
-
Peptide Incubation: Prepare solutions of fluorescently labeled poly-arginine and poly-lysine peptides in serum-free media at various concentrations. Remove the culture medium from the cells and incubate with the peptide solutions for a defined period (e.g., 1-4 hours) at 37°C.[11]
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptides.[11]
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100).[10][12]
-
Quantification:
-
Fluorescence Spectroscopy: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. Normalize the fluorescence values to the total protein concentration of the lysate, determined by a protein assay such as the bicinchoninic acid (BCA) assay.[10][11]
-
Flow Cytometry: Alternatively, after washing, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence of individual cells using a flow cytometer. This method can distinguish between internalized and membrane-bound peptides.[1][3]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[12]
-
Peptide Treatment: Expose the cells to various concentrations of poly-arginine and poly-lysine peptides for a specified duration (e.g., 24 or 48 hours).[13]
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Cellular uptake pathways for poly-arginine and poly-lysine CPPs.
A generalized workflow for the comparative analysis of CPPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. polyarginine-enters-cells-more-efficiently-than-other-polycationic-homopolymers - Ask this paper | Bohrium [bohrium.com]
- 4. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies | PLOS One [journals.plos.org]
- 9. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. brieflands.com [brieflands.com]
Safety Operating Guide
Proper Disposal of Cys(Npys)-(D-Arg)9 Trifluoroacetate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Cys(Npys)-(D-Arg)9 Trifluoroacetate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. All personnel handling this compound must be familiar with these guidelines and their institution's specific hazardous waste protocols.
This compound is a research-grade peptide that requires careful handling and disposal due to its chemical nature. The trifluoroacetate salt and the nitropyridyl sulfenyl (Npys) group necessitate that this compound be treated as chemical waste. Under no circumstances should this peptide or its solutions be disposed of down the drain or in regular solid waste.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of the solid peptide and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Disposal Procedure for this compound
The following step-by-step procedure outlines the proper disposal of both the solid (unused) peptide and any solutions containing the peptide.
-
Waste Segregation: this compound waste must be segregated from other laboratory waste streams. It should be treated as hazardous chemical waste.[3][4]
-
Solid Waste Disposal:
-
Collect any unused or expired solid this compound in its original vial or a clearly labeled, sealed container.
-
Contaminated items such as weighing paper, spatulas, and pipette tips that have come into contact with the solid peptide should be collected in a designated, sealed plastic bag or container.
-
This container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste Disposal:
-
Aqueous or solvent-based solutions containing this compound must be collected in a designated, leak-proof, and chemically compatible waste container.[3][5]
-
The container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical components, including the peptide, trifluoroacetic acid, and any solvents used.
-
Do not mix this waste with other incompatible chemical waste streams.[6]
-
-
Decontamination of Glassware and Equipment:
-
All glassware and equipment that have come into contact with the peptide should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous chemical waste.
-
After the initial rinse, glassware can be washed according to standard laboratory procedures.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated and secure secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][3]
-
Summary of Waste Handling
| Waste Type | Container | Labeling Requirements | Disposal Pathway |
| Solid this compound | Original vial or sealed, labeled container | "Hazardous Chemical Waste: this compound" | Institutional Hazardous Waste Program |
| Contaminated Labware (tips, paper, etc.) | Sealed plastic bag or rigid container | "Hazardous Chemical Waste: Contaminated with this compound" | Institutional Hazardous Waste Program |
| Liquid Solutions of the Peptide | Leak-proof, compatible chemical waste container | "Hazardous Chemical Waste" with a full list of contents (peptide, TFA, solvents) | Institutional Hazardous Waste Program |
| Rinsate from Decontamination | Leak-proof, compatible chemical waste container | "Hazardous Chemical Waste" with a full list of contents (solvents, trace peptide) | Institutional Hazardous Waste Program |
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult and adhere to all local, state, and federal regulations, as well as their institution-specific policies for hazardous waste management.
References
Essential Safety and Logistical Information for Handling Cys(Npys)-(D-Arg)9 Trifluoroacetate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized peptides is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Cys(Npys)-(D-Arg)9 Trifluoroacetate, a cell-penetrating peptide. Adherence to these procedures is vital for personnel safety and maintaining experimental integrity.
Compound Overview: this compound is a nona-D-arginine peptide featuring a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl (Npys) group, supplied as a trifluoroacetate (TFA) salt. While the peptide itself has cytotoxic effects at concentrations exceeding 1 nmol, the primary acute hazards are associated with the TFA salt, which is derived from the highly corrosive Trifluoroacetic Acid.
Personal Protective Equipment (PPE)
Due to the corrosive nature of the trifluoroacetate salt, appropriate PPE is mandatory to prevent skin and eye damage. The following table summarizes the required PPE for handling this compound in its lyophilized powder form and when reconstituted in solution.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Powder | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | N95 dust mask (if weighing outside a fume hood) |
| Reconstituting and Handling Solutions | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Laboratory coat or chemical-resistant apron | Not generally required if handled in a fume hood |
Note: All handling of this compound, especially the initial reconstitution of the lyophilized powder, should ideally be performed within a certified chemical fume hood to minimize inhalation risk.
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe and effective use of this compound. The following diagram and procedural steps outline the recommended operational plan.
Caption: A six-step workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Receiving and Storage: Upon receipt, inspect the vial for any damage. Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1][2][3]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation of moisture, which can degrade the peptide.[1][3]
-
Weighing: Conduct all weighing of the lyophilized powder inside a chemical fume hood. Wear appropriate PPE as detailed in the table above. The powder can be volatile, so handle it with care.[3][4]
-
Reconstitution: The solubility of peptides can vary. For Cys(Npys)-(D-Arg)9, it is generally soluble in water.[5] If solubility issues arise, small amounts of a suitable solvent like DMSO can be used, followed by dilution with the aqueous buffer.[6] For peptides containing cysteine, it is recommended to use degassed, oxygen-free buffers to prevent oxidation, especially at a pH greater than 7.[3]
-
Aliquoting and Use: For immediate use, dilute the reconstituted peptide to the desired concentration with your experimental buffer. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
-
Long-term Storage of Stock Solution: Store the aliquoted stock solutions at -80°C. Peptide solutions are generally less stable than the lyophilized powder.
Disposal Plan
Proper disposal of this compound and associated waste is critical due to the ecotoxicity of trifluoroacetate salts.
Caption: Disposal workflow for waste containing this compound.
Disposal Procedures:
-
Solid Waste: All disposable materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour this waste down the drain. [7][8] The trifluoroacetate component is persistent in the environment.[9]
-
Container Labeling: The waste container should be labeled as "Hazardous Waste: Trifluoroacetic Acid" and should list all chemical components.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company.[7][8]
By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their scientific work.
References
- 1. peptide.com [peptide.com]
- 2. purerxpeptides.com [purerxpeptides.com]
- 3. bachem.com [bachem.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
